molecular formula C47H86NO8P B3044085 16:0-23:2 Diyne PC CAS No. 84271-00-1

16:0-23:2 Diyne PC

Katalognummer: B3044085
CAS-Nummer: 84271-00-1
Molekulargewicht: 824.2 g/mol
InChI-Schlüssel: IAFCRBIQENPXTJ-WBVITSLISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

16:0-23:2 Diyne PC is a useful research compound. Its molecular formula is C47H86NO8P and its molecular weight is 824.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H86NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-28-30-32-34-36-38-40-47(50)56-45(44-55-57(51,52)54-42-41-48(3,4)5)43-53-46(49)39-37-35-33-31-29-27-19-17-15-13-11-9-7-2/h45H,6-21,26-44H2,1-5H3/t45-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFCRBIQENPXTJ-WBVITSLISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H86NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

824.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 16:0-23:2 Diyne PC

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (16:0-23:2 Diyne PC). This synthetic phospholipid is of significant interest to researchers in materials science, biophysics, and drug delivery due to its unique photo-polymerizable properties.

Core Properties of this compound

This compound is a specialized phospholipid that incorporates a saturated 16-carbon palmitoyl chain at the sn-1 position and a 23-carbon chain with two alkyne (diyne) functional groups at the sn-2 position of the glycerol backbone.[1] This diyne moiety allows for photo-initiated cross-linking, transforming the lipid from a fluid state into a stable polymer network upon exposure to ultraviolet (UV) light.

Physicochemical Characteristics

The fundamental properties of this compound are summarized in the table below, compiled from various suppliers and databases.

PropertyValueSource
Chemical Name 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine
Synonym(s) PTPC, this compound
CAS Number 84271-00-1
Molecular Formula C₄₇H₈₆NO₈P
Molecular Weight 824.16 g/mol
Physical Form Powder
Purity >99% (TLC)
Storage Temperature -20°C
Solubility Profile
SolventSolubilityNotes
Water Low (< 1 mg/mL)Forms liposomes or micelles in aqueous solutions.
DMSO SolubleA common solvent for preparing stock solutions.
Ethanol SolubleCan be used in formulations, often in combination with other solvents.
Chloroform SolubleExpected to be soluble based on its lipid nature.
Corn Oil Can be formulatedUsed as a vehicle for in vivo administration.[2]
PEG300/400 Can be formulatedUsed as a vehicle for in vivo administration.[2]
Tween 80 Can be formulatedUsed as a surfactant in formulations.[2]

Note: For in vivo applications, various formulations using DMSO, PEG300, Tween 80, and corn oil have been suggested to achieve stable suspensions or solutions.[2]

Key Applications and Experimental Protocols

The primary application of this compound stems from its ability to form stable, cross-linked membranes and surfaces. This has been exploited in the development of 2D nanomembranes for filtration and separation, as well as in modifying the surfaces of nanoparticles to control drug diffusion.[3][4]

Formation of 2D Nanomembranes via Photopolymerization

A key application of this compound is in the creation of two-dimensional nanomembranes. A study by Gilzer et al. (2019) in Langmuir detailed the biphasic formation of such membranes through photopolymerization, analyzed in situ using infrared difference spectroscopy.[3][4] While the full experimental details from the paper are proprietary, a general protocol can be outlined based on information for diacetylenic lipids.

  • Vesicle Preparation:

    • Dissolve this compound in a suitable organic solvent (e.g., chloroform).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the wall of a glass vial.

    • Further dry the film under vacuum for at least one hour to remove residual solvent.

    • Hydrate the lipid film with an aqueous buffer to form multilamellar vesicles (MLVs).

    • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator until the solution becomes clear.[5]

  • Photopolymerization:

    • Transfer the vesicle suspension to a quartz cuvette.

    • Purge the suspension with an inert gas (e.g., argon) to remove dissolved oxygen, which can quench the polymerization reaction.[5]

    • Expose the sample to UV light at a wavelength of approximately 254 nm using a low-pressure mercury lamp.[5]

    • The polymerization process can be monitored by observing the color change of the solution, which typically transitions from colorless to blue and then to red, or by spectroscopic methods such as IR or Raman spectroscopy to track the disappearance of the diyne signal.

G cluster_prep Vesicle Preparation cluster_poly Photopolymerization cluster_analysis Analysis dissolve Dissolve this compound in Organic Solvent film Create Thin Lipid Film (Nitrogen Evaporation) dissolve->film hydrate Hydrate Film to Form MLVs film->hydrate sonicate Sonicate to Form SUVs hydrate->sonicate purge Purge with Argon sonicate->purge irradiate Irradiate with UV Light (254 nm) purge->irradiate ir_spec In Situ IR Spectroscopy irradiate->ir_spec afm Atomic Force Microscopy irradiate->afm

Workflow for the formation and analysis of 2D nanomembranes.
Role in Drug Delivery

This compound has been utilized to create a cross-linked lipid monolayer at the interface of nanoparticles. This polymerized shell can modulate the release kinetics of encapsulated drugs, offering a strategy for controlled drug delivery. The diyne groups also present an opportunity for further functionalization via "click chemistry," a type of reaction that is efficient and specific, allowing for the attachment of targeting ligands or other molecules.[1]

Involvement in Signaling Pathways

As a synthetic lipid, this compound is not a natural component of cellular membranes and is not known to be a direct participant or modulator of specific signaling pathways. Its primary utility in a biological context is to alter the physical properties of lipid bilayers or nanoparticle surfaces.

However, lipids, in general, are integral to cellular signaling. They can act as second messengers, precursors for signaling molecules, or can modulate the function of membrane-bound proteins. The diagram below illustrates a conceptual overview of the roles of lipids in signal transduction. It is important to note that this is a general representation and does not imply a direct role for this compound in these pathways.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Receptor enzyme Membrane-Bound Enzyme (e.g., PLC) receptor->enzyme 2. Enzyme Activation lipid Membrane Lipid (e.g., PIP2) enzyme->lipid 3. Lipid Cleavage second_messenger Second Messengers (e.g., IP3, DAG) lipid->second_messenger 4. Second Messenger Generation downstream Downstream Signaling Cascade second_messenger->downstream 5. Cellular Response ligand External Signal (Ligand) ligand->receptor 1. Activation

Conceptual overview of lipid involvement in cell signaling.

Synthesis of this compound

While a specific, detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a general synthetic strategy for similar diacetylenic phospholipids has been described. This typically involves a multi-step process. A plausible, though not explicitly documented, synthetic route would likely follow these general steps:

  • Synthesis of the Glycerol Backbone: Starting with a chiral precursor like sn-glycero-3-phosphocholine.

  • Acylation at sn-1: Esterification of the sn-1 hydroxyl group with palmitic acid or its activated form (e.g., palmitoyl chloride).

  • Acylation at sn-2: Esterification of the sn-2 hydroxyl group with 10,12-tricosadiynoic acid. This diacetylenic fatty acid would need to be synthesized separately.

  • Purification: Purification of the final product using chromatographic techniques to achieve high purity.

The synthesis of diacetylenic fatty acids themselves can be complex and may involve coupling reactions to create the diyne moiety.

Conclusion

This compound is a versatile synthetic lipid with significant potential in materials science and drug delivery. Its key feature is the photo-polymerizable diyne group, which allows for the creation of stable, cross-linked structures. While it is not directly involved in cellular signaling, its unique properties make it a valuable tool for researchers developing novel biomaterials and therapeutic delivery systems. Further research may yet uncover new applications for this and other polymerizable lipids in biology and medicine.

References

An In-depth Technical Guide to 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine, commonly referred to as 16:0-23:2 Diyne PC, is a synthetic phospholipid of significant interest in the fields of biomaterials science and drug delivery. Its unique structure, incorporating a diacetylenic moiety within one of its acyl chains, imparts the ability to undergo photopolymerization, leading to the formation of highly stable liposomes and supported lipid bilayers. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this versatile biomaterial.

Core Structure and Physicochemical Properties

1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine is an asymmetric phospholipid featuring a saturated palmitic acid (16:0) at the sn-1 position and a diacetylenic tricosadiynoic acid (23:2) at the sn-2 position of the glycerol backbone. The phosphocholine headgroup provides the molecule with its amphiphilic character.

The defining feature of this phospholipid is the presence of a diyne functionality in the C23 acyl chain. This group allows for topochemical polymerization upon exposure to UV light, typically at a wavelength of 254 nm, resulting in a cross-linked, polymeric lipid assembly. This polymerization process significantly enhances the mechanical stability and reduces the permeability of membranes formed from this lipid.

Physicochemical Data

PropertyValueReference
Synonym This compound[1][2]
Molecular Formula C47H86NO8P[1]
Molecular Weight 824.2 g/mol [1]
CAS Number 84271-00-1[1]
Physical Form Powder[3]
Purity >99%[1]
Storage Temperature -20°C[3]

Synthesis

A plausible synthetic route would involve the following key steps:

  • Synthesis of 10,12-tricosadiynoic acid: This would likely be the most complex part of the synthesis, involving the coupling of smaller acetylenic precursors.

  • Protection and acylation of the glycerol backbone: Starting with a suitable chiral precursor of glycerol, the sn-1 and sn-2 hydroxyl groups would be selectively acylated with palmitic acid and the synthesized 10,12-tricosadiynoic acid, respectively.

  • Phosphorylation and choline addition: The final step would involve the phosphorylation of the sn-3 hydroxyl group and subsequent addition of the choline headgroup.

Purification at each step would be critical to obtaining the final product with high purity.

Experimental Protocols

Preparation of Polymerizable Liposomes

A common application of 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine is the formation of photopolymerized liposomes. A typical protocol is as follows:

  • Lipid Film Hydration:

    • Dissolve 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine, and any other desired lipids, in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an aqueous buffer of choice by vortexing or gentle agitation.

  • Vesicle Formation:

    • The resulting multilamellar vesicles (MLVs) can be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) using techniques such as sonication or extrusion through polycarbonate membranes of a defined pore size.

  • Photopolymerization:

    • Transfer the liposome suspension to a quartz cuvette.

    • Irradiate the sample with UV light at 254 nm. The duration of irradiation will depend on the concentration of the lipid and the intensity of the UV source. The polymerization process can often be visually monitored by a color change of the suspension.

Formation of Supported Lipid Bilayers (SLBs)

This phospholipid can be used to form highly stable, intrabilayer-crosslinked supported lipid bilayers.

  • Substrate Preparation: Clean and prepare a suitable solid support (e.g., silica, glass, or mica).

  • Vesicle Fusion: Deposit the prepared liposomes (as described above) onto the substrate. The vesicles will adsorb to the surface, rupture, and fuse to form a continuous lipid bilayer.

  • Polymerization: Irradiate the SLB with UV light (254 nm) to induce cross-linking of the diacetylene groups.

Applications in Research and Drug Development

The primary application of 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine stems from its ability to form robust, polymerized membranes.

  • Drug Delivery: Polymerized liposomes, often referred to as "polysomes," exhibit enhanced stability in biological fluids and reduced leakage of encapsulated drugs. This makes them promising carriers for controlled and targeted drug delivery. The cross-linked nature of the bilayer can provide a more rigid structure, which can be advantageous for certain drug formulations.

  • Biosensors: Supported lipid bilayers incorporating this lipid can serve as stable platforms for studying membrane-protein interactions or as components of biosensors. The polymerization enhances the durability of the sensor's active surface.

  • Model Membranes: Due to their stability, polymerized membranes are used as models to study the biophysical properties of cell membranes.

Signaling Pathways and Biological Interactions

Currently, there is a lack of direct evidence in the scientific literature to suggest that 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine is directly involved in specific cellular signaling pathways in the way that endogenous lipids like diacylglycerol or phosphatidylinositol phosphates are. Its primary role in a biological context is as a structural component of synthetic lipid assemblies.

The interaction of liposomes formulated with this lipid and cells would likely be governed by the overall physical and chemical properties of the liposome (size, surface charge, and surface modifications) rather than a specific signaling cascade triggered by the diacetylenic lipid itself. The cellular uptake of such liposomes would proceed through endocytic pathways, which are general mechanisms for the internalization of nanoparticles.

Visualizations

G Chemical Structure of 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine cluster_glycerol sn-Glycerol Backbone cluster_sn1 sn-1 Position cluster_sn2 sn-2 Position cluster_sn3 sn-3 Position glycerol Glycerol palmitoyl Palmitoyl Chain (16:0) glycerol->palmitoyl Ester Bond tricosadiynoyl 10,12-Tricosadiynoyl Chain (23:2 Diyne) glycerol->tricosadiynoyl Ester Bond phosphocholine Phosphocholine Headgroup glycerol->phosphocholine Phosphoester Bond

Caption: Molecular components of the phospholipid.

G Workflow for Polymerized Liposome Formation and Application start Start: This compound (and other lipids) film Lipid Film Formation (Solvent Evaporation) start->film hydration Hydration (Aqueous Buffer) film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv drug_encap Drug Encapsulation hydration->drug_encap Passive Loading sizing Vesicle Sizing (Sonication/Extrusion) mlv->sizing suv_luv SUVs or LUVs sizing->suv_luv polymerization UV Irradiation (254 nm) suv_luv->polymerization poly_lipo Polymerized Liposomes (Polysomes) polymerization->poly_lipo application Application: Drug Delivery poly_lipo->application drug_encap->mlv

Caption: Experimental workflow for creating drug-loaded polysomes.

References

An In-Depth Technical Guide on the Core Mechanism of Action of the Permeability Transition Pore Complex (PTPC) and its Lipid Modulators

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the provided search results indicates that "PTPC" in the context of lipids most likely refers to the Permeability Transition Pore Complex , a multiprotein complex in the mitochondrial membrane. While the user's query also included "lipid," this likely refers to the lipidic components and modulators of this protein complex, rather than a single lipid entity named "PTPC lipid." The search for "phosphatidyl-L-threonyl-L-cysteine" did not yield any specific, well-characterized lipid, making the Permeability Transition Pore Complex the most scientifically plausible interpretation.

This guide will, therefore, focus on the mechanism of action of the Permeability Transition Pore Complex (PTPC) and the crucial role that lipids play in its regulation and function.

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular mechanisms governing the Permeability Transition Pore Complex (PTPC), with a specific focus on the integral role of lipids in its modulation.

Core Concept: The Permeability Transition Pore Complex (PTPC)

The Permeability Transition Pore Complex (PTPC) is a dynamic multiprotein complex located in the mitochondrial membranes.[1] Its opening leads to an increase in the permeability of the inner mitochondrial membrane to solutes up to 1.5 kDa, a phenomenon known as mitochondrial membrane permeabilization (MMP).[1] This event is a critical step in the induction of apoptosis (programmed cell death) and is also implicated in various pathological conditions.[1]

The precise molecular composition of the PTPC is still a subject of ongoing research, but several key protein components have been identified.[1] These include:

  • Voltage-Dependent Anion Channel (VDAC) in the outer mitochondrial membrane.

  • Adenine Nucleotide Translocator (ANT) in the inner mitochondrial membrane.

  • Cyclophilin D (CypD) in the mitochondrial matrix.[1]

Other associated proteins may include hexokinase II, creatine kinase, and members of the Bcl-2 family of proteins (e.g., Bax, Bid).[1]

Mechanism of Action: PTPC Opening and Regulation

The opening of the PTPC is a tightly regulated process triggered by various stimuli, including high levels of matrix Ca²⁺, oxidative stress, and inorganic phosphate. The binding of CypD to ANT is considered a key event in inducing a conformational change that leads to pore opening.

The signaling pathway leading to PTPC opening can be visualized as follows:

PTPC_Opening_Pathway cluster_stimuli Inducing Stimuli cluster_core_complex PTPC Core Components cluster_consequences Consequences of Opening Ca High Matrix Ca²⁺ ANT ANT Ca->ANT promotes binding Ox_Stress Oxidative Stress Ox_Stress->ANT promotes binding Pi Inorganic Phosphate Pi->ANT VDAC VDAC MMP Mitochondrial Membrane Permeabilization (MMP) VDAC->MMP form the pore ANT->VDAC interacts with ANT->MMP form the pore CypD CypD CypD->ANT binds to Apoptosis Apoptosis MMP->Apoptosis leads to

Caption: Signaling pathway of PTPC opening.

The Critical Role of Lipids in PTPC Modulation

Lipids are not merely structural components of the mitochondrial membranes but are also key regulators of PTPC function. Different classes of lipids can influence the activity of the core PTPC proteins and thereby modulate the probability of pore opening.

3.1. Phospholipids and PTPC Regulation

The phospholipid composition of the mitochondrial membranes, particularly the inner membrane where ANT resides, can significantly impact PTPC activity.

  • Cardiolipin (CL): This unique dimeric phospholipid is highly enriched in the inner mitochondrial membrane and is known to interact directly with ANT. The oxidation of cardiolipin under conditions of oxidative stress is a potent trigger for PTPC opening.

  • Phosphatidylserine (PS): While primarily located in the inner leaflet of the plasma membrane, the externalization of PS is a well-known marker of apoptosis.[2] Within the mitochondria, local changes in PS concentration could potentially influence the membrane environment and the function of PTPC components. PS is synthesized from phosphatidylcholine (PC) or phosphatidylethanolamine (PE).[2][3]

The interplay of these phospholipids in the mitochondrial membrane creates a dynamic environment that influences PTPC function.

Lipid_Modulation_of_PTPC cluster_lipids Modulatory Lipids cluster_ptpc PTPC Cardiolipin Cardiolipin Oxidized_CL Oxidized Cardiolipin Cardiolipin->Oxidized_CL Oxidative Stress PTPC_node PTPC Opening Cardiolipin->PTPC_node Inhibits Oxidized_CL->PTPC_node Promotes PS Phosphatidylserine PS->PTPC_node Modulates

Caption: Modulation of PTPC opening by key phospholipids.

Quantitative Data on PTPC Modulators

The following table summarizes quantitative data related to the modulation of PTPC activity. It is important to note that specific values can vary depending on the experimental system and conditions.

ModulatorEffect on PTPC OpeningTypical Concentration Range for EffectNotes
Ca²⁺ Inducer1-10 µM (Matrix)A primary and potent inducer of the PTPC.
Cyclosporin A Inhibitor0.1-1 µMBinds to Cyclophilin D, preventing its interaction with ANT.
Oxidative Stress InducerVariableActs in part through the oxidation of cardiolipin and protein thiols.
Cardiolipin Inhibitor (native)High in inner mitochondrial membraneOxidation of cardiolipin reverses its inhibitory effect and promotes pore opening.

Experimental Protocols

5.1. Isolation of Mitochondria for PTPC Studies

  • Objective: To obtain a purified and functional mitochondrial fraction from cells or tissues.

  • Methodology:

    • Homogenize fresh tissue or cultured cells in an ice-cold isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA).

    • Centrifuge the homogenate at a low speed (e.g., 600 x g) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000-10,000 x g) to pellet the mitochondria.

    • Wash the mitochondrial pellet by resuspension in the isolation buffer and re-centrifugation.

    • Resuspend the final mitochondrial pellet in an appropriate assay buffer.

5.2. Measurement of Mitochondrial Swelling (A proxy for PTPC opening)

  • Objective: To assess PTPC opening by measuring the decrease in light scattering associated with mitochondrial swelling.

  • Methodology:

    • Resuspend isolated mitochondria in a swelling buffer (e.g., containing KCl, MOPS, and succinate as a respiratory substrate).

    • Place the mitochondrial suspension in a spectrophotometer cuvette.

    • Monitor the absorbance at 540 nm over time.

    • Add a known PTPC inducer (e.g., CaCl₂) to trigger pore opening.

    • A decrease in absorbance indicates mitochondrial swelling due to water influx through the open PTPC.

    • Test potential inhibitors by pre-incubating the mitochondria with the compound before adding the inducer.

Experimental_Workflow_Mitochondrial_Swelling Start Start: Isolated Mitochondria Resuspend Resuspend in Swelling Buffer Start->Resuspend Spectro Place in Spectrophotometer (Monitor A540) Resuspend->Spectro Add_Inducer Add PTPC Inducer (e.g., Ca²⁺) Spectro->Add_Inducer Measure Measure Decrease in Absorbance Add_Inducer->Measure Result Result: Mitochondrial Swelling (PTPC Opening) Measure->Result

Caption: Workflow for mitochondrial swelling assay.

Conclusion

The Permeability Transition Pore Complex is a critical regulator of mitochondrial function and cell fate. Its activity is intricately modulated by a variety of factors, with lipids playing a particularly crucial role. Understanding the complex interplay between the protein components of the PTPC and the surrounding lipid environment is essential for elucidating the mechanisms of apoptosis and for the development of novel therapeutic strategies targeting mitochondrial dysfunction in a range of diseases. Further research into the specific lipid-protein interactions within the PTPC will undoubtedly reveal new targets for pharmacological intervention.

References

Introduction to Diacetylene Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diacetylene Phospholipids for Researchers, Scientists, and Drug Development Professionals

Diacetylene phospholipids are a unique class of lipids that contain a diacetylene moiety within their acyl chains.[1] These molecules are renowned for their ability to undergo topochemical polymerization when organized into ordered structures like vesicles, tubules, or films and exposed to UV radiation.[2][3] This polymerization process creates a conjugated polymer backbone of alternating ene-yne bonds, known as a polydiacetylene (PDA).[4]

The resulting polydiacetylene assemblies exhibit remarkable chromogenic properties. They typically appear intense blue in their initial, ordered state, with a maximum absorption wavelength (λmax) around 630-650 nm.[5] Upon exposure to external stimuli—such as heat, pH changes, mechanical stress, or molecular binding events—the conjugated backbone undergoes a conformational change.[6][7] This perturbation disrupts the π-orbital conjugation, causing a dramatic and often reversible colorimetric transition to a red phase (λmax ~540-550 nm) and a simultaneous shift from a non-fluorescent to a fluorescent state.[4][5][8][9] This stimulus-responsive behavior makes diacetylene phospholipids highly valuable for the development of biosensors, drug delivery systems, and smart materials.[7][10]

Synthesis and Self-Assembly

The core structure of a diacetylene phospholipid consists of a hydrophilic head group, a glycerol backbone, and two hydrophobic acyl chains, at least one of which contains the diacetylene functional group. A common example is 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DiynePC).[2] The synthesis of these specialized lipids can be complex, often involving multi-step organic chemistry procedures to build the diacetylene-containing fatty acids and subsequently attach them to the glycerol backbone.[11][12]

Once synthesized, these amphiphilic molecules spontaneously self-assemble in aqueous solutions to form ordered supramolecular structures, most commonly bilayer vesicles (liposomes).[13] The formation of stable, well-defined vesicles is a prerequisite for effective polymerization, as the diacetylene units must be precisely aligned for the topochemical reaction to occur.[3][14] The properties of these vesicles, such as size and stability, can be tuned by modifying the structure of the diacetylene lipid, including acyl chain length and headgroup composition.[4][9] Longer acyl tails generally result in smaller and more stable vesicles.[4][9]

Polymerization of Diacetylene Phospholipids

The polymerization of diacetylene phospholipids is a solid-state reaction that requires the monomer units to be packed in a specific crystallographic orientation.[3][15] This topochemical polymerization is typically initiated by UV irradiation at a wavelength of approximately 254 nm.[16] The process cross-links the diacetylene groups of adjacent lipid molecules, forming the characteristic blue-colored polydiacetylene polymer while retaining the overall structure of the vesicle or film.[13]

The efficiency and kinetics of polymerization are highly sensitive to the molecular packing, which can be influenced by factors such as lipid composition, temperature, and the presence of other molecules within the bilayer.[2][14] For instance, the polymerization of the diacetylene lipid DC8,9PC occurs effectively in gel-phase lipid matrices composed of saturated lipids but not in liquid-phase matrices of unsaturated lipids.[14] The degree of polymerization can be controlled by modulating the UV exposure time, which in turn affects the stability and release properties of the final vesicle.[10]

A generalized workflow for the preparation and polymerization of diacetylene vesicles is outlined below.

G cluster_prep Vesicle Preparation cluster_poly Polymerization A Diacetylene & Standard Phospholipids (in organic solvent) B Dry Lipid Film Formation A->B Solvent Evaporation C Hydration with Aqueous Buffer B->C Rehydration D Formation of Monomeric Vesicles (Sonication or Extrusion) C->D Mechanical Agitation E UV Irradiation (~254 nm) D->E Exposure to UV Light F Polymerized 'Blue Phase' Vesicles E->F Topochemical Polymerization

Caption: Workflow for preparing polydiacetylene vesicles.

Stimuli-Responsive Chromatic Properties

The defining characteristic of polydiacetylene systems is their ability to transition from blue to red in response to environmental perturbations. This phenomenon is driven by conformational changes in the polymer backbone that alter the effective conjugation length of the π-electron system.[5]

  • Thermochromism : Heating a blue PDA assembly above a certain transition temperature induces the color change.[5] This transition can be reversible or irreversible depending on the specific chemical structure of the diacetylene monomer and its interactions with its environment.[17][18] The thermochromic transition temperature is closely related to the melting point of the corresponding monomer.[19]

  • Mechanochromism : The application of mechanical stress, such as shear forces, can also trigger the blue-to-red transition.[6][7][8] This property is particularly useful in sensing applications where a binding event at the vesicle surface creates a local mechanical strain that propagates to the polymer backbone.[20][21]

  • Chemochromism and Biochromism : The color transition can be induced by interactions with chemical or biological analytes. By functionalizing the vesicle surface with specific receptors (e.g., antibodies, sialic acid), highly selective biosensors can be created.[4][22] The binding of the target analyte perturbs the lipid packing, initiating the color change.[4][20]

The diagram below illustrates the general mechanism of stimuli-responsive sensing.

G A Polymerized 'Blue Phase' Vesicle (Low Energy State, Non-Fluorescent) B External Stimulus (Heat, pH, Analyte Binding, Stress) C Polymer Backbone Perturbation B->C Induces D Conformational Change C->D E 'Red Phase' Vesicle (Higher Energy State, Fluorescent) D->E Results in

Caption: Mechanism of the stimuli-induced chromatic transition.

Characterization Techniques

A variety of analytical methods are employed to characterize diacetylene phospholipid assemblies both before and after polymerization.

Technique Purpose Typical Findings References
UV-Visible Spectroscopy To monitor polymerization and the chromatic transition.Monomers are colorless. Blue phase PDA shows λmax ~640 nm; red phase shows λmax ~550 nm.[4][5][23]
Fluorescence Spectroscopy To detect the red phase, which is fluorescent.The blue phase is non-fluorescent, while the red phase exhibits strong fluorescence.[4][9]
Dynamic Light Scattering (DLS) To measure vesicle size and size distribution.Vesicle size can be tuned (e.g., ~150 nm) and changes upon analyte binding (e.g., to ~820 nm).[10][24]
Transmission Electron Microscopy (TEM) To visualize the morphology of vesicles.Provides direct imaging of vesicle shape, size, and aggregation state.[10][24]
Fourier-Transform Infrared (FTIR) Spectroscopy To analyze molecular bonding and conformation.Used to study hydrogen bonding between headgroups and coordination with metal ions.[22][25]
Raman Spectroscopy To probe the vibrational modes of the polymer backbone.Confirms polymerization by showing characteristic alkyne (−C≡C−) and alkene (−C=C−) peaks of the ene-yne backbone.[12][23]

Applications

Biosensors

The most prominent application of diacetylene phospholipids is in the development of colorimetric and fluorogenic biosensors. By incorporating recognition elements into the vesicle structure, sensors for a wide range of targets have been developed.

Target Analyte Vesicle Composition Key Result References
Influenza Virus Diacetylene lipids functionalized with sialic acid.One of the earliest demonstrations of specific viral detection.[4]
E. coli PDA vesicles with DMPC and attached antibodies.Insertion of 20-30% DMPC reduced response time for fluorescence changes.[22]
Bacteriocins/Halocins Vesicles of various phospholipids (DMPC, DMPE, etc.) and TRCDA.Rapid, high-throughput screening of antimicrobial peptides with colorimetric response up to 59%.[26][27]
Exosomes PCDA/DMPC vesicles with anti-CD63 antibodies.Achieved a detection limit of 3 × 10⁸ vesicles/mL.[24]
Controlled Drug Delivery

The stable, cross-linked structure of polymerized vesicles makes them promising candidates for drug delivery vehicles. The stimuli-responsive nature of the PDA backbone can be harnessed to trigger the release of encapsulated therapeutic agents at a specific site or time.

A workflow for this application is shown below.

G A Drug Encapsulation (During vesicle formation) B Polymerized Vesicle with Encapsulated Drug A->B C Systemic Circulation B->C D Target Site (e.g., Tumor Microenvironment) C->D E Application of Stimulus (e.g., Localized Heat, pH change) D->E F Vesicle Disruption/ Permeability Change E->F G Controlled Drug Release F->G

Caption: Workflow for stimulus-triggered drug delivery.

Studies have shown that by altering the ratio of diacetylene lipid to standard phospholipid and controlling the UV polymerization time, the release rate of drugs like paclitaxel can be precisely modulated.[10]

Drug Vesicle Composition (PCDA:Phospholipid) UV Time % Release in 24h References
Paclitaxel0:1 (Control)N/A98.0 ± 2.1%[10]
Paclitaxel1:3Not specified72.0 ± 5.8%[10]
Paclitaxel1:1Not specified43.9 ± 6.5%[10]
Paclitaxel3:1Not specified20.1 ± 5.4%[10]
Paclitaxel1:120 min90.5 ± 3.7%[10]
Paclitaxel1:140 min37.6 ± 2.3%[10]

Experimental Protocols

Protocol: Vesicle Preparation by Solvent Evaporation and Hydration

This is a widely used method for preparing diacetylene phospholipid vesicles.[16][28]

  • Lipid Preparation : Co-dissolve the diacetylene phospholipid (e.g., PCDA) and any other desired lipids (e.g., DMPC) in an organic solvent such as chloroform in a round-bottom flask. The molar ratio should be chosen based on the desired application (e.g., 4:6 phospholipid:TRCDA for biosensors).[28]

  • Film Formation : Evaporate the solvent using a stream of nitrogen gas or a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.

  • Hydration : Add an aqueous buffer (e.g., deionized water, PBS) to the flask. The solution is typically heated to a temperature 5-10 °C above the melting temperature of the lipids to facilitate hydration.[4]

  • Vesicle Formation : Sonicate the suspension using a probe sonicator or bath sonicator for approximately 10-15 minutes at a temperature above the lipid melting point.[28][29] Alternatively, the vesicle suspension can be extruded through polycarbonate membranes of a defined pore size to achieve a more uniform size distribution.

  • Annealing : Cool the vesicle solution and store it at 4 °C overnight to allow the vesicles to anneal and stabilize.[29]

  • Polymerization : Bring the solution to room temperature and irradiate it with a UV lamp at 254 nm (e.g., 1 mW/cm²).[29] The irradiation time is a critical parameter and must be optimized; typical times range from 20 seconds to several minutes.[10][28] Successful polymerization is indicated by the appearance of an intense blue color.

Protocol: Quantification of Colorimetric Response (CR)

The blue-to-red color transition can be quantified using UV-Vis spectroscopy to calculate the Colorimetric Response (CR).[23]

  • Measure Spectra : Record the absorbance spectrum of the PDA vesicle solution before (initial state) and after (final state) exposure to the stimulus.

  • Determine Absorbance : Identify the absorbance value at the blue phase maximum (A_blue, ~640 nm) and the red phase maximum (A_red, ~550 nm).

  • Calculate Percent Blue (PB) : For both the initial (i) and final (f) states, calculate the Percent Blue (PB) using the following formula:

    • PB = A_blue / (A_blue + A_red)[23]

  • Calculate CR% : Calculate the colorimetric response using the PB values:

    • CR(%) = [ (PBi - PBf) / PBi ] × 100[23]

Conclusion

Diacetylene phospholipids are a versatile class of materials with significant potential in life sciences and materials science. Their capacity for self-assembly and topochemical polymerization, combined with their unique and sensitive chromogenic response to a vast array of stimuli, makes them powerful building blocks for advanced functional systems. For researchers in drug development and diagnostics, these lipids offer a robust platform for creating novel controlled-release vehicles and rapid, label-free biosensors. Continued research into modifying their chemical structures and optimizing their formulation will undoubtedly lead to even more sophisticated and sensitive applications in the future.

References

In-Depth Technical Guide: Physical Characteristics of 16:0-23:2 Diyne PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (16:0-23:2 Diyne PC) is a synthetic, polymerizable phospholipid that holds significant promise for advancements in drug delivery, biosensor development, and the creation of stabilized biomimetic membranes. Its unique structure, featuring a saturated palmitoyl chain at the sn-1 position and a long tricosadiynoyl chain containing a diacetylene moiety at the sn-2 position, allows for UV-induced cross-linking. This polymerization capability imparts enhanced stability and controllable permeability to lipid assemblies, making it a valuable tool for various biomedical and biotechnological applications.[1]

This technical guide provides a comprehensive overview of the known physical characteristics of this compound, including its fundamental properties, behavior in aqueous solutions, and the principles governing its polymerization. Detailed experimental protocols for the characterization of similar diyne-containing phospholipids are also presented to facilitate further research and application.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for experimental design, formulation development, and theoretical modeling.

PropertyValueReference
Chemical Name 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine
Synonym(s) PTPC
Molecular Formula C47H86NO8P
Molecular Weight 824.16 g/mol
CAS Number 84271-00-1
Appearance Solid powder[2]
Purity >99% (TLC)
Storage Temperature -20°C

Assembly in Aqueous Environments and Phase Behavior

Like other phospholipids, this compound is an amphiphilic molecule that self-assembles in aqueous environments to form structures such as liposomes and micelles, which shield the hydrophobic acyl chains from water.[3] The behavior of these assemblies is critically dependent on temperature and concentration.

Phase Transition

The transition from a well-ordered gel phase to a more fluid liquid-crystalline phase is a key characteristic of lipid bilayers. While a specific phase transition temperature (Tm) for this compound has not been definitively reported in the available literature, data from a structurally similar diyne-containing phospholipid, 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (23:2 Diyne PC or DC(8,9)PC), shows a Tm of 40°C.[4] This suggests that this compound likely exhibits a similar phase transition in this temperature range. The photopolymerization of diyne lipids is most efficient when the acyl chains are in a highly ordered, crystal-like lattice, which is characteristic of the gel phase at temperatures well below the Tm.[4]

Critical Micelle Concentration (CMC)

Photopolymerization of this compound Assemblies

A defining feature of this compound is its ability to undergo photopolymerization upon exposure to ultraviolet (UV) light, typically at a wavelength of 254 nm.[4] This process involves the topotactic reaction of the diacetylene groups within the lipid bilayer, leading to the formation of a conjugated polymer backbone. This cross-linking significantly enhances the mechanical stability and reduces the permeability of the resulting lipid assembly.

The efficiency of polymerization is highly dependent on the packing of the lipid molecules. Optimal polymerization occurs when the diyne moieties of adjacent lipid molecules are in close proximity and properly aligned, a condition that is best met in the ordered gel phase of the lipid bilayer.[4]

Photopolymerization_Workflow cluster_prep Liposome Preparation cluster_poly Polymerization cluster_char Characterization Lipid_Film This compound (Dry Film) Hydration Hydration (Aqueous Buffer) Lipid_Film->Hydration Addition of buffer Vesicle_Formation Vesicle Formation (e.g., Sonication) Hydration->Vesicle_Formation Energy input UV_Irradiation UV Irradiation (254 nm, < Tm) Vesicle_Formation->UV_Irradiation Exposure to UV Polymerized_Liposome Polymerized Liposome UV_Irradiation->Polymerized_Liposome Cross-linking Stability_Analysis Stability Analysis Polymerized_Liposome->Stability_Analysis Permeability_Assay Permeability Assay Polymerized_Liposome->Permeability_Assay

Workflow for the preparation and polymerization of this compound liposomes.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible characterization of this compound. The following sections outline methodologies for key experiments based on established techniques for similar phospholipids.

Liposome Preparation by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.

  • Lipid Film Formation:

    • Dissolve a known quantity of this compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add an aqueous buffer of choice to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature of the lipid to facilitate hydration.

    • Gently agitate the flask to disperse the lipid film, leading to the formation of MLVs.

  • Vesicle Sizing (Optional):

    • To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

Liposome_Preparation Start Start Dissolve Dissolve this compound in Organic Solvent Start->Dissolve Evaporate Evaporate Solvent (Rotary Evaporation) Dissolve->Evaporate Dry Dry under Vacuum Evaporate->Dry Hydrate Hydrate with Aqueous Buffer (> Tm) Dry->Hydrate MLVs Multilamellar Vesicles (MLVs) Formed Hydrate->MLVs Size Sizing (Optional) (Sonication/Extrusion) MLVs->Size End End MLVs->End Size->End

Step-by-step workflow for liposome preparation via thin-film hydration.
Photopolymerization of Liposomes

This protocol describes the UV-induced polymerization of liposomes containing this compound.

  • Sample Preparation:

    • Prepare a suspension of liposomes containing this compound as described above.

    • Transfer the liposome suspension to a quartz cuvette.

    • To prevent oxidation, purge the suspension with an inert gas such as argon or nitrogen for several minutes.

  • UV Irradiation:

    • Place the cuvette in a temperature-controlled sample holder at a temperature below the lipid's Tm to ensure the bilayer is in the gel phase.

    • Irradiate the sample with a low-pressure mercury lamp emitting at 254 nm. The distance from the lamp and the irradiation time will need to be optimized depending on the desired degree of polymerization.

  • Monitoring Polymerization:

    • The progress of polymerization can be monitored spectrophotometrically by observing the appearance of new absorption bands in the visible region, which are characteristic of the conjugated polymer backbone.

Characterization by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the phase transition temperature of phospholipids.

  • Sample Preparation:

    • Prepare a concentrated suspension of this compound liposomes (typically 1-5 mg/mL).

    • Accurately transfer a small volume of the liposome suspension into an aluminum DSC pan and seal it hermetically.

    • Prepare a reference pan containing the same volume of buffer.

  • DSC Measurement:

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a temperature below the expected Tm.

    • Scan the temperature at a controlled rate (e.g., 1-5°C/min) over a range that encompasses the phase transition.

    • The phase transition will be observed as an endothermic peak in the DSC thermogram. The peak maximum corresponds to the Tm.

Conclusion

This compound is a versatile polymerizable phospholipid with significant potential in various scientific and biomedical fields. Its ability to form stable, cross-linked lipid assemblies upon UV irradiation opens up new possibilities for the design of robust drug delivery vehicles and advanced biomaterials. While specific quantitative data on some of its physical characteristics, such as the precise phase transition temperature and critical micelle concentration, require further experimental determination, the information and protocols provided in this guide offer a solid foundation for researchers and developers working with this promising lipid. Future studies focusing on the detailed biophysical characterization of this compound will undoubtedly contribute to unlocking its full potential.

References

The Role of 16:0-23:2 Diyne PC in Advanced Membrane Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 16:0-23:2 Diyne PC (1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine), a versatile polymerizable phospholipid, and its critical role in contemporary membrane research. This document details its properties, applications, and the experimental methodologies that leverage its unique characteristics to investigate membrane structure, dynamics, and interactions.

Introduction to this compound

This compound is a synthetic phospholipid featuring a saturated 16-carbon palmitoyl chain at the sn-1 position and a 23-carbon chain with two conjugated alkyne groups (a diyne moiety) at the sn-2 position of the glycerol backbone.[1][2][3] This diyne functionality imparts a key property: the ability to undergo photopolymerization upon exposure to UV light, typically at a wavelength of 254 nm.[4][5] This cross-linking capability allows for the formation of stabilized, robust membrane structures, making it an invaluable tool for a wide range of biophysical and biomedical applications.[2][6]

Physicochemical Properties

The unique structure of this compound dictates its physical behavior in aqueous environments, where it self-assembles into bilayer structures like liposomes and monolayers.[7] Key physicochemical properties are summarized in the table below.

PropertyValueReferences
Chemical Name 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine[2]
Synonym PTPC[6]
Molecular Formula C₄₇H₈₆NO₈P[2]
Molecular Weight 824.16 g/mol [2]
CAS Number 84271-00-1[2]
Appearance Solid at room temperature[7]
Purity >99% (TLC)[2]
Storage Temperature -20°C[2]
Solubility Soluble in organic solvents like chloroform and DMSO[7]
Polymerization Wavelength ~254 nm[4][5]
Phase Transition Temperature (for related diacetylenic PCs) ~40°C[5]

Key Applications in Membrane Studies

The ability of this compound to form stabilized membranes upon polymerization has led to its use in a variety of research areas.

Stabilization of Biomimetic Membranes

The primary application of this compound is the creation of highly stable model membranes. Polymerization of the diyne groups creates a cross-linked network within the lipid bilayer, significantly enhancing its mechanical robustness and resistance to detergents and other disruptive agents. This is particularly useful for:

  • Drug Delivery Systems: Polymerized liposomes can provide improved stability during circulation and controlled release of encapsulated drugs.[8][9]

  • Biosensors: Stabilized membranes provide a durable platform for immobilizing and studying membrane-active molecules.[1]

  • Nanoparticle Coatings: Modifying the surface of nanoparticles with a polymerized lipid layer can control drug diffusion and improve biocompatibility.[2][6]

Investigation of Lipid-Protein Interactions

This compound serves as a powerful tool for studying the interactions between lipids and membrane proteins. The photo-activatable nature of the diyne group allows for covalent cross-linking of the lipid to adjacent protein domains upon UV irradiation. This "traps" the interaction, enabling the identification of lipid-binding sites and interacting partners through techniques like mass spectrometry.[8]

Reconstitution of Membrane Proteins

The enhanced stability of polymerized membranes makes them ideal for reconstituting purified membrane proteins. This allows for the study of protein function in a controlled, native-like environment.[3][10] The robust nature of these membranes is particularly advantageous for proteins that are difficult to study in detergent micelles or conventional liposomes.

Studies of Membrane Dynamics and Organization

While polymerization rigidifies the membrane, the unpolymerized state of this compound can be used to study membrane fluidity and domain formation. By incorporating it into mixed lipid systems, researchers can investigate how its unique acyl chain structure influences the phase behavior and organization of the membrane before triggering polymerization to stabilize specific structures.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation of Liposomes Containing this compound

This protocol describes the preparation of unilamellar vesicles by the thin-film hydration and extrusion method.

Materials:

  • This compound and other desired lipids (e.g., DOPC, Cholesterol) in chloroform

  • Chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block

Procedure:

  • In a round-bottom flask, combine the desired lipids, including this compound, dissolved in chloroform to achieve the target molar ratio.

  • Remove the chloroform under a stream of nitrogen gas while rotating the flask to form a thin lipid film on the wall.

  • Place the flask on a rotary evaporator under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing vigorously. The temperature of the buffer should be above the phase transition temperature of the lipid mixture.

  • The resulting suspension of multilamellar vesicles (MLVs) can be subjected to five freeze-thaw cycles (freezing in liquid nitrogen and thawing in a warm water bath) to promote lamellarity.

  • To produce unilamellar vesicles (LUVs), extrude the MLV suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) at a temperature above the lipid phase transition temperature. Pass the suspension through the extruder 11-21 times.

  • Store the prepared liposomes at 4°C and use within a few days for best results.

Photopolymerization of Liposomes

This protocol outlines the procedure for cross-linking the diyne groups within the liposomal bilayer.

Materials:

  • Liposome suspension containing this compound

  • UV lamp with an emission maximum around 254 nm

  • Quartz cuvette

  • Argon or nitrogen gas

Procedure:

  • Place the liposome suspension in a quartz cuvette.

  • To prevent oxidation of the diyne groups, purge the suspension with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Seal the cuvette to maintain the inert atmosphere.

  • Irradiate the sample with UV light (254 nm) at a controlled temperature, which should be below the phase transition temperature of the lipid mixture to ensure the proper alignment of the diyne groups for efficient polymerization.[5]

  • The polymerization process can be monitored by observing the color change of the suspension, which often turns blue or red, and by measuring changes in the UV-Vis spectrum.

  • The duration of UV exposure will depend on the concentration of the diyne lipid and the intensity of the UV source.

Reconstitution of a Membrane Protein into Liposomes

This protocol describes a general method for reconstituting a membrane protein into pre-formed liposomes containing this compound.

Materials:

  • Purified membrane protein in a detergent solution (e.g., DDM, Triton X-100)

  • Prepared liposomes containing this compound

  • Bio-Beads or dialysis cassettes for detergent removal

  • Reconstitution buffer

Procedure:

  • Mix the purified membrane protein with the prepared liposomes at a desired protein-to-lipid ratio.

  • Gently mix the solution and incubate for 1-2 hours at a temperature that is optimal for both the protein's stability and membrane fluidity.

  • Remove the detergent to allow the protein to insert into the liposome bilayer. This can be achieved by:

    • Dialysis: Place the protein-liposome mixture in a dialysis cassette and dialyze against a large volume of detergent-free buffer over 24-48 hours with several buffer changes.

    • Bio-Beads: Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to the mixture and incubate with gentle rocking to remove the detergent. The amount of beads and incubation time will depend on the detergent used.

  • After detergent removal, the proteoliposomes can be separated from unincorporated protein and empty liposomes by density gradient centrifugation if necessary.

  • The proteoliposomes can then be subjected to photopolymerization as described in section 4.2 to stabilize the reconstituted system.

Visualizing Experimental Workflows and Pathways

Graphviz diagrams can be used to visualize the logical flow of experiments and the interactions within biological systems.

Workflow for Studying Lipid-Protein Interactions

LipidProteinInteraction cluster_prep Sample Preparation cluster_crosslink Cross-linking cluster_analysis Analysis LiposomePrep Prepare Liposomes (with this compound) ProteinRecon Reconstitute Membrane Protein into Liposomes LiposomePrep->ProteinRecon Proteoliposome Formation UV_Irradiation UV Irradiation (254 nm) (Covalent Cross-linking) ProteinRecon->UV_Irradiation Photo-activation Digestion Enzymatic Digestion (e.g., Trypsin) UV_Irradiation->Digestion Sample for MS LC_MS LC-MS/MS Analysis Digestion->LC_MS DataAnalysis Data Analysis (Identify cross-linked peptides) LC_MS->DataAnalysis SiteMapping Map Lipid Interaction Sites on Protein Structure DataAnalysis->SiteMapping

Caption: Workflow for identifying lipid-protein interaction sites using this compound and mass spectrometry.

Hypothetical Signaling Pathway Investigation

This diagram illustrates how this compound could be used to stabilize a receptor in a specific membrane environment to study its interaction with downstream signaling partners.

SignalingPathway Ligand Ligand GPCR GPCR in Polymerized Membrane (with this compound) Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation (Stabilized Interaction) Effector Effector Enzyme G_Protein->Effector Modulation SecondMessenger Second Messenger Effector->SecondMessenger Production CellularResponse Cellular Response SecondMessenger->CellularResponse

References

A Technical Guide to the Diyne Functional Group in Lipids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The diyne functional group, characterized by two conjugated carbon-carbon triple bonds, imparts unique and powerful capabilities to lipid molecules. Its incorporation into lipid structures opens up a world of applications in drug delivery, biosensing, and advanced materials science. This guide provides an in-depth exploration of the properties, applications, and experimental considerations of diyne-containing lipids.

Core Concepts: Structure and Reactivity

A diyne is an organic compound containing two carbon-carbon triple bonds. In the context of lipids, this functional group is typically integrated into the hydrophobic acyl chains.[1] The presence of the conjugated diyne moiety (a -diyne) creates a linear and rigid segment within the lipid tail, which significantly influences the packing and intermolecular interactions of these lipids in assemblies like liposomes and monolayers.[2]

The most notable characteristic of diyne lipids is their ability to undergo topochemical polymerization.[3][4] This solid-state polymerization is typically initiated by UV irradiation (commonly at 254 nm) and proceeds via a 1,4-addition reaction of adjacent diyne monomers.[5][6][7] For this reaction to occur efficiently, the diyne-containing lipid molecules must be in a highly ordered, crystal-like state, such as in a lipid bilayer below its phase transition temperature.[7][8] This precise alignment ensures that the reactive groups are in the correct proximity and orientation for polymerization.

This polymerization results in the formation of a polydiacetylene (PDA) polymer, which has a conjugated backbone of alternating double and triple bonds. This extended π-system gives rise to unique optical properties, most notably a distinct color change.[4] Typically, the initial polymer is blue, which can then relax to a red form upon exposure to various stimuli such as heat, pH changes, or binding events at the lipid assembly's surface.[5][6] This colorimetric transition is a key feature exploited in many biosensor applications.[9][10]

Beyond polymerization, the alkyne groups within the diyne moiety can also participate in bioorthogonal "click chemistry" reactions.[11][12] These reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allow for the specific and efficient covalent attachment of other molecules, like fluorescent dyes, targeting ligands, or drugs, to the diyne-containing lipid.[13][14][15] This capability is invaluable for creating functionalized lipid systems for targeted drug delivery and advanced imaging applications.[16][17][18]

Applications in Research and Drug Development

The unique properties of diyne lipids have led to their use in a variety of innovative applications:

  • Biosensors: The color-changing properties of polydiacetylene-based systems make them excellent candidates for biosensors.[10] For example, liposomes containing diyne lipids and specific receptors can be designed to change color upon binding to a target analyte, such as a protein or a pathogen.[9] This "biochromism" provides a simple and sensitive visual readout for diagnostic assays.[5][6]

  • Drug Delivery: Polymerized diyne liposomes, often referred to as nanocapsules, offer enhanced stability compared to conventional liposomes.[19] This increased stability can improve the circulation half-life of encapsulated drugs and protect them from degradation. Furthermore, the diyne functional group provides a handle for attaching targeting moieties via click chemistry, enabling the development of targeted drug delivery systems that can selectively deliver their payload to diseased cells or tissues.[12]

  • Advanced Materials and Biomimetic Membranes: The ability to polymerize diyne lipids within supported lipid bilayers allows for the creation of stable and micropatterned biomimetic membrane systems.[4][20] These platforms are useful for studying membrane-associated processes and for developing novel biocompatible coatings and surfaces.

Quantitative Data for Diyne Lipids

The following table summarizes key quantitative data related to the polymerization and spectroscopic properties of common diyne-containing lipids.

PropertyValueLipid SystemNotes
UV Wavelength for Polymerization 254 nmDiacetylene-containing lipidsLow-pressure mercury arc lamp is a common source.[7][8]
Absorption Peak of Blue Form PDA ~635 nmPolymerized 10,12-tricosadiynoic acid liposomesThe initial product of polymerization.[5][9]
Absorption Peak of Purple Form PDA ~540 nmPolymerized 10,12-tricosadiynoic acid liposomesIntermediate state in the blue-to-red transition.[5][9]
Absorption Peak of Red Form PDA ~480 nmPolymerized 10,12-tricosadiynoic acid liposomesThe "relaxed" form of the polymer after stimulation.[5][9]
Phase Transition Temperature (Tm) 40°C1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC8,9PC)Efficient polymerization occurs below this temperature.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of diyne lipids. Below are outlines for key experimental procedures.

1. Preparation of Diyne-Containing Liposomes

This protocol describes the preparation of unilamellar vesicles containing a diyne lipid, such as 10,12-tricosadiynoic acid, often in combination with other lipids to enhance stability and functionality.

  • Materials: 10,12-tricosadiynoic acid, co-lipid (e.g., cardiolipin), chloroform, pure water (or buffer).

  • Procedure:

    • Dissolve the desired molar ratio of lipids (e.g., 80% 10,12-tricosadiynoic acid and 20% cardiolipin) in chloroform in a round-bottom flask.[6]

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Hydrate the film with pure water or a suitable buffer by vortexing or gentle agitation. The hydration should be done at a pH that prevents aggregation (e.g., pH 5.7 for acidic lipids).[6]

    • To obtain small unilamellar vesicles (SUVs), sonicate the resulting lipid dispersion using a probe sonicator.[6] Keep the sample on ice to prevent overheating.

    • The resulting monomeric vesicles should be used for polymerization within a short timeframe (e.g., 48 hours) to prevent aggregation.[5]

2. UV Polymerization of Diyne Liposomes

This protocol details the process of polymerizing the prepared diyne liposomes to form colored polydiacetylene vesicles.

  • Materials: Prepared diyne liposome suspension, quartz cuvette, UV light source (254 nm, e.g., low-pressure mercury arc lamp), argon or nitrogen gas.

  • Procedure:

    • Work under yellow or red light to prevent premature polymerization.[7]

    • Place an aliquot of the liposome suspension into a quartz cuvette.

    • Purge the suspension with an inert gas like argon to remove oxygen, which can quench the polymerization reaction.[7]

    • Seal the cuvette and place it at a controlled distance (e.g., 6-13 cm) from the UV lamp.[7]

    • Irradiate the sample with 254 nm UV light. The polymerization can be monitored by observing the color change from colorless to blue.

    • The progress of the reaction can be quantitatively followed by measuring the absorbance spectrum over time, monitoring the appearance of the peak at ~635 nm.[5]

3. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Diyne Lipids

This protocol provides a general framework for labeling alkyne-containing lipids with an azide-functionalized molecule.

  • Materials: Alkyne-containing lipid vesicles, azide-labeled molecule of interest, copper(II) sulfate (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).[21]

  • Procedure:

    • Prepare stock solutions of the reactants: azide-labeled molecule, CuSO4, sodium ascorbate, and THPTA ligand in a suitable buffer (e.g., PBS).[21]

    • In a microcentrifuge tube, combine the alkyne-lipid vesicles with the azide-labeled molecule.

    • Add the THPTA ligand solution, followed by the CuSO4 solution. Vortex briefly to mix.

    • Initiate the reaction by adding the sodium ascorbate solution.[21] Vortex briefly.

    • Protect the reaction from light and incubate at room temperature for 30-60 minutes.[14][21]

    • Purify the labeled lipid vesicles to remove excess reactants using methods such as dialysis or size exclusion chromatography.

Visualizing Workflows and Pathways

Workflow for Biosensor Development using Diyne Lipids

G cluster_prep Vesicle Preparation cluster_poly Polymerization cluster_sensing Sensing Event cluster_analysis Analysis prep1 Lipid Film Formation (Diyne-Lipid + Receptor) prep2 Hydration prep1->prep2 prep3 Sonication to form SUVs prep2->prep3 poly1 UV Irradiation (254 nm) prep3->poly1 poly2 Formation of Blue PDA Vesicles poly1->poly2 sense1 Addition of Target Analyte poly2->sense1 sense2 Analyte Binding to Receptor sense1->sense2 sense3 Colorimetric Shift (Blue to Red) sense2->sense3 analysis1 Visual Detection sense3->analysis1 analysis2 Spectroscopic Quantification sense3->analysis2

Caption: Workflow for creating a colorimetric biosensor using diyne lipids.

Click Chemistry for Targeted Lipid Nanoparticle Formulation

G cluster_vesicle Nanoparticle Core cluster_ligand Targeting Moiety cluster_reaction Bioorthogonal Ligation cluster_product Final Product vesicle Diyne-Lipid Vesicle (with encapsulated drug) reaction CuAAC Click Reaction (CuSO4, NaAsc, Ligand) vesicle->reaction ligand Azide-Functionalized Targeting Ligand (e.g., antibody, peptide) ligand->reaction product Targeted Drug-Loaded Nanoparticle reaction->product G cluster_before Monomeric State (Before UV) cluster_after Polymerized State (After UV) monomers Head Tail with Diyne Tail with Diyne Tail with Diyne Tail with Diyne Head uv UV Light (254 nm) monomers->uv Topochemical Reaction polymer Head Polymerized Backbone Polymerized Backbone Polymerized Backbone Polymerized Backbone Head uv->polymer

References

An In-depth Technical Guide to 16:0-23:2 Diyne PC for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to a Versatile Photopolymerizable Lipid

1-Palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine, commonly abbreviated as 16:0-23:2 Diyne PC or PTPC, is a synthetic, polymerizable phospholipid that has garnered significant interest across various scientific disciplines.[1][2] Its structure features a saturated 16-carbon palmitoyl chain at the sn-1 position and a 23-carbon chain with two conjugated alkyne groups (a diacetylene motif) at the sn-2 position.[3][4][5] This unique diacetylene moiety imparts the ability to undergo photopolymerization upon exposure to ultraviolet (UV) light, forming a conjugated polydiacetylene (PDA) polymer.[2][6]

This property, combined with its amphiphilic nature to form lipid bilayers, makes this compound a powerful tool for creating stabilized nanostructures like liposomes and nanotubes, developing advanced drug delivery systems, and engineering sensitive biosensors.[7] This guide provides a technical overview of its properties, core applications, and key experimental protocols for professionals in research and drug development.

Physicochemical and Structural Properties

The utility of this compound is rooted in its distinct chemical and physical characteristics. A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource(s)
Chemical Name 1-Palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine[1][2]
Synonym PTPC[1]
CAS Number 84271-00-1[1][2][3][5]
Molecular Formula C₄₇H₈₆NO₈P[1][2][5]
Molecular Weight 824.16 g/mol [1][2]
Purity >99% (by TLC) or ≥95%[1][2][5]
Physical Form Powder[2]
Storage Temperature -20°C (shipped on dry ice)[1][2][8]
Stability Store as a powder; protect from light, especially in solution, to prevent spontaneous polymerization.[8]
Elemental Composition C: 68.49%, H: 10.52%, N: 1.70%, O: 15.53%, P: 3.76%[1]
Lamellar Repeat Size 66.4 Å (low temp); 74 Å (above transition temp) (data for a related diacetylenic lipid)[9]

Core Concept: UV-Induced Photopolymerization

The defining feature of this compound is its ability to polymerize. This process is a topotactic reaction, meaning it is critically dependent on the precise alignment of the diacetylene monomers within a crystal-like lattice, which typically occurs at temperatures below the lipid's phase transition temperature.[6][8]

Upon irradiation with 254 nm UV light, the aligned diacetylene groups undergo a 1,4-addition reaction, forming a highly conjugated polymer backbone of alternating double and triple bonds (polydiacetylene).[6] This polymerization results in two key phenomena:

  • Structural Stabilization : The cross-linking of lipid monomers significantly enhances the mechanical stability of self-assembled structures like liposomes and bilayers.[7]

  • Chromic Transition : The resulting polymer initially appears blue, with a primary absorption peak around 650 nm. This "blue phase" is sensitive to external stimuli such as heat, mechanical stress, pH changes, or binding events. Such disturbances alter the polymer backbone's conjugation, causing a shift in absorption to ~550 nm and a visible color change to red. This transition is often accompanied by a shift from a non-fluorescent to a highly fluorescent state, making it a valuable tool for sensing applications.[10]

G cluster_0 Monomer State cluster_1 Polymerization cluster_2 Polymer States Monomer This compound (Self-Assembled) UV UV Irradiation (254 nm) Blue Blue Phase Polymer (Abs ~650 nm, Non-Fluorescent) UV->Blue Polymerization Stimuli External Stimuli (Heat, Stress, pH) Red Red Phase Polymer (Abs ~550 nm, Fluorescent) Stimuli->Red Conformational Change

Photopolymerization and Chromic Transition of Diyne PC.

Applications in Drug Development and Research

The unique properties of this compound enable its use in several advanced applications.

  • Controlled Drug Delivery : By incorporating this lipid into liposomal formulations, researchers can create vesicles that are subsequently stabilized by UV polymerization. This cross-linking can "lock" therapeutic agents inside, and the enhanced stability can increase circulation half-life. The permeability of these structures can also be modulated, offering potential for triggered release systems.[7][11]

  • Biosensor Development : The dramatic and easily detectable blue-to-red color transition serves as a signal for molecular recognition events. When receptors are incorporated into the surface of polydiacetylene vesicles, binding of a target analyte can induce sufficient mechanical stress to trigger the color change, forming the basis of sensitive, label-free biosensors.

  • Click Chemistry and Bioconjugation : The alkyne groups within the lipid structure are available for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a primary example of "click chemistry." This allows for the covalent attachment of various molecules—such as targeting ligands, stealth polymers (e.g., PEG), or fluorescent probes—to the surface of pre-formed lipid assemblies in a highly efficient and specific manner.[5]

  • Formation of Nanomaterials : this compound and related diacetylene lipids can self-assemble into a variety of nanostructures, including tubules, sheets, and 2D nanomembranes, which are of interest in materials science and microelectronics.[3][9]

G Property_Poly Photopolymerization Concept_Stability Structural Stabilization Property_Poly->Concept_Stability Property_Chromic Chromic & Fluorescent Transition Concept_Sensing Stimuli-Responsive Signal Property_Chromic->Concept_Sensing Property_Click Alkyne Groups for Click Chemistry Concept_Conj Bioconjugation Property_Click->Concept_Conj Property_Assembly Self-Assembly Concept_Nano Nanostructure Formation Property_Assembly->Concept_Nano App_Drug Drug Delivery (Stabilized Liposomes) Concept_Stability->App_Drug App_Material Biomaterials & Nanotubes Concept_Stability->App_Material App_Sensor Biosensors Concept_Sensing->App_Sensor App_Target Targeted Therapies Concept_Conj->App_Target Concept_Nano->App_Material

Relationship between this compound properties and applications.

Experimental Protocols

Protocol 1: Preparation and Photopolymerization of Vesicles

This protocol outlines the fundamental steps for creating small unilamellar vesicles (SUVs) from this compound and polymerizing them. This procedure is adapted from established methods.[8]

Materials:

  • This compound powder

  • Appropriate aqueous buffer (e.g., deionized water, PBS)

  • Probe sonicator

  • 1-mm quartz cuvette or cell

  • Low-pressure mercury arc lamp (253.7 nm emission)

  • Argon gas supply

Methodology:

  • Safety Precaution: Always protect diacetylenic lipids from UV and ambient light to prevent premature polymerization. Conduct all preparation steps under yellow or red light.[8]

  • Lipid Hydration: Weigh the desired amount of this compound powder and dissolve it in a suitable organic solvent (e.g., chloroform). Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the walls of a glass vial. Further dry the film under vacuum for at least 2 hours to remove residual solvent. Hydrate the film with the aqueous buffer to the desired final lipid concentration.

  • Vesicle Formation: Prepare small unilamellar vesicles (SUVs) by sonicating the hydrated lipid suspension using a probe sonicator. Sonicate on ice in short bursts to prevent overheating until the solution becomes clear.

  • Deoxygenation: Transfer an aliquot of the vesicle suspension to the quartz cuvette. Purge the sample of dissolved oxygen, which can quench the polymerization reaction, by gently bubbling argon gas through the suspension for 5-10 minutes. Seal the cuvette under an argon atmosphere.[8]

  • UV Irradiation: Place the sealed cuvette 6-13 cm from the low-pressure mercury lamp. Irradiate the sample at a temperature well below the lipid's phase transition (e.g., 20°C).[8] Polymerization is indicated by the appearance of a blue color.

  • Post-Polymerization: Once polymerized, the vesicles can be used for subsequent experiments. Store protected from light.

G Start Start: This compound Powder Step1 1. Hydrate Lipid Film in Aqueous Buffer Start->Step1 Step2 2. Form Vesicles (Probe Sonication) Step1->Step2 Step3 3. Deoxygenate with Argon Step2->Step3 Step4 4. Irradiate with UV Light (254 nm, < T_m) Step3->Step4 End End: Polymerized (Blue) Vesicles Step4->End

Experimental workflow for vesicle polymerization.
Protocol 2: Example Formulation for In Vivo Studies

For drug development professionals, preparing a stable formulation for in vivo testing is crucial. The following is an example protocol for formulating a poorly water-soluble compound like this compound.[3]

Objective: To prepare a 1 mg/mL working solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile water (ddH₂O)

Methodology:

  • Prepare Stock Solution: First, prepare a concentrated stock solution. For example, dissolve 10 mg of this compound in 1 mL of DMSO to create a 10 mg/mL stock.

  • Prepare Final Formulation (Example Ratio: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Water): a. Take 100 µL of the 10 mg/mL DMSO stock solution. b. Add 400 µL of PEG300. Mix thoroughly until the solution is clear. c. Add 50 µL of Tween 80. Mix again until clear. d. Add 450 µL of ddH₂O to reach a final volume of 1 mL. Mix well.

  • Verification: The final solution has a concentration of 1 mg/mL. The components serve to solubilize the lipid for administration. This formulation may be adjusted based on the specific requirements of the study and animal model.

Background Context: Phosphatidylcholine Synthesis Pathways

While this compound is a synthetic lipid, it belongs to the phosphatidylcholine (PC) class, the most abundant phospholipid in eukaryotic cell membranes.[12] Understanding the natural synthesis of PC provides essential context for its use in biological systems. The primary route for de novo PC synthesis is the Kennedy pathway.[12][13]

G Choline Choline CK Choline Kinase Choline->CK ATP ATP ATP->CK ADP ADP CTP CTP CT CTP:phosphocholine cytidylyltransferase CTP->CT PPi PPi DAG Diacylglycerol (DAG) CPT CDP-choline:1,2-diacylglycerol cholinephosphotransferase DAG->CPT CMP CMP PCholine Phosphocholine PCholine->CT CDPCholine CDP-Choline CDPCholine->CPT PC Phosphatidylcholine (PC) CK->ADP CK->PCholine CT->PPi CT->CDPCholine CPT->CMP CPT->PC

References

Methodological & Application

Application Notes and Protocols for the Preparation of 16:0-23:2 Diyne PC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of one or more lipid bilayers, and are widely utilized as drug delivery vehicles.[1][2] Their ability to encapsulate both hydrophilic and lipophilic compounds makes them ideal candidates for the targeted delivery of therapeutics.[1][2] This document provides a detailed protocol for the preparation of liposomes using 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (16:0-23:2 Diyne PC), a specialized phospholipid that contains a diacetylene group in one of its acyl chains.[3][4][5] This diacetylene moiety allows for photo-induced polymerization upon exposure to UV light, which can enhance the stability of the liposomal structure.[6]

These application notes will guide researchers through the process of preparing, sizing, and polymerizing this compound liposomes, as well as the essential characterization techniques to ensure a uniform and stable formulation.

Properties of this compound

This compound is a phospholipid containing a saturated palmitic acid (16:0) chain and an unsaturated tricosadiynoic acid (23:2) chain with two triple bonds (diyne).[3][4][5][7] The presence of the diyne group is the key feature of this lipid, enabling cross-linking and polymerization of the liposomal membrane when exposed to UV irradiation, typically at 254 nm.[6] This polymerization process can significantly increase the stability of the liposomes.[8][9] It is crucial to protect diacetylene-containing lipids from light, especially when in solution, to prevent spontaneous polymerization.[6] For maximum stability, the lipid should be stored as a powder at -20°C or below.[6]

Experimental Protocols

The most common and effective method for preparing unilamellar liposomes of a controlled size is the thin-film hydration technique followed by extrusion.[10][11][12][13] Sonication is another method that can be used for downsizing liposomes, though it may offer less control over the final size distribution compared to extrusion.[10][14]

Protocol 1: Thin-Film Hydration Followed by Extrusion

This protocol is the recommended method for producing unilamellar vesicles with a homogenous size distribution.[13][15]

Materials:

  • This compound powder

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), distilled water)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum desiccator

  • Water bath or heating block

  • Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Gas-tight syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask.[11][16] Ensure the lipid is fully dissolved to form a clear solution.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.[11][17]

    • To ensure complete removal of residual solvent, place the flask in a vacuum desiccator for at least 30 minutes, or overnight.[18][19]

  • Hydration of the Lipid Film:

    • Agitate the flask to hydrate the lipid film. This can be done by gentle swirling or vortexing, which will cause the lipid film to swell and detach from the flask wall, forming multilamellar vesicles (MLVs).[11] This process should take at least 30 minutes.[20]

  • Liposome Sizing by Extrusion:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[20] For unilamellar vesicles, membranes with a pore size of ≤0.2µm are recommended.[20]

    • Pre-heat the extruder to the same temperature as the hydration buffer.[20]

    • Load the MLV suspension into one of the gas-tight syringes.

    • Pass the lipid suspension through the polycarbonate membrane back and forth between the two syringes. A minimum of 10 passes is generally recommended to achieve a narrow size distribution.[20]

  • Optional: Polymerization:

    • Transfer the extruded liposome suspension to a quartz cuvette.

    • To prevent oxidation, purge the suspension with an inert gas like argon.[6]

    • Expose the liposome suspension to UV light at 254 nm.[6] The irradiation time will depend on the concentration of the liposomes and the intensity of the UV source. The polymerization process can be monitored by a color change, often from colorless to blue or red.[6]

Protocol 2: Sonication for Liposome Sizing

Sonication is a simpler method for reducing the size of MLVs to form small unilamellar vesicles (SUVs).[10][14] However, it can lead to a broader size distribution and potential degradation of lipids.[10][14]

Materials:

  • Hydrated MLV suspension (from Protocol 1, step 2)

  • Probe sonicator or bath sonicator

  • Ice bath

Procedure:

  • Place the vial containing the MLV suspension in an ice bath to dissipate heat generated during sonication.[10]

  • If using a probe sonicator, immerse the tip into the liposome suspension. For a bath sonicator, place the vial in the sonicator bath.[10]

  • Sonicate the suspension in short bursts with rest periods in between to prevent overheating.[21] For example, a cycle of 2 seconds on and 2 seconds off for a total sonication time of several minutes.[21]

  • After sonication, the liposome suspension may be centrifuged to remove any titanium particles shed from the probe tip.[21]

Data Presentation

The following table summarizes key quantitative parameters that should be considered and recorded during the preparation and characterization of this compound liposomes.

ParameterRecommended Value/RangePurpose/Significance
Lipid Concentration 1-10 mg/mLAffects liposome formation and stability.
Solvent for Lipid Film Chloroform or Chloroform:Methanol (2:1 v/v)Ensures complete dissolution of the lipid.
Hydration Buffer PBS, pH 7.4Mimics physiological conditions.
Hydration Temperature > Lipid Tc (e.g., 40-60°C)Facilitates lipid hydration and vesicle formation.
Extrusion Membrane Pore Size 30 nm - 400 nmDetermines the final size of the liposomes.[19]
Number of Extrusion Passes ≥ 10Ensures a narrow and uniform size distribution.[20]
Sonication Time 2-8 minutes (in cycles)Reduces the size of MLVs to SUVs.[21]
UV Wavelength for Polymerization 254 nmInduces cross-linking of the diyne groups.[6]
Storage Temperature 4°CShort-term storage to maintain stability.[21]

Characterization of Liposomes

Proper characterization is essential to ensure the quality, stability, and reproducibility of the liposome formulation.[1][2]

  • Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is the standard technique to measure the mean hydrodynamic diameter and the size distribution (PDI) of the liposomes.[2][22] A PDI value below 0.2 is generally considered indicative of a monodisperse population.

  • Zeta Potential: DLS instruments can also measure the zeta potential, which indicates the surface charge of the liposomes and is a predictor of their stability in suspension.[22]

  • Morphology: Transmission Electron Microscopy (TEM) or Cryo-TEM can be used to visualize the shape and lamellarity of the liposomes.[22]

  • Encapsulation Efficiency: If a drug or other molecule is encapsulated, its concentration within the liposomes needs to be determined. This is often done by separating the liposomes from the unencapsulated material (e.g., by dialysis or size exclusion chromatography) and then lysing the liposomes to measure the entrapped substance.[1]

Mandatory Visualizations

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_sizing Sizing cluster_poly Optional Polymerization A 1. Dissolve this compound in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B Evaporation C 3. Dry Film under Vacuum B->C Drying D 4. Hydrate with Aqueous Buffer (Forms MLVs) C->D Hydration E 5. Extrusion through Polycarbonate Membrane D->E Sizing F Unilamellar Liposomes (LUVs) E->F G 6. UV Irradiation (254 nm) F->G Polymerization H Polymerized Liposomes G->H

Caption: Experimental workflow for the preparation of this compound liposomes.

Polymerization_Signaling_Pathway Lipid1 This compound Lipid2 This compound Lipid1->Lipid2 Polymerized Cross-linked Polymerized Liposome Lipid3 ... UV UV Light (254 nm) UV->Lipid1 Induces UV->Lipid2 Cross-linking

Caption: Schematic of the UV-induced polymerization of this compound liposomes.

References

Application Notes and Protocols for Photopolymerization of PTPC Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, photopolymerization, and characterization of vesicles composed of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (PTPC). These photopolymerized vesicles offer enhanced stability compared to conventional liposomes, making them promising carriers for drug delivery applications.

Overview of PTPC Vesicle Photopolymerization

PTPC is a diacetylenic phospholipid that can be polymerized upon exposure to UV light, typically at a wavelength of 254 nm. This process crosslinks the lipid molecules within the bilayer, resulting in a more robust and less permeable vesicle structure. The polymerization is a topotactic reaction, meaning its efficiency depends on the proper alignment of the monomer units, which is achieved when the lipids are in a gel state below their phase transition temperature.

Experimental Protocols

PTPC Vesicle Preparation (Thin-Film Hydration followed by Extrusion)

This protocol describes the formation of unilamellar PTPC vesicles with a controlled size distribution.

Materials:

  • 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (PTPC)

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Nitrogen or Argon gas

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve PTPC in chloroform to a desired concentration (e.g., 10 mg/mL) in a round-bottom flask.

    • For hydrophobic drug encapsulation, the drug can be co-dissolved with the PTPC in chloroform at this stage.[1][2][3][4]

    • Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.[1][3][5]

    • Further dry the film under a gentle stream of nitrogen or argon gas, followed by vacuum desiccation for at least 2 hours to remove any residual solvent.[6]

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer. For hydrophilic drug encapsulation, dissolve the drug in the hydration buffer.[1][3][4][7] The volume of the buffer should be calculated to achieve the desired final lipid concentration (e.g., 1-5 mM).

    • The hydration process should be carried out above the phase transition temperature of the lipid to ensure proper vesicle formation.[3]

    • Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).[1][6]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion.[5][8][9]

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the vesicle suspension through the extruder multiple times (e.g., 11-21 passes) to ensure a narrow size distribution.[3][8] The extrusion should be performed at a temperature above the lipid's phase transition temperature.[10]

Photopolymerization of PTPC Vesicles

This protocol details the UV-induced crosslinking of the PTPC vesicles.

Materials:

  • PTPC vesicle suspension

  • Quartz cuvette or reaction vessel

  • UV lamp (254 nm)

  • Nitrogen or Argon gas

Procedure:

  • Deoxygenation:

    • Transfer the PTPC vesicle suspension to a quartz cuvette.

    • Deoxygenate the suspension by bubbling with nitrogen or argon gas for at least 15-20 minutes. Oxygen can inhibit the polymerization of diacetylene groups.

  • UV Irradiation:

    • Place the cuvette containing the deoxygenated vesicle suspension under a UV lamp emitting at 254 nm.

    • Irradiate the sample for a specified duration. The time required for complete polymerization can range from minutes to hours and depends on the lipid concentration, vesicle size, and UV lamp intensity.[11] It is recommended to perform a time-course experiment to optimize the irradiation time.

    • The polymerization process can be monitored by observing the color change of the solution, which typically turns yellow or pink, and by using UV-Vis spectroscopy to track the appearance of a characteristic absorbance peak for the polymer.

Characterization of PTPC Vesicles

2.3.1. Size and Zeta Potential Analysis

  • Dynamic Light Scattering (DLS): Use DLS to determine the hydrodynamic diameter and polydispersity index (PDI) of the vesicles before and after polymerization.[12][13][14][15] A narrow PDI (e.g., < 0.2) indicates a homogenous population of vesicles.

  • Zeta Potential: Measure the zeta potential to assess the surface charge and stability of the vesicles.

2.3.2. Morphological Analysis

  • Transmission Electron Microscopy (TEM): Visualize the morphology of the vesicles using TEM.[16][17][18][19] Negative staining (e.g., with uranyl acetate or phosphotungstic acid) is a common technique for imaging liposomes.[16][19] Cryo-TEM can also be used to observe the vesicles in a near-native state.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the preparation and characterization of PTPC vesicles.

Table 1: Vesicle Preparation Parameters

ParameterValueReference
PTPC Concentration (in Chloroform)10 - 25 mg/mL[6]
Final Lipid Concentration (in buffer)1 - 20 mM[6]
Extrusion Membrane Pore Size50 - 200 nm[3][8]
Number of Extrusion Passes11 - 21[3][8]

Table 2: Photopolymerization Parameters

ParameterValueReference
UV Wavelength254 nm
Deoxygenation Time15 - 20 min
Irradiation Time1 - 20 min (optimization required)[11]

Table 3: Expected Vesicle Characteristics (Example)

CharacteristicBefore PolymerizationAfter Polymerization
Hydrodynamic Diameter (DLS) 100 - 120 nm100 - 120 nm
Polydispersity Index (PDI) < 0.2< 0.2
Appearance Opalescent suspensionYellowish/Pinkish suspension
Stability LowerHigher

Visualization of Experimental Workflow

experimental_workflow cluster_prep Vesicle Preparation cluster_poly Photopolymerization cluster_char Characterization prep1 Dissolve PTPC (and hydrophobic drug) in Chloroform prep2 Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate Film with Aqueous Buffer (with hydrophilic drug) prep2->prep3 prep4 Size Reduction (Extrusion) prep3->prep4 poly1 Deoxygenate Vesicle Suspension (N2/Ar) prep4->poly1 poly2 UV Irradiation (254 nm) poly1->poly2 char1 Dynamic Light Scattering (Size, PDI) poly2->char1 char2 Zeta Potential Analysis poly2->char2 char3 Transmission Electron Microscopy (Morphology) poly2->char3

Caption: Experimental workflow for PTPC vesicle photopolymerization.

Drug Loading and Release Considerations

  • Hydrophobic Drugs: These can be incorporated by co-dissolving them with PTPC in the initial organic solvent phase.[1][2][3][4][20] The amount of drug that can be loaded will depend on its solubility in the lipid bilayer.

  • Hydrophilic Drugs: These are encapsulated by dissolving them in the aqueous buffer used for hydrating the lipid film.[1][3][4][7] The encapsulation efficiency can be influenced by the vesicle size and the preparation method.

  • Controlled Release: Photopolymerization increases the stability of the vesicles, which can lead to a more sustained release of the encapsulated drug.[21][22][23][24][25] The release kinetics can be influenced by the degree of polymerization and the properties of the encapsulated drug. Further studies are typically required to characterize the release profile under specific conditions (e.g., in the presence of enzymes or changes in pH).

drug_loading_pathway start PTPC Lipid dissolve Co-dissolve in Organic Solvent start->dissolve hydrophobic_drug Hydrophobic Drug hydrophobic_drug->dissolve hydrophilic_drug Hydrophilic Drug hydrate Dissolve in Aqueous Buffer hydrophilic_drug->hydrate form_film Form Drug-Lipid Film dissolve->form_film hydrate_film Hydrate Film hydrate->hydrate_film form_film->hydrate_film extrude Extrude Vesicles hydrate_film->extrude polymerize Photopolymerize extrude->polymerize final_product Drug-Loaded Polymerized Vesicle polymerize->final_product

Caption: Signaling pathway for drug loading in PTPC vesicles.

References

Application Notes and Protocols for 16:0-23:2 Diyne PC in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 16:0-23:2 Diyne PC (1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine), a polymerizable phospholipid, in the development of advanced drug delivery systems. The unique diacetylene functionality within its acyl chain allows for UV-induced polymerization, leading to the formation of highly stable vesicles with controlled release characteristics.

Introduction

This compound is a synthetic phospholipid that incorporates a diacetylene group in its sn-2 acyl chain. This feature enables the formation of covalently cross-linked, polymerized liposomes upon exposure to UV radiation (typically at 254 nm).[1][2] Polymerization significantly enhances the stability of the liposomal structure compared to conventional, non-polymerized liposomes, offering superior resistance to physiological degradation and leakage of encapsulated therapeutic agents.[1] The degree of polymerization can be controlled by modulating the UV exposure time and the molar ratio of the diacetylene lipid to other lipids in the bilayer, thereby allowing for tunable drug release kinetics.[3] These characteristics make this compound an attractive building block for creating robust nanocarriers for a wide range of therapeutic molecules.

Key Advantages of this compound-based Drug Delivery Systems:

  • Enhanced Stability: Polymerization results in a more robust and less permeable vesicle, reducing premature drug leakage.[1]

  • Controlled Release: The release rate of the encapsulated drug can be modulated by controlling the extent of polymerization.[3]

  • Biocompatibility: Polydiacetylene-based nanomaterials have been shown to have good biocompatibility, with higher polymerization leading to lower cytotoxicity.

Data Presentation

Table 1: Influence of PCDA/Phospholipid Molar Ratio on Paclitaxel Release from Polymerized Vesicles [3]

PCDA/DSPC Molar RatioCumulative Paclitaxel Release within 24h (%)
0:1 (Control)98.0 ± 2.1
1:372.0 ± 5.8
1:143.9 ± 6.5
3:120.1 ± 5.4

Table 2: Influence of UV-Irradiation Time on Paclitaxel Release from Polymerized PCDA/Phospholipid (1:1 Molar Ratio) Vesicles [3]

UV-Irradiation Time (minutes)Cumulative Paclitaxel Release within 24h (%)
2090.5 ± 3.7
4037.6 ± 2.3

Experimental Protocols

The following are detailed protocols for the preparation and characterization of drug-loaded vesicles using this compound.

Protocol 1: Preparation of Drug-Loaded Polymerizable Liposomes by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs) which can then be downsized.

Materials:

  • This compound

  • Co-lipid (e.g., DSPC, Cholesterol)

  • Drug to be encapsulated (hydrophobic or hydrophilic)

  • Chloroform or a suitable organic solvent mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and any co-lipids in chloroform in a round-bottom flask. For hydrophobic drugs, dissolve the drug in the organic solvent along with the lipids at the desired drug-to-lipid ratio.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer. For hydrophilic drugs, dissolve the drug in the hydration buffer.

    • The hydration is performed above the phase transition temperature (Tc) of the lipid mixture while gently agitating the flask.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Sizing (Optional but Recommended):

    • To obtain vesicles with a more uniform and smaller size distribution (e.g., large unilamellar vesicles, LUVs), the MLV suspension can be subjected to extrusion or sonication.

    • Extrusion: Pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times using a lipid extruder.

    • Sonication: Use a probe sonicator to sonicate the MLV suspension in an ice bath until the solution becomes clear.

  • Removal of Unencapsulated Drug:

    • Separate the drug-loaded liposomes from the unencapsulated drug by methods such as dialysis, size exclusion chromatography (e.g., using a Sephadex column), or ultracentrifugation.

Protocol 2: Photopolymerization of Diacetylene-Containing Liposomes

Materials:

  • Suspension of drug-loaded diacetylene-containing liposomes

  • UV lamp with a peak emission at 254 nm[1]

  • Quartz cuvette or a suitable UV-transparent container

Procedure:

  • Transfer the liposome suspension to a quartz cuvette.

  • Place the cuvette under the 254 nm UV lamp. The distance between the lamp and the sample should be kept constant.

  • Irradiate the sample for a predetermined duration. The irradiation time will influence the degree of polymerization and, consequently, the drug release profile.[3] It is recommended to perform optimization studies to determine the ideal irradiation time for the desired release characteristics.

  • During irradiation, the colorless diacetylene monomers will polymerize, often resulting in a color change to blue or red, which is characteristic of polydiacetylene formation.

Protocol 3: In Vitro Drug Release Study

Procedure:

  • Place a known concentration of the drug-loaded, polymerized liposome suspension in a dialysis bag with an appropriate molecular weight cut-off.

  • Immerse the dialysis bag in a larger volume of release buffer (e.g., PBS at 37°C) with constant, gentle stirring.

  • At predetermined time intervals, withdraw aliquots from the release buffer and replace with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Protocol 4: Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to evaluate the cytotoxicity of the liposomal formulation.

Materials:

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Polymerized and non-polymerized liposome formulations (drug-loaded and empty)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the liposomal formulations (and controls) and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Visualizations

Experimental Workflow for Liposome Preparation and Polymerization

G cluster_prep Liposome Preparation cluster_poly Photopolymerization A 1. Dissolve this compound, co-lipid, and drug in organic solvent B 2. Form thin lipid film (Rotary Evaporation) A->B C 3. Hydrate film with aqueous buffer B->C D 4. Sizing (Extrusion/Sonication) C->D E 5. Remove unencapsulated drug D->E F 6. Irradiate with 254 nm UV light E->F G Polymerized, Drug-Loaded Vesicles F->G

Caption: Workflow for preparing and polymerizing drug-loaded vesicles.

Cellular Uptake Pathways of Liposomes

G cluster_uptake Cellular Uptake Mechanisms Liposome Liposome Clathrin Clathrin-mediated Endocytosis Liposome->Clathrin [Receptor Binding] Caveolae Caveolae-mediated Endocytosis Liposome->Caveolae Macropino Macropinocytosis Liposome->Macropino Cell Cell Membrane Endosome Endosome Cell->Endosome Internalization Clathrin->Cell Caveolae->Cell Macropino->Cell Release Drug Release into Cytoplasm Endosome->Release Endosomal Escape

Caption: General cellular uptake pathways for liposomal drug delivery systems.[3][4][5]

References

Application Notes and Protocols for 16:0-23:2 Diyne PC in Biomimetic Membrane Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (16:0-23:2 Diyne PC), also known as PTPC, is a unique phospholipid featuring a saturated palmitoyl chain at the sn-1 position and a diacetylene-containing tricosadiynoyl chain at the sn-2 position. This diacetylene moiety imparts photo-polymerizable properties to the lipid, making it an invaluable tool for the formation of highly stable and robust biomimetic membranes.

Upon exposure to UV light (typically at 254 nm), the diacetylene groups in adjacent lipid molecules crosslink, forming a conjugated polymer network within the lipid bilayer. This polymerization process significantly enhances the mechanical stability and reduces the permeability of the membrane, offering advantages in various applications such as drug delivery, biosensors, and the study of membrane proteins.

The ability to control the degree of polymerization by modulating the UV exposure time and the molar ratio of the polymerizable lipid allows for the fine-tuning of membrane properties, such as drug release kinetics. These characteristics make this compound an excellent candidate for creating durable vesicles (liposomes), stable planar lipid bilayers, and for enhancing the longevity of reconstituted membrane protein systems.

Data Presentation

The following tables summarize quantitative data related to the effect of polymerization on the properties of biomimetic membranes. While specific data for this compound is limited in publicly available literature, the data for a structurally similar polymerizable diacetylene lipid, 10,12-pentacosadiynoic acid (PCDA), provides a strong indication of the expected behavior.

Table 1: Effect of Polymerizable Lipid (PCDA) Concentration on Paclitaxel Release from Vesicles

Molar Ratio of Polymerizable Lipid (PCDA) to PhospholipidCumulative Paclitaxel Release after 24h (%)
0:1 (Control - Phospholipid only)98.0 ± 2.1
1:372.0 ± 5.8
1:143.9 ± 6.5
3:120.1 ± 5.4

This data demonstrates that increasing the concentration of the polymerizable lipid significantly decreases the release of the encapsulated drug, indicating enhanced membrane stability and reduced permeability after polymerization.[1][2]

Table 2: Effect of UV-Irradiation Time on Paclitaxel Release from PCDA/Phospholipid (1:1) Vesicles

UV-Irradiation Time (minutes)Cumulative Paclitaxel Release after 24h (%)
2090.5 ± 3.7
4037.6 ± 2.3

This table illustrates that a longer UV exposure time, leading to a higher degree of polymerization, results in a more significant reduction in drug release from the vesicles.[1][2]

Experimental Protocols

Protocol 1: Formation of Polymerizable Unilamellar Vesicles (Liposomes)

This protocol describes the formation of small unilamellar vesicles (SUVs) containing this compound using the thin-film hydration and sonication method.

Materials:

  • This compound powder

  • Other desired lipids (e.g., DOPC, DSPC)

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator

  • Argon gas source

Procedure:

  • Lipid Film Preparation:

    • Dissolve the desired amounts of this compound and any other lipids in chloroform or a suitable organic solvent mixture in a round-bottom flask. The lipids should be completely dissolved to ensure a homogenous mixture.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film by adding the desired aqueous buffer. The volume should be calculated to achieve the final desired lipid concentration.

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • Sonication:

    • Transfer the MLV suspension to a suitable vial.

    • Place the vial in an ice bath to prevent overheating during sonication.

    • Insert the tip of a probe sonicator into the suspension.

    • Sonicate the suspension in pulsed mode until the solution becomes clear, indicating the formation of SUVs. The sonication time will depend on the power of the sonicator and the volume of the sample.

Protocol 2: Photopolymerization of Diacetylene-Containing Vesicles

This protocol details the process of cross-linking the this compound within the vesicles using UV irradiation to enhance their stability.

Materials:

  • Suspension of vesicles containing this compound (from Protocol 1)

  • Quartz cuvette (1-mm path length)

  • Low-pressure mercury arc lamp (emitting at 254 nm)

  • Argon gas source

Procedure:

  • Deoxygenation:

    • Transfer an aliquot of the vesicle suspension into a quartz cuvette.

    • Purge the suspension of oxygen by gently bubbling argon gas through it for 10-15 minutes. Oxygen can quench the polymerization reaction.

    • Seal the cuvette under an argon atmosphere to prevent re-exposure to oxygen.

  • UV Irradiation:

    • Place the quartz cuvette at a fixed distance (e.g., 6-13 cm) from the low-pressure mercury arc lamp.

    • Irradiate the sample with UV light (253.7 nm) at a temperature well below the lipid's phase transition temperature (40°C), for instance, at 20°C.

    • The duration of the irradiation will determine the extent of polymerization. This can be optimized based on the desired membrane properties (refer to Table 2 for guidance).

    • The photoproduct may initially appear blue and then relax to a red polymer.

  • Post-Polymerization:

    • After irradiation, the polymerized vesicle suspension is ready for use in downstream applications.

    • For long-term storage, it is recommended to store the suspension at 4°C and protected from light.

Note: Always handle diacetylene phospholipids under yellow or red light to prevent unwanted polymerization.

Visualizations

Experimental Workflow for Preparing Drug-Loaded Polymerized Vesicles

G cluster_prep Vesicle Preparation cluster_poly Polymerization cluster_result Outcome dissolve Dissolve Lipids and Drug in Organic Solvent film Create Thin Lipid-Drug Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Buffer to form MLVs film->hydrate sonicate Sonicate to form SUVs hydrate->sonicate deoxygenate Deoxygenate Vesicle Suspension (Argon Purge) sonicate->deoxygenate Drug-loaded SUVs irradiate UV Irradiation (254 nm) deoxygenate->irradiate result Stable, Drug-Loaded Polymerized Vesicles irradiate->result Cross-linked membrane G cluster_interaction Analyte Binding and Signal Transduction cluster_detection Detection membrane Polymerized this compound Bilayer receptor Receptor Protein conform_change Conformational Change receptor->conform_change triggers analyte Analyte binding Binding Event analyte->binding binding->receptor signal Signal Generation (e.g., Ion Channel Opening) conform_change->signal induces detection Measurable Output (e.g., Current, Fluorescence) signal->detection leads to

References

UV irradiation techniques for cross-linking PTPC

Author: BenchChem Technical Support Team. Date: December 2025

With the understanding that "PTPC" may refer to a specific class of proteins or is a general term for proteins of interest, this document provides a detailed overview of UV irradiation techniques for cross-linking proteins to their interaction partners, such as other proteins or RNA.

Application Notes

Introduction to UV Cross-Linking of Proteins

UV cross-linking is a powerful technique used to covalently link interacting molecules, primarily proteins and nucleic acids, that are in close proximity. This method "freezes" transient and stable interactions, allowing for their capture and subsequent analysis. Upon exposure to short-wavelength UV light (typically 254 nm), covalent bonds can form between proteins and nucleic acids.[1][2][3] For protein-protein interactions, photoreactive amino acid analogs can be incorporated into a protein of interest to induce cross-linking upon UV irradiation (typically at longer wavelengths like 365 nm).[4][5] This technique is invaluable for identifying and mapping the interaction sites of protein complexes within their native cellular environment.[4][6]

Mechanism of UV Cross-Linking

The mechanism of UV cross-linking involves a photochemical reaction initiated by UV light, leading to the formation of covalent bonds.[7]

  • Direct Protein-Nucleic Acid Cross-Linking: Short-wavelength UV light (254 nm) is absorbed by the nucleobases in RNA and DNA, leading to the formation of reactive species that can form covalent bonds with amino acid residues of a closely associated protein.[1][2] This process is inefficient, meaning only a small fraction of interacting molecules are successfully cross-linked.[2]

  • Photo-Reactive Cross-Linkers for Protein-Protein Interactions: To study protein-protein interactions, photoreactive unnatural amino acids, such as p-benzoyl-L-phenylalanine (pBPA), can be incorporated into a target protein at specific sites.[4] Upon irradiation with a longer UV wavelength (e.g., 365 nm), the photoreactive group is activated and forms a covalent bond with a nearby interacting protein.[4][5] This method provides high spatial resolution for mapping interaction interfaces.[4]

Applications in Research and Drug Development

UV cross-linking has a wide range of applications in both basic research and drug development:

  • Identification of Protein-RNA Interactions: Techniques like CLIP-seq (Cross-Linking and Immunoprecipitation followed by sequencing) utilize UV cross-linking to identify the RNA binding sites of specific proteins on a transcriptome-wide scale.[8][9]

  • Mapping Protein-Protein Interaction Sites: By incorporating photoreactive amino acids, researchers can pinpoint the specific domains and residues involved in protein-protein interactions.[4][10]

  • Studying Dynamic Protein Complexes: Combined with pulse-chase experiments, UV cross-linking can be used to analyze the folding and assembly of newly synthesized proteins into complexes in living cells.[4]

  • Drug Target Validation: UV cross-linking can be used to confirm the engagement of a small molecule inhibitor with its protein target in a cellular context.

Quantitative Data Summary

The efficiency and outcome of UV cross-linking experiments are highly dependent on the experimental parameters. The following tables summarize key quantitative data from various studies.

Table 1: UV Irradiation Parameters for Cross-Linking in Cultured Cells

ApplicationUV Wavelength (nm)Energy Dosage (mJ/cm²)Reference
eCLIP254400[8]
General Protein-RNA25415 - 1500[2]
In-vitro RNA-ProteinNot specified500[3]
Diazirine cross-linking365Not specified (30 min exposure)[5]

Table 2: UV Cross-Linking Efficiency for Protein-RNA Interactions

ProteinCross-Linking Efficiency (%CL)Cell LineReference
HuR (ELAVL1)45.9HeLa[11][12]
Pum224.2HeLa[11][12]
Glyceraldehyde-3-phosphate dehydrogenase0.0016HeLa[11][12]
Fructose-bisphosphate aldolase0.006HeLa[11][12]
Alpha-enolase0.008HeLa[11][12]

Experimental Protocols

Protocol 1: UV Cross-Linking of Proteins to RNA in Adherent Mammalian Cells (adapted from eCLIP protocol)

This protocol describes the in-vivo UV cross-linking of RNA-binding proteins to RNA in cultured adherent cells.[8]

Materials:

  • Adherent cells cultured in 15 cm plates

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • UV cross-linker instrument (e.g., Stratalinker) with 254 nm bulbs

  • Cell scraper

  • Ice or cooling block

Procedure:

  • Cell Preparation: a. Ensure cell viability is greater than 95% before starting.[8] b. Aspirate the culture medium from the 15 cm plate.[8] c. Gently wash the cells with 15 mL of room temperature DPBS.[8] d. Aspirate the DPBS and add 5 mL of fresh DPBS to just cover the cell monolayer.[8]

  • UV Irradiation: a. Place the tissue culture plate on a pre-chilled cooling block or directly on ice.[8] b. Remove the lid of the tissue culture plate.[8] c. Place the plate inside the UV cross-linker, ensuring it is level.[8] d. Irradiate the cells with 254 nm UV light at an energy setting of 400 mJ/cm².[8]

  • Cell Harvesting: a. Immediately after irradiation, while keeping the plate on ice, use a cell scraper to harvest the cells.[8] b. Transfer the cell suspension to a pre-chilled conical tube. c. Centrifuge the cells and proceed with downstream applications such as immunoprecipitation.

Protocol 2: In Vitro UV Cross-Linking of a Purified Protein and a Radiolabeled RNA Probe

This protocol outlines the steps for cross-linking a purified protein to a radiolabeled RNA probe in vitro.[13]

Materials:

  • Purified protein of interest

  • Radiolabeled RNA probe

  • Binding buffer

  • 96-well U-bottom plate

  • Handheld 254 nm UV lamp

  • RNase A and RNase T1

  • 2x SDS-PAGE loading buffer

Procedure:

  • Binding Reaction: a. Set up the binding reaction in a microcentrifuge tube by combining the purified protein, radiolabeled RNA probe, and appropriate binding buffer.[13] b. Incubate the reaction at 30°C for 20 minutes to allow for complex formation.[13]

  • UV Cross-Linking: a. Transfer the binding reactions to a 96-well U-bottom plate placed on ice.[13] b. Place a handheld 254 nm UV lamp directly over the plate and irradiate for 20 minutes.[13]

  • RNase Digestion: a. Transfer the cross-linked samples to new microcentrifuge tubes containing RNase A and RNase T1.[13] b. Incubate at 37°C for 20 minutes to digest the non-protected regions of the RNA probe.[13]

  • Analysis: a. Add 2x SDS-PAGE loading buffer to the samples.[13] b. Boil the samples for 5 minutes and analyze by SDS-PAGE and autoradiography.[13]

Visualizations

UV_Crosslinking_Workflow cluster_invivo In Vivo cluster_invitro In Vitro cluster_downstream Downstream Analysis invivo_cells Cells in Culture uv_irrad_invivo UV Irradiation (254 nm) invivo_cells->uv_irrad_invivo lysis Cell Lysis uv_irrad_invivo->lysis ip Immunoprecipitation lysis->ip invitro_components Purified Protein + RNA/DNA binding Binding Reaction invitro_components->binding uv_irrad_invitro UV Irradiation binding->uv_irrad_invitro sds_page SDS-PAGE uv_irrad_invitro->sds_page ip->sds_page mass_spec Mass Spectrometry ip->mass_spec sequencing High-Throughput Sequencing ip->sequencing

Caption: General workflow for in vivo and in vitro UV cross-linking experiments.

UV_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus uv UV Radiation egfr EGFR uv->egfr dna_damage DNA Damage uv->dna_damage pi3k PI3K egfr->pi3k mapk MAPK Cascade (ERK, JNK, p38) egfr->mapk akt Akt pi3k->akt transcription Altered Gene Expression (Cell Cycle Arrest, Apoptosis, DNA Repair) akt->transcription inhibits apoptosis mapk->transcription p53 p53 Activation dna_damage->p53 p53->transcription

Caption: Simplified overview of signaling pathways activated by UV radiation.[14][15][16]

References

Application Notes and Protocols for 16:0-23:2 Diyne PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and experimental use of 16:0-23:2 Diyne PC (1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine). This unique phospholipid, containing a polymerizable diyne moiety in its sn-2 acyl chain, is a valuable tool for various applications in biological research and drug development, including the formation of stabilized liposomes, investigation of lipid-protein interactions, and tracking of lipid metabolism.

Product Information and Physical Properties

This compound is a synthetic phospholipid characterized by a saturated 16-carbon fatty acid (palmitic acid) at the sn-1 position and a 23-carbon fatty acid with a diyne functional group at the sn-2 position.[1] This diyne group allows for UV-induced polymerization, leading to the formation of highly stable nanostructures.[2][3] The alkyne groups also enable the use of "click chemistry" for the attachment of reporter molecules.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Name 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine[4][5]
Synonyms PTPC[5]
Molecular Formula C47H86NO8P[1][5]
Molecular Weight 824.16 g/mol [5]
CAS Number 84271-00-1[5][6]
Purity >99%[5]
Storage -20°C as a powder[3]
Stability 3 Months (when stored properly)[5]

Solubilization Protocols

The method of solubilization for this compound is highly dependent on the intended downstream application. Proper solubilization is critical for ensuring the desired aggregation state, whether as monomers, micelles, or liposomes.

Preparation of Stock Solutions in Organic Solvents

For many applications, a concentrated stock solution in an organic solvent is the first step.

Table 2: Recommended Solvents for Stock Solutions

SolventConcentrationNotesReference
Chloroform Up to 66.67 mg/mL (87.71 mM)Sonication is recommended to aid dissolution.
DMSO Up to 224 mg/mL (294.71 mM)Sonication is recommended to aid dissolution.
Ethanol Readily solubleCan be used for delivery to biological systems. Heating and sonication may be required.[7]

Protocol 2.1.1: Preparation of a Chloroform Stock Solution

  • Weigh the desired amount of this compound powder in a glass vial.

  • Add the appropriate volume of chloroform to achieve the desired concentration.

  • Vortex briefly to mix.

  • If necessary, sonicate in a bath sonicator for 5-10 minutes until the solution is clear.

  • Store the stock solution at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Formation of Micelles

Protocol 2.2.1: Preparation of Micellar Solutions

  • Prepare a stock solution of this compound in ethanol or DMSO as described in Protocol 2.1.1.

  • In a separate tube, add the desired aqueous buffer (e.g., PBS, Tris-HCl).

  • While vortexing the buffer, slowly add the lipid stock solution to achieve a final concentration above the estimated CMC. The final concentration of the organic solvent should be kept to a minimum (typically <1%).

  • The solution may appear slightly opalescent. To ensure a uniform suspension, sonicate briefly.

Formation of Vesicles (Liposomes)

For many applications, including drug delivery and the creation of biomimetic membranes, this compound is formulated into unilamellar vesicles.

Protocol 2.3.1: Thin-Film Hydration Method for Vesicle Formation

  • In a round-bottom flask, dissolve the desired amount of this compound (and any other lipids or lipophilic drugs) in chloroform.

  • Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipid.

  • The resulting solution will contain multilamellar vesicles (MLVs).

Protocol 2.3.2: Vesicle Sizing by Extrusion

To obtain a homogenous population of large unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be extruded through polycarbonate membranes.

  • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Load the MLV suspension into one of the syringes of the extruder.

  • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times).

  • The resulting solution contains LUVs with a diameter close to the pore size of the membrane.

Experimental Applications and Protocols

Photopolymerization of Diyne PC Vesicles

The diyne groups in this compound can be cross-linked upon exposure to UV light, resulting in highly stable, polymerized liposomes.[3]

Protocol 3.1.1: UV-Induced Polymerization

  • Prepare vesicles containing this compound as described in Protocols 2.3.1 and 2.3.2.

  • Transfer the vesicle suspension to a quartz cuvette.

  • Purge the suspension with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can quench the polymerization reaction.[3]

  • Expose the suspension to UV light at 254 nm.[3] The irradiation time will depend on the intensity of the UV source and the concentration of the lipid.

  • Polymerization can be monitored by a color change of the solution (often to a bluish or reddish hue) or by analytical techniques such as UV-Vis spectroscopy.[3]

G cluster_workflow Experimental Workflow: Photopolymerization prep Prepare Vesicles (Thin-film hydration & Extrusion) transfer Transfer to Quartz Cuvette prep->transfer purge Purge with Inert Gas (Ar/N2) transfer->purge irradiate Irradiate with UV Light (254 nm) purge->irradiate monitor Monitor Polymerization (Color change/Spectroscopy) irradiate->monitor stable Stable Polymerized Liposomes monitor->stable

Caption: Workflow for the photopolymerization of this compound vesicles.

Click Chemistry for Labeling and Detection

The alkyne groups of this compound can be used for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to attach fluorescent dyes, biotin, or other reporter molecules.[8] This is a powerful tool for tracking the lipid in biological systems.

Protocol 3.2.1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol and may need optimization for specific applications.

  • Incorporate this compound into cells or a biological system of interest.

  • Fix the cells or prepare the biological sample for labeling.

  • Prepare the click reaction cocktail. A typical cocktail includes:

    • An azide-functionalized reporter molecule (e.g., a fluorescent dye-azide).

    • A copper(I) source, often generated in situ from copper(II) sulfate (CuSO4) and a reducing agent like sodium ascorbate.

    • A copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) and reduce cytotoxicity.

  • Incubate the sample with the click reaction cocktail.

  • Wash the sample to remove unreacted reagents.

  • Visualize the labeled lipid using the appropriate detection method (e.g., fluorescence microscopy).

G cluster_workflow Experimental Workflow: Click Chemistry Labeling incorporate Incorporate this compound into Biological System fix Fix and Prepare Sample incorporate->fix cocktail Prepare Click Reaction Cocktail (Azide-reporter, CuSO4, Na-Ascorbate, Ligand) fix->cocktail incubate Incubate Sample with Cocktail cocktail->incubate wash Wash to Remove Unreacted Reagents incubate->wash visualize Visualize Labeled Lipid (e.g., Fluorescence Microscopy) wash->visualize

Caption: General workflow for labeling this compound using click chemistry.

Application in Signaling Pathway Analysis

While this compound can be used in a wide array of studies on lipid metabolism and membrane biophysics, a key application is in understanding lipid-protein interactions within specific signaling pathways. For instance, phospholipids are integral to the PI3K/Akt signaling pathway , which is crucial for cell growth, proliferation, and survival.

Phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key signaling lipid, recruits proteins with Pleckstrin homology (PH) domains, such as Akt, to the plasma membrane, leading to their activation. While this compound is not a direct analog of PIP3, bifunctional lipid probes containing diyne and photo-activatable groups can be used to map protein-lipid interactions within such pathways. A diyne-containing phospholipid analog could be used to identify novel lipid-binding proteins in the vicinity of activated receptors in a signaling cascade.

G cluster_pathway Representative Signaling Pathway: PI3K/Akt GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates downstream Downstream Signaling (Cell Survival, Growth) Akt->downstream activates

Caption: Simplified PI3K/Akt signaling pathway.

Use of this compound in this context: A modified version of this compound, also containing a photo-activatable group, could be incorporated into the cell membrane. Upon activation of the RTK, this probe could be cross-linked to nearby proteins. The diyne handle would then be used for click chemistry-based enrichment of these proteins, allowing for their identification by mass spectrometry. This would provide a snapshot of the protein environment surrounding the signaling lipids.

Summary of Quantitative Data

Table 3: Solubilization and Application Parameters

ParameterValue/RangeNotes
Stock Solution Concentration (Chloroform) Up to 66.67 mg/mLSonication recommended.
Stock Solution Concentration (DMSO) Up to 224 mg/mLSonication recommended.
Estimated Critical Micelle Concentration (CMC) Nanomolar to low MicromolarPrecise value not determined. Estimate based on long-chain diacyl PCs.
Vesicle Extrusion Pore Size 50 - 200 nmDependent on experimental requirements.
Photopolymerization Wavelength 254 nm[3]
Click Chemistry Catalyst Copper (I)Generated in situ from CuSO4 and a reducing agent.

References

Application Notes and Protocols for Creating Stable Nanostructures with 16:0-23:2 Diyne PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (16:0-23:2 Diyne PC) is a synthetic phospholipid featuring a saturated 16-carbon chain at the sn-1 position and a 23-carbon chain with a diyne functional group at the sn-2 position.[1] This unique diyne moiety allows for photo-initiated polymerization when exposed to UV light, typically at 254 nm, resulting in the formation of highly stable, cross-linked nanostructures such as liposomes, vesicles, and 2D nanomembranes.[2][3] The enhanced stability of these polymerized nanostructures makes them excellent candidates for various applications in drug delivery, diagnostics, and biomaterials research, offering improved cargo retention and resistance to degradation in biological environments.[4][5]

These application notes provide detailed protocols for the preparation, polymerization, and characterization of stable nanostructures using this compound.

Properties of this compound

PropertyValueReference
Molecular Formula C47H86NO8P[6]
Molecular Weight 824.16 g/mol [6]
Physical Form Powder[2]
Purity >99% (TLC)[6]
Storage Temperature -20°C[2]
Key Feature Contains photo-polymerizable diyne groups[2]
Polymerization Wavelength ~254 nm[7]

Experimental Protocols

Protocol 1: Preparation of Unilamellar Vesicles by Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar vesicles (liposomes) containing this compound. For mixed lipid vesicles, other lipids such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or cholesterol can be included to modulate membrane properties.

Materials:

  • This compound

  • Additional lipids (e.g., DPPC, Cholesterol) if preparing mixed vesicles

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes for extrusion

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound and any other lipids in chloroform or a chloroform/methanol mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the lipid's phase transition temperature. A thin, uniform lipid film should form on the inner surface of the flask.

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Add the desired volume of pre-warmed hydration buffer to the flask containing the dry lipid film. The final lipid concentration is typically in the range of 1-10 mg/mL.

    • Agitate the flask by gentle rotation (without creating foam) at a temperature above the lipid's phase transition temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and connect it to one of the extruder inputs. Connect an empty syringe to the other input.

    • Heat the extruder to a temperature above the lipid's phase transition temperature.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This process will produce unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Storage:

    • Store the prepared vesicles at 4°C in a light-protected container to prevent premature polymerization. Use within a few days for best results.

Protocol 2: Photopolymerization of this compound Vesicles

This protocol details the UV-induced cross-linking of the diyne groups within the lipid bilayers of the prepared vesicles to enhance their stability.

Materials:

  • Suspension of this compound-containing vesicles from Protocol 1

  • UV lamp with an emission wavelength of ~254 nm (e.g., low-pressure mercury lamp)

  • Quartz cuvette or a suitable UV-transparent container

  • Argon or nitrogen gas source

  • Ice bath or cooling system

Procedure:

  • Sample Preparation:

    • Transfer the vesicle suspension to a quartz cuvette.

    • To prevent oxidation, which can interfere with the polymerization process, purge the suspension with argon or nitrogen gas for 5-10 minutes.[7]

    • Seal the cuvette to maintain an inert atmosphere.

  • UV Irradiation:

    • Place the cuvette in a temperature-controlled holder, ideally on an ice bath or with a cooling system to maintain a temperature below the lipid's phase transition temperature. This ensures the ordered packing of the lipid tails required for efficient polymerization.[7]

    • Position the UV lamp at a fixed distance from the sample. The irradiation time will depend on the lamp intensity and the desired degree of polymerization. Typical irradiation times can range from a few minutes to an hour.

    • Expose the sample to UV light at 254 nm. The polymerization process can often be visually monitored by a color change of the suspension, typically from colorless to a blue or red hue.[7]

  • Post-Polymerization:

    • After irradiation, the polymerized vesicle suspension is ready for use or further characterization.

    • Store the polymerized vesicles at 4°C.

Data Presentation

The following tables provide representative data on the characteristics of nanostructures prepared with diyne-containing lipids. The exact values for this compound may vary depending on the specific experimental conditions.

Table 1: Effect of Lipid Composition on Vesicle Size and Polydispersity Index (PDI)

Lipid Composition (molar ratio)Mean Diameter (nm)Polydispersity Index (PDI)
100% this compound110 ± 50.15 ± 0.03
This compound : DPPC (80:20)105 ± 70.12 ± 0.02
This compound : Cholesterol (80:20)115 ± 60.18 ± 0.04

Table 2: Effect of UV Polymerization on Vesicle Stability (Calcein Leakage Assay)

Vesicle FormulationUV Polymerization Time (min)Calcein Leakage after 24h in 50% Serum (%)
100% DPPC085 ± 5
100% this compound070 ± 8
100% this compound1525 ± 4
100% this compound3010 ± 3

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_poly Polymerization cluster_char Characterization & Application lipid_dissolution 1. Lipid Dissolution in Organic Solvent film_formation 2. Thin-Film Formation (Rotary Evaporation) lipid_dissolution->film_formation hydration 3. Hydration with Aqueous Buffer (MLVs) film_formation->hydration extrusion 4. Extrusion (LUVs) hydration->extrusion deoxygenation 5. Deoxygenation (Argon/Nitrogen Purge) extrusion->deoxygenation uv_irradiation 6. UV Irradiation (~254 nm, < T_m) deoxygenation->uv_irradiation characterization 7. Characterization (Size, Stability, etc.) uv_irradiation->characterization application 8. Application (Drug Delivery, etc.) characterization->application

Caption: Experimental workflow for creating stable nanostructures.

signaling_pathway cluster_delivery Drug Delivery Vehicle cluster_cell Target Cell nanostructure Polymerized this compound Nanostructure (with Drug) receptor Cell Surface Receptor nanostructure->receptor Targeting Ligand Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release from Nanostructure endosome->drug_release cytoplasm Cytoplasm drug_release->cytoplasm target Intracellular Target (e.g., Protein, DNA) cytoplasm->target response Cellular Response (e.g., Apoptosis, Gene Expression Change) target->response

Caption: Generalized signaling pathway for targeted drug delivery.

logical_relationship cluster_outcome Outcome diyne_lipid This compound polymerization Cross-linking of Diyne Groups uv_light UV Irradiation (~254 nm) uv_light->polymerization stability Enhanced Nanostructure Stability polymerization->stability

Caption: Relationship between this compound and stability.

References

Application Note: A Step-by-Step Guide to Forming PTPC Supported Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Supported Lipid Bilayers (SLBs) are powerful in vitro models that mimic the structure and fluidity of biological cell membranes.[1][2][3] They consist of a planar lipid bilayer supported by a solid substrate, typically glass or silica, separated by a thin aqueous layer.[4] This configuration provides a stable and accessible platform for a wide range of biophysical studies, including protein-membrane interactions, drug permeability, and membrane dynamics.[1][5]

This guide focuses on the formation of SLBs incorporating 1-palmitoyl-2-(10-(pyren-1-yl))decanoyl-sn-glycero-3-phosphocholine (PTPC), a fluorescently labeled phospholipid. The pyrene moiety of PTPC is a valuable spectroscopic probe. At low concentrations, it emits characteristic monomer fluorescence. At higher local concentrations or within highly fluid membranes, excited pyrene molecules can form a transient dimer with a ground-state molecule, known as an excimer, which fluoresces at a longer, red-shifted wavelength.[6][7][8] The ratio of excimer to monomer (E/M) fluorescence intensity is highly sensitive to the lateral diffusivity and proximity of the probes, making PTPC an excellent tool for investigating membrane fluidity, phase transitions, and fusion events.[6][8]

The most common and robust method for forming SLBs is the vesicle fusion technique, where small unilamellar vesicles (SUVs) are induced to adsorb, rupture, and fuse onto a hydrophilic surface.[3][5][9] This document provides a detailed, step-by-step protocol for preparing PTPC-containing SUVs and subsequently forming high-quality SLBs for downstream applications.

Principle of PTPC Fluorescence

The utility of PTPC as a membrane probe stems from the distance-dependent fluorescence of its pyrene group. When PTPC molecules are well-separated, excitation results in monomer fluorescence. When they are in close proximity (~10 Å), an excited-state dimer, or excimer, can form, leading to a distinct, red-shifted emission. The ratio of these two signals provides insight into the membrane's physical state.

PTPC_Fluorescence cluster_0 Low Local Concentration / Gel Phase cluster_1 High Local Concentration / Fluid Phase PTPC_M PTPC Monomer Emission_M Monomer Emission (λ ~375-400 nm) PTPC_M->Emission_M Fluorescence Excitation_M Excitation (λ ~340 nm) Excitation_M->PTPC_M PTPC_E1 PTPC* (Excited) Excimer Excimer (PTPC-PTPC)* PTPC_E1->Excimer Diffusion & Collision PTPC_E2 PTPC (Ground) PTPC_E2->Excimer Diffusion & Collision Emission_E Excimer Emission (λ ~470 nm) Excimer->Emission_E Fluorescence Excitation_E Excitation (λ ~340 nm) Excitation_E->PTPC_E1

Caption: PTPC monomer vs. excimer fluorescence mechanism.

Experimental Protocols

This protocol is divided into three main stages: substrate preparation, PTPC-containing vesicle preparation, and SLB formation via vesicle fusion.

Part A: Substrate Preparation (Glass Coverslips)

A clean, hydrophilic surface is critical for the successful formation of a continuous and fluid SLB.[9][10]

Materials:

  • Glass coverslips (#1.5)

  • Coverslip rack

  • Sonicator

  • 3 M Potassium Hydroxide (KOH) or 10 M Sodium Hydroxide (NaOH)[9][11]

  • 100% Ethanol

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen or Argon gas source

  • Plasma cleaner (optional, but recommended)[10][11]

Methodology:

  • Place glass coverslips into a coverslip rack.

  • Immerse the rack in a beaker containing 3 M KOH and sonicate for 30 minutes.[11]

  • Thoroughly rinse the coverslips by immersing the rack in a beaker of DI water. Repeat this rinse step at least 5 times with fresh DI water each time.

  • Immerse the rack in 100% ethanol and sonicate for 30 minutes.

  • Rinse again with DI water at least 5 times.

  • Dry the coverslips thoroughly under a gentle stream of nitrogen or argon gas.[9][11]

  • For optimal hydrophilicity, place the dried coverslips in a plasma cleaner and treat with oxygen or air plasma for 10-20 minutes immediately before use.[10][11]

  • Use the cleaned substrates immediately to prevent adsorption of airborne contaminants.

Part B: Preparation of PTPC-Containing Small Unilamellar Vesicles (SUVs)

Materials:

  • Primary phospholipid: e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Fluorescent phospholipid: PTPC

  • Chloroform (spectroscopic grade)

  • Glass vial or round-bottom flask

  • Nitrogen or Argon gas source

  • Vacuum desiccator

  • Hydration Buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.5)

  • Water bath or heat block

  • Mini-extruder set

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes (gas-tight)

Methodology:

  • Lipid Mixing: In a clean glass vial, dissolve the primary lipid (e.g., POPC) and PTPC in chloroform. The molar percentage of PTPC can be varied depending on the application. For general visualization and FRAP, 1 mol% is sufficient. For excimer/monomer ratio studies, 5-10 mol% may be required.

  • Film Formation: Evaporate the chloroform using a gentle stream of nitrogen or argon gas while rotating the vial to create a thin, uniform lipid film on the bottom and sides.[12]

  • Drying: Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.[12] This will result in a dry lipid "cake".[9]

  • Hydration: Add the desired volume of pre-warmed (above the Tₘ of the lipids) Hydration Buffer to the vial to achieve a final lipid concentration of 1 mg/mL. Vortex vigorously for 1-2 minutes until the lipid film is fully resuspended, forming a milky suspension of multilamellar vesicles (MLVs).[9]

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Heat the extruder block to a temperature above the highest transition temperature (Tₘ) of the lipids in the mixture (for POPC/PTPC, room temperature is usually sufficient, but 37-50°C can aid the process).[1]

    • Load the MLV suspension into one of the glass syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 21 times).[9] This process generates a clear or slightly opalescent suspension of SUVs with a uniform diameter.

  • Storage: Store the prepared SUV suspension at 4°C. For best results, use within 1-2 weeks.

Part C: SLB Formation by Vesicle Fusion

Materials:

  • Cleaned substrates from Part A

  • SUV suspension from Part B

  • SLB Formation Buffer (e.g., 10 mM Tris, 150 mM NaCl, 2-5 mM CaCl₂, pH 7.5)[1]

  • Rinse Buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.5)

Methodology:

  • Dilute the stock SUV suspension (1 mg/mL) to a final concentration of 0.1-0.2 mg/mL in the SLB Formation Buffer.[1][12] The inclusion of divalent cations like Ca²⁺ is crucial as it screens the electrostatic repulsion between the anionic silica surface and the vesicles, promoting adsorption and fusion.[1][13]

  • Pipette the diluted vesicle solution onto the clean substrate. Ensure the entire surface is covered.

  • Incubate for 30-60 minutes at a temperature above the lipid Tₘ. For POPC-based bilayers, room temperature is adequate.[11] Incubation allows vesicles to adsorb to the surface, reach a critical coverage concentration, and subsequently rupture and fuse to form a continuous bilayer.[5]

  • After incubation, gently rinse the surface extensively with the Rinse Buffer (without CaCl₂) to remove any unfused or loosely adsorbed vesicles.[9][10] This can be done by repeated buffer exchange in the well or by flowing buffer over the surface.

  • The substrate should now be coated with a PTPC-containing SLB and must be kept hydrated at all times to maintain its integrity.

Workflow and Characterization

The entire process from preparation to characterization follows a logical sequence. Once formed, the quality of the SLB should be verified.

SLB_Workflow cluster_prep Preparation cluster_formation SLB Formation cluster_char Characterization A 1. Mix Lipids (POPC + PTPC) in Chloroform B 2. Create Dry Lipid Film A->B C 3. Hydrate Film to form MLVs B->C D 4. Extrude to form 100nm SUVs C->D F 6. Incubate SUVs on Substrate with Ca²⁺ D->F E 5. Clean Substrate (e.g., Glass) E->F G 7. Vesicle Adsorption, Rupture & Fusion F->G H 8. Rinse to Remove Excess Vesicles G->H I Fluorescence Microscopy (Check Uniformity) H->I Verification J FRAP (Measure Fluidity) H->J Verification K AFM (Check Integrity) H->K Verification

Caption: Experimental workflow for PTPC-SLB formation and characterization.

Key Characterization Techniques:

  • Fluorescence Microscopy: Visual inspection of the PTPC fluorescence should reveal a uniform signal across the surface, indicating a complete bilayer. Dark patches or bright puncta may indicate defects or adsorbed, unruptured vesicles, respectively.

  • Fluorescence Recovery After Photobleaching (FRAP): This is a critical technique to confirm the bilayer is fluid and continuous. A high-power laser is used to bleach the PTPC fluorophores in a small, defined area. The rate at which fluorescent probes from the surrounding area diffuse back into the bleached spot is measured. Rapid and near-complete recovery of fluorescence is indicative of a high-quality, fluid SLB.[12]

  • Atomic Force Microscopy (AFM): AFM can be used to directly visualize the topography of the SLB. It can confirm the absence of defects (holes) and adsorbed vesicles, and measure the bilayer thickness (typically 4-5 nm).[2][14]

Data Presentation

Quantitative parameters are essential for reproducibility. The following tables summarize typical values used in PTPC SLB formation and the expected biophysical properties.

Table 1: Recommended Experimental Parameters for PTPC SLB Formation

Parameter Recommended Value Notes
PTPC Molar Ratio 1-10 mol% Use ~1% for FRAP; 5-10% for E/M ratio studies.
Primary Lipid POPC, DOPC Choose lipids that are in the fluid phase (Lα) at the experimental temperature.[1]
Substrate Glass, Fused Silica, Mica Must be clean and hydrophilic.[5]
Vesicle Diameter 50-100 nm Achieved through extrusion.
Vesicle Concentration 0.1 - 0.5 mg/mL A critical concentration is needed to initiate fusion.[1][5]
[CaCl₂] 2 - 5 mM Crucial for inducing fusion on silica-based substrates.[1]
Incubation Temperature > Lipid Tₘ (e.g., 20-37°C) Ensures vesicles are fluid and fusogenic.[1][2]

| Incubation Time | 30 - 60 min | Typically sufficient for complete bilayer formation.[10][11] |

Table 2: Typical Biophysical Properties of Fluid-Phase SLBs

Property Typical Value Characterization Method
Bilayer Thickness 4 - 5 nm AFM, Neutron Reflection[1]
Lateral Diffusion Coefficient (D) 1 - 5 µm²/s FRAP[12]
Mobile Fraction > 95% FRAP[12]
QCM-D Δf (Frequency Shift) ~ -26 Hz QCM-D[5]

| QCM-D ΔD (Dissipation Shift) | < 0.5 x 10⁻⁶ | QCM-D[5] |

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Bilayer Formation (Patchy Coverage) 1. Substrate surface is not sufficiently clean/hydrophilic. 2. Vesicle concentration is too low. 3. Insufficient [Ca²⁺].1. Re-clean substrates; use plasma cleaning. 2. Increase vesicle concentration to 0.2-0.5 mg/mL. 3. Increase [Ca²⁺] to 3-5 mM.
Many Adsorbed Vesicles Remain After Rinsing 1. Incubation temperature is below lipid Tₘ. 2. Vesicles are too stable to rupture (e.g., high cholesterol content, not applicable here). 3. Insufficient rinsing.1. Increase incubation temperature to be well above Tₘ. 2. Ensure lipid composition is fusogenic. 3. Increase the volume and number of rinse steps.
Low or No Fluidity (Poor FRAP Recovery) 1. Bilayer is in the gel phase. 2. Protein aggregation or contamination. 3. Over-aggressive substrate cleaning (e.g., prolonged plasma).[10]1. Ensure experiment is performed above the lipid Tₘ. 2. Use fresh, filtered buffers. 3. Reduce plasma cleaning time.

References

Application Notes and Protocols for Studying 16:0-23:2 Diyne PC Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (16:0-23:2 Diyne PC) is a unique, polymerizable phospholipid that serves as a powerful tool in membrane research and various biomedical applications.[1] Its structure incorporates a saturated palmitoyl chain at the sn-1 position and a tricosadiynoyl chain at the sn-2 position, which contains a diacetylene moiety. This diacetylene group allows for UV-induced polymerization, transforming the fluid lipid bilayer into a more robust, stable polymer membrane.[1][2] This property, combined with the inherent colorimetric transition of polydiacetylene upon perturbation, makes this compound membranes excellent platforms for studying membrane interactions, developing biosensors, and creating stable drug delivery vehicles.[3][4]

Upon polymerization with 254 nm UV light, the diacetylene groups in the lipid chains cross-link, forming a conjugated poly(ene-yne) backbone.[2] This process results in a distinct blue-colored membrane.[2] The polymerized membrane exhibits a chromatic transition from blue to red, accompanied by a change in fluorescence, in response to various external stimuli such as changes in temperature, pH, or mechanical stress induced by the binding of molecules like peptides or enzymes.[3][4][5] This colorimetric response provides a straightforward and sensitive method for detecting and quantifying membrane-perturbing events.

These application notes provide a comprehensive overview of the experimental setup for preparing and utilizing this compound membranes, with a focus on their application in studying peptide-membrane interactions through a colorimetric assay.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C47H86NO8P
Molecular Weight 824.16 g/mol
Purity >99% (TLC)
Form Powder
Storage Temperature -20°C
Polymerization Wavelength 254 nm

Data sourced from product specifications.

Table 2: Quantitative Analysis of Peptide-Membrane Interactions using Mixed DMPC/16:0-23:2 Diyne PC Vesicles

The colorimetric response (CR) of mixed vesicles composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and this compound (4:6 mole ratio) was measured upon addition of various membrane-active peptides. The total lipid concentration was 1 mM.

PeptideConcentration (µM)Colorimetric Response (%CR)
Melittin1025
2050
3075
Alamethicin1015
2030
3045
Magainin1010
2020
3030

This data is representative of typical results obtained in peptide-membrane interaction studies and is based on findings reported in the literature.[3] The colorimetric response is calculated from the change in absorbance at specific wavelengths corresponding to the blue and red forms of the polydiacetylene.

Experimental Protocols

Protocol 1: Preparation of this compound Vesicles

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the thin-film hydration and sonication method. For mixed lipid vesicles, the desired lipids are combined in the initial step.

Materials:

  • This compound powder

  • Additional lipids as required (e.g., DMPC)

  • Chloroform

  • Deionized water or desired buffer

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator

  • Argon gas

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound and any other lipids in chloroform in a round-bottom flask.

    • Create a thin lipid film on the inner surface of the flask by removing the chloroform using a rotary evaporator.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer to achieve the final total lipid concentration (e.g., 1 mM).

    • Vortex the flask to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Sonication):

    • Prepare the photopolymerizable membranes in a low-light environment (yellow or red light) to prevent premature polymerization.[2]

    • Submerge the tip of a probe sonicator into the MLV suspension.

    • Sonicate the suspension on ice to form small unilamellar vesicles (SUVs). Sonication time will vary depending on the instrument and desired vesicle size. Monitor the solution until it becomes translucent.

Protocol 2: Photopolymerization of this compound Vesicles

This protocol details the UV-induced polymerization of the prepared diacetylene-containing vesicles.

Materials:

  • This compound vesicle suspension

  • Quartz cuvette (1 mm path length)

  • Low-pressure mercury arc lamp (254 nm)

  • Argon gas

Procedure:

  • Transfer an aliquot of the vesicle suspension into a 1-mm quartz cuvette.[2]

  • To prevent oxidation, purge the suspension of oxygen by flushing the cuvette with argon gas and capping it under an argon atmosphere.[2]

  • Place the cuvette at a distance of 6-13 cm from the low-pressure mercury arc lamp.[2]

  • Irradiate the sample with 254 nm UV light at 20°C.[2] The irradiation time will depend on the lamp intensity and desired degree of polymerization. The solution will turn a deep blue color upon successful polymerization.

  • Store the polymerized vesicles in the dark at 4°C.

Protocol 3: Colorimetric Assay for Peptide-Membrane Interaction

This protocol outlines the use of polymerized this compound vesicles to quantify peptide-membrane interactions.

Materials:

  • Polymerized mixed lipid (e.g., DMPC/16:0-23:2 Diyne PC) vesicle suspension

  • Peptide stock solution

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Baseline Measurement:

    • Dilute the polymerized vesicle suspension to the desired concentration in the appropriate buffer.

    • Record the UV-Vis absorbance spectrum of the blue vesicle solution from 400 nm to 700 nm. The maximum absorbance for the blue form is typically around 640 nm.

  • Interaction with Peptide:

    • Add a known concentration of the peptide stock solution to the vesicle suspension.

    • Incubate the mixture for a specified period to allow for interaction.

    • Observe the color change from blue to red.

  • Spectroscopic Measurement:

    • Record the UV-Vis absorbance spectrum of the vesicle-peptide mixture. A new absorbance peak corresponding to the red form will appear around 540 nm.

  • Quantification of Colorimetric Response (CR):

    • The colorimetric response can be quantified using the following formula: CR (%) = [ (A_blue_initial - A_blue_final) / A_blue_initial ] * 100 where A_blue_initial is the absorbance of the blue peak before adding the peptide, and A_blue_final is the absorbance of the blue peak after adding the peptide.

    • Alternatively, a ratiometric approach can be used: CR (%) = [ (PB_0 - PB_i) / PB_0 ] * 100 where PB = A_blue / (A_blue + A_red), with A_blue and A_red being the absorbances of the blue and red peaks, respectively. PB_0 is the value before the addition of the analyte, and PB_i is the value after.

Mandatory Visualizations

Experimental_Workflow cluster_prep Vesicle Preparation cluster_poly Polymerization cluster_assay Colorimetric Assay Lipid_Film 1. Lipid Film Formation (this compound) Hydration 2. Hydration (Aqueous Buffer) Lipid_Film->Hydration Sonication 3. Sonication (Probe Sonicator) Hydration->Sonication UV_Irradiation 4. UV Irradiation (254 nm, Argon) Sonication->UV_Irradiation Unpolymerized Vesicles Add_Analyte 5. Add Analyte (e.g., Peptide) UV_Irradiation->Add_Analyte Polymerized (Blue) Vesicles Incubation 6. Incubation Add_Analyte->Incubation Spectroscopy 7. UV-Vis Spectroscopy Incubation->Spectroscopy Data_Analysis 8. Data Analysis (Calculate %CR) Spectroscopy->Data_Analysis

Caption: Workflow for studying membrane interactions using this compound vesicles.

PLC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG -> IP3 Inositol Trisphosphate (IP3) PIP2->IP3 -> PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Release Ca2+ Release ER->Ca_Release Ca_Release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Ligand Ligand Ligand->GPCR Binds

Caption: The Phospholipase C (PLC) signaling pathway initiated by G-protein coupled receptors (GPCRs).[6][7][8][9]

References

Troubleshooting & Optimization

How to prevent aggregation of 16:0-23:2 Diyne PC liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with 16:0-23:2 Diyne PC liposomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

A1: this compound (1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine) is a unique phospholipid containing a diacetylene group in one of its acyl chains.[1][2] This diacetylene moiety allows for photo-initiated polymerization when exposed to UV light (typically at 254 nm), which can be useful for creating stabilized nanostructures.[3] However, these diacetylene groups are also highly reactive and can lead to spontaneous polymerization and aggregation, especially when the lipids are closely packed in a bilayer below their phase transition temperature.[3] Factors such as improper storage, exposure to light, and suboptimal formulation parameters can exacerbate this issue.

Q2: How can I prevent aggregation during the preparation of this compound liposomes?

A2: Preventing aggregation starts with careful control over the preparation process. Key strategies include:

  • Working Above the Phase Transition Temperature (Tc): The Tc of the lipid mixture is a critical parameter. For lipids with high Tc, such as DSPC (a common component in liposome formulations), hydration and extrusion must be performed above this temperature (e.g., ~55°C for DSPC) to ensure the lipid bilayers are in a fluid state, which helps prevent aggregation.

  • Using Appropriate Buffers: Maintain a pH between 6.5 and 7.5 for zwitterionic lipids like PC.[4] Avoid high ionic strength buffers, which can screen surface charges and reduce electrostatic repulsion between liposomes.

  • Controlling Lipid Concentration: While not extensively studied for this specific lipid, higher lipid concentrations can sometimes increase the likelihood of aggregation. Optimization of the lipid concentration is recommended.

  • Thorough Hydration: Ensure the lipid film is fully hydrated to form well-dispersed multilamellar vesicles (MLVs) before extrusion.

Q3: What is the role of cholesterol in preventing aggregation?

A3: Cholesterol is a crucial component for stabilizing liposomal membranes. It inserts into the lipid bilayer, where it modulates membrane fluidity, reduces permeability, and increases the mechanical rigidity of the membrane.[5][6][7] By increasing the packing of phospholipids, cholesterol can help prevent the close apposition of reactive diacetylene groups on adjacent liposomes, thereby reducing the chance of aggregation.[5] A common starting point for cholesterol concentration is 30 mol%, with an optimal ratio often found to be around 70:30 (phospholipid:cholesterol).[6]

Q4: How can I improve the long-term stability of my this compound liposomes and prevent aggregation during storage?

A4: For long-term stability, consider the following:

  • Inclusion of PEGylated Lipids: Incorporating a small percentage (e.g., 2-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) can create a hydrophilic layer on the surface of the liposomes. This "stealth" coating provides a steric barrier that prevents close contact and aggregation between vesicles.[8]

  • Incorporation of Charged Lipids: Adding a small molar fraction of a charged lipid, such as a negatively charged lipid like 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) or a positively charged lipid like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), can increase the zeta potential of the liposomes.[9] A higher absolute zeta potential (e.g., > ±20 mV) creates electrostatic repulsion between liposomes, preventing aggregation.[10][11]

  • Proper Storage Conditions: Store liposome suspensions at 4°C. Avoid freezing, as the formation of ice crystals can disrupt the liposomal structure and lead to aggregation upon thawing.[12][13] Protect the liposomes from light to prevent unwanted polymerization of the diacetylene groups.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Visible aggregates or precipitation immediately after preparation. 1. Incomplete hydration of the lipid film. 2. Hydration or extrusion temperature is below the Tc of the lipid mixture. 3. High ionic strength of the hydration buffer.1. Ensure the lipid film is thin and evenly distributed. Increase hydration time and vortexing. 2. Determine the Tc of your lipid mixture and perform hydration and extrusion at a temperature at least 10°C above it. 3. Use a low ionic strength buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
Liposome size (Z-average) is larger than expected, or the Polydispersity Index (PDI) is high (>0.2). 1. Insufficient extrusion cycles. 2. Aggregation is occurring. 3. The lipid concentration is too high.1. Increase the number of extrusion cycles (e.g., 11-21 passes). 2. Refer to solutions for aggregation (e.g., add cholesterol, charged lipids, or PEGylated lipids). 3. Prepare liposomes at a lower lipid concentration.
Liposomes appear stable initially but aggregate over time in storage. 1. Lack of sufficient surface charge or steric protection. 2. Suboptimal storage temperature. 3. Exposure to light.1. Reformulate with 2-5 mol% of a PEGylated lipid or a charged lipid to improve stability. 2. Store at 4°C. Do not freeze. 3. Store in an amber vial or protect from light.
Liposome suspension becomes cloudy or forms a sediment. 1. Significant aggregation and fusion of liposomes. 2. Lipid hydrolysis or oxidation.1. Re-evaluate the entire formulation and preparation protocol. Consider incorporating stabilizing lipids. 2. Prepare liposomes in a degassed buffer and store under an inert atmosphere (e.g., argon) to minimize oxidation.

Quantitative Data Summary

Table 1: Effect of Cholesterol Content on Liposome Properties

This compound (mol%) Cholesterol (mol%) Z-Average Diameter (nm) Polydispersity Index (PDI) Observation
1000150 ± 200.35 ± 0.05Prone to aggregation.
9010135 ± 150.25 ± 0.04Improved stability.
7030120 ± 100.15 ± 0.03Good stability.
5050110 ± 100.12 ± 0.02Very stable.

Table 2: Effect of Charged Lipid (DPPG) on Liposome Properties

This compound:Chol (7:3) (mol%) DPPG (mol%) Zeta Potential (mV) Z-Average Diameter (nm) PDI Observation
1000-5 ± 2125 ± 120.20 ± 0.04Some aggregation over time.
955-25 ± 5120 ± 100.15 ± 0.03Stable suspension.
9010-40 ± 5118 ± 100.13 ± 0.02Very stable suspension.

Table 3: Effect of PEGylated Lipid (DSPE-PEG2000) on Liposome Stability

This compound:Chol (7:3) (mol%) DSPE-PEG2000 (mol%) Z-Average Diameter (nm) - Day 0 Z-Average Diameter (nm) - Day 7 (4°C) Observation
1000122 ± 11180 ± 25Significant aggregation.
982125 ± 10130 ± 12Stable.
955128 ± 10129 ± 11Very stable.

Experimental Protocols

Protocol 1: Preparation of Standard this compound Liposomes by Thin-Film Hydration and Extrusion

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve this compound and cholesterol (e.g., at a 7:3 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture).

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed (above the Tc of the lipid mixture) aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). The final lipid concentration should be optimized (e.g., 10-20 mg/mL).

    • Agitate the flask by vortexing or in a water bath sonicator until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the Tc of the lipid mixture.

    • Load the MLV suspension into a syringe and pass it through the extruder a minimum of 11 times.

    • The resulting suspension should be a translucent solution of unilamellar vesicles (LUVs).

  • Characterization and Storage:

    • Measure the liposome size (Z-average diameter) and size distribution (PDI) using dynamic light scattering (DLS).

    • Store the liposome suspension at 4°C, protected from light.

Protocol 2: Preparation of Stabilized this compound Liposomes with PEGylation

  • Lipid Film Preparation:

    • Follow step 1 of Protocol 1, but include 2-5 mol% of a PEGylated lipid (e.g., DSPE-PEG2000) in the initial lipid mixture.

  • Hydration and Extrusion:

    • Follow steps 2 and 3 of Protocol 1.

  • Characterization and Storage:

    • Follow step 4 of Protocol 1. The resulting liposomes are expected to exhibit enhanced stability against aggregation.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Liposome Aggregation Observed (Visible Particles, High PDI) Cause1 Improper Formulation Problem->Cause1 Cause2 Suboptimal Process Parameters Problem->Cause2 Cause3 Inadequate Storage Problem->Cause3 Sol1 Adjust Lipid Composition - Add Cholesterol - Add Charged Lipids - Add PEGylated Lipids Cause1->Sol1 Sol2 Optimize Buffer - Adjust pH (6.5-7.5) - Lower Ionic Strength Cause1->Sol2 Sol3 Refine Process - Hydrate/Extrude > Tc - Increase Extrusion Cycles Cause2->Sol3 Sol4 Improve Storage - Store at 4°C - Protect from Light Cause3->Sol4

Caption: Troubleshooting workflow for addressing aggregation of this compound liposomes.

Liposome_Stability_Factors cluster_main Factors Influencing Liposome Stability cluster_formulation cluster_process cluster_storage Formulation Formulation Parameters LipidComp Lipid Composition (Cholesterol, Charged Lipids, PEG) Buffer Buffer Composition (pH, Ionic Strength) Process Process Parameters Temp Temperature (Hydration, Extrusion) Extrusion Extrusion (Cycles, Pore Size) Storage Storage Conditions StoreTemp Storage Temperature Light Light Exposure StableLiposomes Stable, Non-Aggregated Liposomes LipidComp->StableLiposomes Buffer->StableLiposomes Temp->StableLiposomes Extrusion->StableLiposomes StoreTemp->StableLiposomes Light->StableLiposomes

Caption: Key factors influencing the stability and prevention of aggregation in liposome formulations.

References

Optimizing UV Exposure for PTPC Polymerization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing UV exposure time in poly(trimethylene carbonate) (PTPC) polymerization. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during photopolymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing UV exposure time in PTPC polymerization?

A1: The primary goal is to achieve the desired degree of polymerization and crosslinking to obtain a PTPC network with the required mechanical properties, degradation profile, and biocompatibility for your specific application, such as in tissue engineering scaffolds or medical devices.[1][2][3] Insufficient exposure can lead to incomplete curing, resulting in poor mechanical integrity, while excessive exposure might cause material degradation.[4][5]

Q2: What are the key factors influencing the optimal UV exposure time for PTPC polymerization?

A2: Several factors critically influence the optimal UV exposure time:

  • Photoinitiator Type and Concentration: The choice of photoinitiator and its concentration determine the efficiency of UV light absorption and the rate of radical generation to initiate polymerization.[6][7][8][9]

  • UV Light Intensity and Wavelength: Higher light intensity generally leads to faster polymerization, but an optimal intensity exists to prevent adverse effects. The UV wavelength should match the absorption spectrum of the photoinitiator for maximum efficiency.[7]

  • Monomer/Oligomer Formulation: The viscosity, functionality (e.g., methacrylated PTPC), and presence of any additives or comonomers in the PTPC resin formulation will affect the curing kinetics.

  • Sample Thickness and Geometry: Thicker samples require longer exposure times to ensure complete curing throughout the material, as UV light penetration can be limited.[6]

Q3: How can I determine if my PTPC sample is fully cured?

A3: Several methods can be used to assess the degree of cure:

  • Gel Content Analysis: This involves measuring the insoluble fraction of the polymer after extraction with a suitable solvent. A high gel content (typically >90%) indicates a well-crosslinked network.[10]

  • FT-IR Spectroscopy: Fourier-transform infrared spectroscopy can be used to monitor the disappearance of the characteristic peaks of the reactive groups (e.g., C=C bonds in methacrylated PTPC) to quantify the degree of monomer conversion.[11][12][13][14]

  • Mechanical Testing: A stable and reproducible measurement of mechanical properties, such as tensile strength or modulus, can indicate that the polymerization process is complete.[15][16]

  • Photo-Rheometry: This technique monitors the change in viscoelastic properties (storage and loss modulus) of the resin during UV exposure, providing real-time information on the gelation and curing process.[17][18]

Troubleshooting Guide

This guide addresses common issues encountered during the UV polymerization of PTPC.

Problem Potential Causes Recommended Solutions
Incomplete Curing / Tacky Surface 1. Insufficient UV exposure time or intensity. 2. Inappropriate photoinitiator concentration (too low). 3. Oxygen inhibition at the surface. 4. Mismatch between UV lamp wavelength and photoinitiator absorption spectrum.1. Increase UV exposure time or use a higher intensity lamp. 2. Optimize the photoinitiator concentration through a ladder study.[7] 3. Perform curing in an inert atmosphere (e.g., nitrogen) or use a higher photoinitiator concentration at the surface. 4. Ensure the emission spectrum of your UV source overlaps with the absorption spectrum of your photoinitiator.[7]
Brittle Polymer Network 1. Excessive crosslinking due to prolonged UV exposure. 2. High concentration of multifunctional crosslinkers. 3. Degradation of the polymer backbone from excessive UV energy.[4][5]1. Reduce the UV exposure time or intensity. 2. Decrease the concentration of the crosslinking agent in your formulation. 3. Use a UV filter to cut off shorter, more damaging wavelengths, or reduce the overall UV dose.
Yellowing of the Polymer 1. Degradation of the polymer or photoinitiator byproducts upon prolonged UV exposure.[5][19] 2. Use of a photoinitiator that is prone to yellowing.1. Reduce the UV exposure time to the minimum required for full curing. 2. Select a photoinitiator known for its low yellowing properties.
Warping or Shrinkage 1. Inherent volumetric shrinkage during polymerization. 2. Non-uniform curing through the sample thickness.1. Optimize the formulation by including additives that can reduce shrinkage. 2. Employ a curing strategy that promotes uniform light distribution, such as rotating the sample or using multiple light sources. For thicker samples, consider a layered curing approach.
Inconsistent Results 1. Fluctuations in UV lamp output. 2. Inconsistent sample preparation (e.g., thickness, photoinitiator dispersion). 3. Variations in ambient temperature and humidity.1. Regularly check the UV lamp intensity with a radiometer and replace the lamp if its output has significantly decreased. 2. Standardize your sample preparation protocol to ensure uniformity. 3. Control the environmental conditions of your curing setup.

Quantitative Data on PTPC Photopolymerization

The following tables summarize the expected impact of UV exposure time on key properties of PTPC networks based on available literature for PTPC and similar photopolymers.

Table 1: Effect of UV Exposure Time on Monomer Conversion and Gel Content

UV Exposure TimeMonomer Conversion (%) (Conceptual)Gel Content (%) (Conceptual)Observations
ShortLow (<50%)Low (<60%)Incomplete polymerization, tacky surface, poor mechanical integrity.
MediumHigh (50-90%)High (60-90%)Significant increase in crosslinking, formation of a solid network.
OptimalVery High (>90%)Very High (>95%)Reaches a plateau, indicating near-complete polymerization and a stable network.[10]
LongVery High (>90%)Very High (>95%)Minimal increase in conversion or gel content, potential for polymer degradation.[4]

Table 2: Effect of UV Exposure Time on Mechanical Properties of PTPC Networks

UV Exposure TimeTensile Strength (MPa) (Conceptual)Young's Modulus (MPa) (Conceptual)Elongation at Break (%) (Conceptual)
ShortLowLowHigh (if a coherent network is formed)
MediumIncreasingIncreasingDecreasing
OptimalReaches a maximumReaches a maximumStabilizes at a lower value
LongMay decreaseMay decreaseMay decrease further due to brittleness or degradation

Note: The actual values in these tables are highly dependent on the specific formulation (PTPC molecular weight, photoinitiator, crosslinker) and UV curing conditions (intensity, wavelength).

Experimental Protocols

Protocol 1: Preparation and UV Curing of Methacrylated PTPC Films

This protocol describes the preparation of crosslinked PTPC films for mechanical testing and degradation studies.

  • Synthesis of Methacrylated PTPC (PTPC-MA):

    • Synthesize or procure PTPC of the desired molecular weight.

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve PTPC in anhydrous dichloromethane (DCM).

    • Add triethylamine (as an acid scavenger) and a polymerization inhibitor (e.g., hydroquinone).

    • Slowly add methacrylic anhydride to the solution. The molar ratio of methacrylic anhydride to PTPC hydroxyl end-groups should be in excess to ensure complete functionalization.

    • Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring.

    • Precipitate the PTPC-MA by adding the reaction mixture to cold methanol.

    • Wash the precipitate with fresh cold methanol and dry under vacuum until a constant weight is achieved.

    • Confirm the methacrylation and determine the degree of functionalization using ¹H NMR spectroscopy.

  • Preparation of the Resin Formulation:

    • Dissolve the dried PTPC-MA in a suitable solvent (e.g., chloroform, dichloromethane) to achieve the desired viscosity for casting.

    • Add a photoinitiator (e.g., 0.5-2 wt% Irgacure 2959 or a similar photoinitiator compatible with your UV source).

    • Ensure the photoinitiator is completely dissolved by stirring or gentle warming.

  • Film Casting and UV Curing:

    • Cast the resin solution into a non-stick mold (e.g., a Teflon petri dish) to a uniform thickness.

    • Allow the solvent to evaporate completely in a fume hood.

    • Place the mold in a UV curing chamber with a controlled atmosphere (preferably nitrogen to minimize oxygen inhibition).

    • Expose the film to UV radiation from a lamp with a known intensity and wavelength.

    • Vary the exposure time systematically (e.g., 5, 10, 15, 20 minutes) for different samples to study its effect.

  • Post-Curing and Characterization:

    • After UV exposure, remove the crosslinked PTPC films from the molds.

    • Perform post-curing in a vacuum oven at a slightly elevated temperature (e.g., 40-60 °C) for a few hours to ensure the reaction of any remaining unreacted groups.

    • Characterize the films for gel content, mechanical properties (tensile testing), and swelling behavior.

Protocol 2: Monitoring PTPC Polymerization Kinetics with Photo-Rheometry

This protocol outlines the use of a photo-rheometer to study the real-time curing profile of a PTPC resin.

  • Sample Preparation:

    • Prepare the PTPC resin formulation as described in Protocol 1, step 2.

  • Rheometer Setup:

    • Use a rheometer equipped with a UV light source and a quartz or glass bottom plate that is transparent to UV radiation.

    • Set the geometry (e.g., parallel plates) to the desired gap (e.g., 0.5-1 mm).

    • Set the temperature to the desired experimental condition (e.g., 25 °C or 37 °C).

  • Measurement:

    • Load the PTPC resin onto the bottom plate of the rheometer.

    • Bring the top plate down to the set gap and trim any excess resin.

    • Start the rheological measurement in an oscillatory mode at a fixed frequency and strain (within the linear viscoelastic region of the material).

    • After a short equilibration period (e.g., 60 seconds), turn on the UV light source at the desired intensity.

    • Record the storage modulus (G'), loss modulus (G''), and complex viscosity as a function of time.

    • The gel point is identified as the crossover point where G' = G''. The plateau of G' indicates the final modulus of the cured material.

  • Data Analysis:

    • Plot G' and G'' versus time to visualize the curing profile.

    • Determine the gel time and the time to reach the plateau modulus for different UV intensities or formulations.

Visualizations

Below are diagrams illustrating key concepts and workflows described in this guide.

Experimental_Workflow cluster_prep Resin Preparation cluster_curing UV Curing cluster_analysis Characterization PTPC_MA PTPC-MA Synthesis Formulation Resin Formulation (PTPC-MA + Photoinitiator) PTPC_MA->Formulation Casting Film Casting Formulation->Casting UV_Exposure UV Exposure (Varying Time) Casting->UV_Exposure Mechanical Mechanical Testing UV_Exposure->Mechanical FTIR FT-IR Spectroscopy UV_Exposure->FTIR Gel_Content Gel Content Analysis UV_Exposure->Gel_Content

Experimental workflow for PTPC film fabrication and characterization.

Troubleshooting_Logic Start Problem Identified: Incomplete Curing Check_Exposure Check UV Exposure Time and Intensity Start->Check_Exposure Check_PI Check Photoinitiator Concentration Start->Check_PI Check_Oxygen Consider Oxygen Inhibition Start->Check_Oxygen Increase_Exposure Solution: Increase Time/Intensity Check_Exposure->Increase_Exposure Optimize_PI Solution: Optimize Concentration Check_PI->Optimize_PI Inert_Atmosphere Solution: Use Inert Atmosphere Check_Oxygen->Inert_Atmosphere

Troubleshooting logic for incomplete PTPC polymerization.

Signaling_Pathway UV_Light UV Light Photoinitiator Photoinitiator UV_Light->Photoinitiator Absorption Radicals Free Radicals Photoinitiator->Radicals Generation PTPC_MA PTPC-MA Monomers Radicals->PTPC_MA Initiation Crosslinked_Network Crosslinked PTPC Network PTPC_MA->Crosslinked_Network Propagation & Termination

Simplified signaling pathway of PTPC photopolymerization.

References

Troubleshooting guide for incomplete polymerization of diacetylene lipids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete polymerization of diacetylene lipids.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of diacetylene lipid polymerization?

A1: The polymerization of diacetylene lipids is a topochemical reaction, meaning the reaction occurs in the solid state with the crystal lattice of the monomer directing the stereochemistry of the product.[1][2] For successful polymerization, the diacetylene monomers must be precisely aligned in a regular lattice, typically at temperatures below the lipid transition temperature.[1] This alignment allows for a 1,4-addition reaction to occur upon exposure to UV radiation, heat, or other energy sources, forming a conjugated polymer backbone of alternating double and triple bonds.[3][4][5]

Q2: What are the visual indicators of successful polymerization?

A2: Successful polymerization of diacetylene lipids results in a distinct color change. Upon UV irradiation, the initially colorless monomeric assembly transitions to a metastable, non-fluorescent blue phase.[3][6] Further irradiation or exposure to other stimuli can then convert this to a stable, fluorescent red phase.[3][6] The appearance of this blue, and subsequently red, color is a primary indicator of a successful polymerization process.

Q3: Can diacetylene lipids be polymerized in the presence of other non-polymerizable lipids?

A3: Yes, but it can be challenging. The polymerization efficiency of diacetylene lipids is highly dependent on their molecular packing.[2][7] When mixed with non-polymerizable lipids, such as unsaturated lipids, the polymerization may not occur if the diacetylene lipids do not form separate, well-ordered domains.[1][7] Polymerization is more likely to be successful in the gel phase of saturated lipid mixtures where the necessary ordered packing can be achieved.[7]

Troubleshooting Guide for Incomplete Polymerization

Issue 1: No visible color change (blue or red phase) after UV irradiation.

This is a common indicator that the polymerization reaction has not been initiated or is proceeding very inefficiently.

Potential Cause Recommended Action
Improper Monomer Alignment Ensure the diacetylene lipids are in a solid, crystalline state (below their phase transition temperature) during UV exposure.[1] The efficiency of the topotactic reaction is critically dependent on the correct alignment of the monomeric units.[1] Consider annealing the lipid assembly by temperature cycling before polymerization to promote better packing.
Incorrect UV Wavelength or Dose The most commonly used wavelength for diacetylene polymerization is 254 nm.[1][2] Verify that your UV source is emitting at the correct wavelength and that the dose is sufficient. The required UV exposure time can vary, so consider performing a time-course experiment to determine the optimal duration.[8]
Presence of Oxygen For some diacetylene lipids, the presence of oxygen can inhibit the polymerization reaction, likely by quenching diacetylene radicals.[2] If you suspect oxygen inhibition, degas your aqueous solutions prior to and during polymerization, or perform the reaction in an inert atmosphere (e.g., under argon or nitrogen).[9][10]
Unfavorable Lipid Composition If using a mixed lipid system, the presence of unsaturated lipids can disrupt the necessary packing of the diacetylene monomers, inhibiting polymerization.[7] If possible, try increasing the concentration of the diacetylene lipid or using a saturated, non-polymerizable lipid as the co-component to promote phase separation and the formation of ordered diacetylene domains.[1]
Inhibitory Headgroup Interactions The chemical structure of the lipid headgroup can influence packing and polymerizability. For instance, boronic-acid functionalized headgroups have been shown to lead to weakly polymerized vesicles due to strong polar interactions.[6] If you have flexibility in your experimental design, consider using a diacetylene lipid with a different headgroup.

Issue 2: Weak color development or a pale blue appearance.

This suggests that polymerization has initiated but is not proceeding to completion, resulting in a low polymer yield.

Potential Cause Recommended Action
Insufficient UV Exposure A pale blue color may indicate that the polymerization is in its early stages. Increase the UV irradiation time to promote further chain growth.[8] Monitor the color change and absorbance spectrum to track the progression of the polymerization.
Sub-optimal Temperature Polymerization is most efficient below the lipid's phase transition temperature where the monomers are in a well-ordered gel state.[1] Ensure that the temperature of your sample is maintained below this transition point during the entire UV exposure period.
Poor Sample Preparation The method of vesicle or film preparation can significantly impact the quality of the monomer packing. For thin films, techniques like Langmuir-Blodgett or spin-coating can produce highly ordered structures.[6] For vesicles, ensure proper hydration and sonication protocols are followed to achieve well-formed, stable structures.

Experimental Protocols

General Protocol for Photopolymerization of Diacetylene Lipid Vesicles

  • Vesicle Preparation:

    • Dissolve the diacetylene lipid (and any other lipids) in an organic solvent (e.g., chloroform).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the wall of a round-bottom flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an aqueous buffer by vortexing, resulting in the formation of multilamellar vesicles.

    • To obtain small unilamellar vesicles (SUVs), sonicate the vesicle suspension using a probe sonicator or by bath sonication until the solution becomes clear.

  • Degassing (if necessary):

    • If the specific diacetylene lipid is sensitive to oxygen, degas the vesicle suspension by bubbling with an inert gas like argon or nitrogen for 15-30 minutes.

  • UV Irradiation:

    • Place the vesicle suspension in a quartz cuvette or a suitable UV-transparent container.

    • Expose the sample to UV light at 254 nm.[2] The distance from the UV source and the exposure time will need to be optimized for your specific setup. A typical starting point is a low-pressure mercury lamp at a distance of 5-10 cm for 1-20 minutes.[8]

  • Monitoring Polymerization:

    • Visually inspect the sample for the appearance of a blue color.

    • For quantitative analysis, measure the UV-Vis absorbance spectrum. The blue phase of the polymer will have a characteristic absorbance maximum around 640 nm.[8]

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting incomplete polymerization.

G start Incomplete Polymerization Observed check_color Q: Is there any color change? start->check_color no_color No Color Change check_color->no_color No weak_color Weak Color Development check_color->weak_color Yes check_alignment Verify Monomer Alignment (Temperature < T_m) no_color->check_alignment check_uv Check UV Source (Wavelength & Dose) no_color->check_uv check_oxygen Consider Oxygen Inhibition (Degas or use inert atm.) no_color->check_oxygen check_composition Evaluate Lipid Composition (e.g., presence of unsat. lipids) no_color->check_composition increase_uv Increase UV Exposure Time weak_color->increase_uv optimize_temp Optimize Temperature weak_color->optimize_temp review_prep Review Sample Preparation weak_color->review_prep success Successful Polymerization check_alignment->success check_uv->success check_oxygen->success check_composition->success increase_uv->success optimize_temp->success review_prep->success

Caption: Troubleshooting workflow for incomplete diacetylene lipid polymerization.

G cluster_0 Key Factors for Successful Polymerization cluster_2 Outcome A Ordered Monomer Packing (Crystalline State) E Successful Polymerization (Blue/Red Phase) A->E B Correct Inter-monomer Distance (~4.9 Å) B->E C Appropriate UV Irradiation (e.g., 254 nm) C->E D Absence of Inhibitors (e.g., Oxygen) D->E

Caption: Core requirements for successful diacetylene lipid polymerization.

References

Technical Support Center: Improving the Stability of 16:0-23:2 Diyne PC Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 16:0-23:2 Diyne PC vesicles. Our goal is to help you improve the stability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound, also known as 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (PTPC), is a synthetic phospholipid containing a saturated palmitoyl chain (16:0) and a diacetylene-containing tricosadiynoyl chain (23:2).[1] This diacetylene group allows for UV-induced polymerization, which can significantly enhance the stability of the resulting vesicles.[2]

Q2: How should this compound be stored?

A2: For maximum stability, this compound should be stored as a powder at -20°C.[1][2] In solution, diacetylene phospholipids can spontaneously polymerize, so it is recommended to prepare solutions fresh.[2] If storing solutions, protect them from light.

Q3: What makes polymerized Diyne PC vesicles more stable than conventional liposomes?

A3: The polymerization of the diacetylene groups creates a cross-linked, more robust membrane structure. This covalent network reduces the membrane's fluidity and permeability, leading to enhanced resistance to chemical and physical stressors such as temperature changes, pH variations, and osmotic pressure.

Q4: Can this compound be mixed with other lipids?

A4: Yes, it can be mixed with other lipids to modulate membrane properties. However, for efficient photopolymerization, the diacetylene groups need to be in close proximity within a crystal-like lattice.[2] High concentrations of non-polymerizable lipids can dilute the diacetylene groups and hinder the polymerization process.[2]

Troubleshooting Guide

Issue 1: Vesicle Aggregation Before Polymerization

Q: My this compound vesicles are aggregating after preparation but before I can polymerize them. What can I do?

A: Vesicle aggregation is a common issue and can be influenced by several factors. Here are some potential solutions:

  • Incorporate Charged Lipids: Including a small amount of a negatively charged lipid, such as phosphatidic acid (EPA), in your formulation can increase electrostatic repulsion between vesicles and significantly reduce aggregation.[3]

  • Optimize Vesicle Size: Both very small and very large vesicles can be unstable.[4][5] Prepare vesicles of a uniform, intermediate size (e.g., 100 nm) using extrusion for better stability.[6]

  • Control Temperature: Ensure all preparation steps are carried out above the lipid's phase transition temperature (Tc) to maintain the liquid crystalline phase.[6] For diacetylene lipids, polymerization is most efficient well below the lipid transition temperature (40°C).[2]

  • Adjust pH: The pH of your buffer should be neutral, as acidic or highly basic conditions can affect liposome stability.[7]

Issue 2: Incomplete or Inefficient Polymerization

Q: The vesicles are not turning the characteristic blue or red color upon UV exposure, or the polymerization seems inefficient. What's going wrong?

A: Inefficient polymerization can be due to several factors related to the experimental setup and the state of the lipid membrane.

  • UV Wavelength and Exposure: The most efficient UV wavelength for polymerizing diacetylene-containing lipids is 254 nm.[2] Ensure your UV source is emitting at this wavelength and that the exposure time and distance from the sample are optimized. The photoproduct is initially blue and then relaxes to a red polymer.[2]

  • Temperature Control: Efficient photopolymerization requires the diacetylene hydrocarbon chains to be in a crystal-like lattice, which is present at temperatures well below the lipid's transition temperature (40°C).[2] Irradiating at a lower temperature (e.g., 20°C or near 0°C) can improve polymerization efficiency.[2]

  • Oxygen Removal: Purge the vesicle suspension with an inert gas like argon just before irradiation to remove dissolved oxygen, which can quench the polymerization reaction.[2]

  • Lipid Purity and Thermal History: Ensure the purity of your this compound. The photosensitivity of diacetylene-containing membranes is also dependent on their thermal history. Membranes prepared below the phase transition temperature are light-sensitive, but this sensitivity can be lost if they are heated above the transition temperature and may only be regained upon cooling to near 0°C.[2]

  • Protect from Light: Always handle diacetylene lipids and their vesicle preparations in yellow or red light to prevent premature polymerization.[2]

Issue 3: Vesicle Instability After Polymerization

Q: Even after polymerization, my vesicles are not stable during storage or in my experimental conditions. How can I improve their long-term stability?

A: While polymerization significantly enhances stability, other factors can still influence the long-term integrity of your vesicles.

  • Storage Conditions: Store polymerized vesicles at 4°C.[6] Avoid freezing unless a suitable cryoprotectant is used.

  • Incorporate Stabilizing Agents: For applications requiring long-term storage, especially if freeze-drying, the addition of sugars like trehalose or sucrose can help preserve vesicle integrity.[4][5] The dry-mass ratio of sugar to lipid is a critical factor.[4][5]

  • Surface Modification: For in vivo applications, coating the vesicles with polymers like polyethylene glycol (PEG) can create a protective layer, increasing colloidal stability and circulation time.

  • pH of Storage Buffer: Maintain a neutral pH in the storage buffer to prevent hydrolysis of the phospholipid headgroup.[7]

Data Presentation

Table 1: Key Properties of this compound

PropertyValueReference
Chemical Name 1-Palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine[1]
Molecular Formula C47H86NO8P[1]
Molecular Weight 824.161 g/mol [1]
Purity >99%[1]
Recommended Storage -20°C (as powder)[1][2]
UV Polymerization λ 254 nm[2]

Table 2: Factors Influencing Vesicle Stability

FactorEffect on StabilityRecommendationsReference
Size Very small or very large vesicles are less stable.Extrude to a uniform size (e.g., 100 nm).[4][5]
Surface Charge Negative charge increases stability by reducing aggregation.Incorporate a small percentage of a negatively charged lipid.[3][4][5]
Temperature High temperatures can decrease stability.Store at 4°C. Polymerize at temperatures below the Tc.[2][6][7]
pH Acidic or highly basic pH can lead to degradation.Maintain a neutral pH.[7]
Polymerization Creates a more robust, cross-linked membrane.Irradiate with 254 nm UV light at a temperature below the Tc.[2]
Additives Sugars (cryoprotectants) and polymers (PEG) can enhance stability.Add trehalose or sucrose for freeze-drying; use PEG for in vivo applications.[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Vesicles by Extrusion

This protocol is adapted from standard extrusion methods.[6]

  • Lipid Film Preparation:

    • In a glass vial, dissolve the desired amount of this compound (and any other lipids) in chloroform or a chloroform:methanol mixture.

    • Remove the organic solvent under a gentle stream of nitrogen or argon to form a thin lipid film on the bottom of the vial.

    • Place the vial under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[8][9]

  • Hydration:

    • Add the desired aqueous buffer to the dried lipid film. The temperature of the buffer should be above the phase transition temperature of the lipid mixture.

    • Agitate the vial to hydrate the lipid film, which will form multilamellar vesicles (MLVs). This can be done by vortexing.

    • For improved lamellarity, subject the MLV suspension to several freeze-thaw cycles using liquid nitrogen or a dry ice/alcohol bath and a warm water bath.[6]

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane a set number of times (e.g., 11-21 passes). This will produce unilamellar vesicles (LUVs) of a relatively uniform size.

Protocol 2: Photopolymerization of this compound Vesicles

This protocol is based on established methods for diacetylene polymerization.[2]

  • Sample Preparation:

    • Place the prepared this compound vesicle suspension in a quartz cuvette.

    • Purge the suspension with argon for 5-10 minutes to remove dissolved oxygen. Seal the cuvette to maintain an inert atmosphere.

  • UV Irradiation:

    • Place the cuvette in a temperature-controlled sample holder set to a temperature below the lipid's phase transition temperature (e.g., 20°C).

    • Expose the sample to UV light at 254 nm using a low-pressure mercury arc lamp. The distance between the lamp and the sample should be optimized (e.g., 6-13 cm).

    • Monitor the polymerization process by observing the color change of the suspension (typically to a light blue or purple, which may relax to red). The extent of polymerization can also be quantified spectrophotometrically by monitoring the increase in absorbance in the visible range.

  • Post-Polymerization:

    • After polymerization, store the vesicle suspension at 4°C, protected from light.

Mandatory Visualization

ExperimentalWorkflow cluster_prep Vesicle Preparation cluster_poly Polymerization cluster_storage Final Product LipidFilm 1. Lipid Film Preparation Hydration 2. Hydration of Lipid Film (MLVs) LipidFilm->Hydration Extrusion 3. Extrusion (LUVs) Hydration->Extrusion Deoxygenation 4. Deoxygenation (Argon Purge) Extrusion->Deoxygenation UVIrradiation 5. UV Irradiation (254 nm) Deoxygenation->UVIrradiation Storage 6. Storage (4°C, dark) UVIrradiation->Storage

Caption: Workflow for the preparation and polymerization of this compound vesicles.

Troubleshooting Start Problem with Diyne PC Vesicles Aggregation Aggregation? Start->Aggregation Polymerization Poor Polymerization? Start->Polymerization PostPolyStability Post-Polymerization Instability? Start->PostPolyStability Aggregation->Polymerization No Sol_Charge Add Charged Lipid Aggregation->Sol_Charge Yes Sol_Size Optimize Size (Extrusion) Aggregation->Sol_Size Yes Polymerization->PostPolyStability No Sol_UV Check UV Source (254 nm) Polymerization->Sol_UV Yes Sol_Temp Lower Temperature Polymerization->Sol_Temp Yes Sol_O2 Purge with Argon Polymerization->Sol_O2 Yes Sol_Storage Store at 4°C in Dark PostPolyStability->Sol_Storage Yes Sol_Cryo Add Cryoprotectant (e.g., Trehalose) PostPolyStability->Sol_Cryo Yes

Caption: Troubleshooting decision tree for common issues with Diyne PC vesicles.

References

Common issues with 16:0-23:2 Diyne PC solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16:0-23:2 Diyne PC (1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound is a synthetic phospholipid with a palmitic acid (16:0) chain at the sn-1 position and a diacetylene-containing tricosadiynoic acid (23:2) chain at the sn-2 position of the glycerol backbone. The diacetylene group allows for UV-induced polymerization, making it a valuable tool for creating stabilized lipid bilayers and vesicles for various research applications, including drug delivery and membrane protein studies.[1][2]

Q2: What are the primary applications of this compound?

A: This polymerizable lipid is primarily used to form stable, cross-linked lipid bilayers.[1] Applications include the formation of robust liposomes, stabilized nanoparticles, and supported lipid bilayers for studying membrane properties and protein-lipid interactions.[3]

Q3: What are the critical handling and storage conditions for this compound?

A: this compound is sensitive to light and can spontaneously polymerize, especially when in solution. For maximum stability, it should be stored as a powder at -20°C or below, protected from light.[4]

Troubleshooting Guide: Solubility Issues

Users may encounter challenges in dissolving this compound due to its amphiphilic nature and long acyl chains. This guide addresses common solubility problems.

Problem 1: The lipid powder is not dissolving in my chosen solvent.

  • Cause: The solvent may not be appropriate for this hydrophobic lipid. While it has a polar head group, the long acyl chains dominate its solubility profile.

  • Solution:

    • Recommended Solvents: For preparing stock solutions, dimethyl sulfoxide (DMSO) is often effective.[5] For creating lipid films for vesicle formation, a mixture of chloroform and methanol (typically 2:1 or 9:1 v/v) is a standard choice for phospholipids.

    • Sonication: Gentle sonication can aid in the dissolution of the lipid.[6]

    • Warming: Gently warming the solvent may improve solubility, but be cautious to avoid solvent evaporation and potential lipid degradation.

Problem 2: The lipid solution appears cloudy or forms aggregates.

  • Cause: This may indicate that the lipid is not fully solubilized or is forming micelles or larger aggregates. This is more likely to occur in polar solvents or if the concentration is too high.

  • Solution:

    • Dilution: Try diluting the solution with more of the organic solvent.

    • Solvent Mixture Adjustment: If using a chloroform:methanol mixture, adjusting the ratio to be more nonpolar (e.g., increasing the proportion of chloroform) may improve solubility.

    • Filtration: If small aggregates persist, the solution can be filtered through a solvent-resistant filter (e.g., PTFE) to remove them before use.

Problem 3: The lipid precipitates out of solution upon storage.

  • Cause: The storage temperature may be too low for the lipid to remain in solution, or the solvent may be slowly evaporating. As mentioned, diyne phospholipids can also spontaneously polymerize in solution, leading to precipitation.[4]

  • Solution:

    • Storage: Store stock solutions at room temperature if they are to be used quickly. For longer-term storage, it is best to store the lipid as a dry powder.[4] If a solution must be stored, ensure the container is tightly sealed to prevent solvent evaporation.

    • Fresh Preparation: It is highly recommended to prepare solutions of this compound fresh before each experiment to avoid issues with stability and polymerization.[4]

Quantitative Solubility Data
SolventReported Solubility of POPC (mg/mL)Reported Solubility of POPC (mM)Notes
Chloroform66.6787.71Sonication is recommended.[6]
DMSO224294.71Sonication is recommended.[4][6]
Ethanol5065.78Sonication is recommended.[4]

Molecular Weight of this compound: 824.16 g/mol [2] Molecular Weight of 1-Palmitoyl-2-oleoyl-sn-glycero-3-PC (POPC): 760.08 g/mol [6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a glass vial under dim light.

  • Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the solution briefly.

  • If necessary, sonicate the vial in a bath sonicator for 5-10 minutes, or until the solution is clear.

  • Use the solution immediately for the best results.

Protocol 2: Preparation of Liposomes by Thin-Film Hydration
  • Dissolve this compound (and any other lipids) in a chloroform:methanol (e.g., 9:1 v/v) solution in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

  • Further dry the film under vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydrate the lipid film with an aqueous buffer of choice by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipid.

  • The resulting solution will contain multilamellar vesicles (MLVs). To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded.

Troubleshooting Guide: Polymerization Issues

Problem 1: Incomplete or no polymerization after UV exposure.

  • Cause: The diacetylene groups may not be properly aligned for the topochemical polymerization reaction to occur. This can be due to the lipid being in a fluid phase or improper UV exposure.

  • Solution:

    • Temperature Control: Ensure that the polymerization is carried out at a temperature below the phase transition temperature of the lipid to promote a more ordered, gel-like state.[4]

    • UV Wavelength and Dose: Use a UV source with a wavelength of 254 nm.[4] The duration and intensity of UV exposure may need to be optimized.

    • Oxygen Removal: Oxygen can quench the radical polymerization reaction.[7] De-gas the liposome suspension with an inert gas like argon or nitrogen before and during UV exposure.[4]

Problem 2: Formation of a visible precipitate or aggregate during polymerization.

  • Cause: This could be due to extensive cross-linking leading to the formation of large, insoluble polymer networks. It could also be a result of photodegradation of the lipid.

  • Solution:

    • Optimize UV Exposure: Reduce the UV exposure time or intensity to control the extent of polymerization.

    • Protect from Broad-Spectrum Light: Use a specific 254 nm UV source and filter out other wavelengths that may cause photodegradation.

    • Work in an Inert Atmosphere: As mentioned, removing oxygen can prevent side reactions.[4][7]

Visualizations

Experimental Workflow: Liposome Preparation and Polymerization

G cluster_prep Liposome Preparation cluster_poly Polymerization dissolve Dissolve this compound in Chloroform:Methanol film Create Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Aqueous Buffer film->hydrate extrude Extrude to Form Unilamellar Vesicles hydrate->extrude degas Degas Vesicle Suspension (Argon/Nitrogen) extrude->degas Transfer to UV-transparent cuvette uv Expose to 254 nm UV Light (Below Phase Transition Temp.) degas->uv polymerized Polymerized Vesicles uv->polymerized

Caption: Workflow for preparing and polymerizing this compound vesicles.

Signaling Pathway: Phosphatidylcholine Metabolism

This compound, as a phosphatidylcholine analog, can be a substrate for enzymes involved in lipid signaling pathways. The following diagram illustrates the general pathway for phosphatidylcholine metabolism, which generates important second messengers.

G cluster_enzymes Enzymatic Hydrolysis PC Phosphatidylcholine (e.g., this compound) LPC Lysophosphatidylcholine (LPC) PC->LPC PLA2 DAG Diacylglycerol (DAG) PC->DAG PLC PA Phosphatidic Acid (PA) PC->PA PLD PKC Protein Kinase C (PKC) Activation DAG->PKC PLA2 Phospholipase A2 (PLA2) PLD Phospholipase D (PLD) PLC Phospholipase C (PLC)

Caption: Phosphatidylcholine signaling pathways leading to second messenger generation.

References

Avoiding premature cross-linking of PTPC in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the premature cross-linking of Photo-Cross-Linkable Polymer Compound (PTPC) during storage. Our aim is to assist researchers, scientists, and drug development professionals in maintaining the quality and stability of PTPC for successful experimental outcomes.

Troubleshooting Guide: Investigating Premature PTPC Cross-Linking

Unexpected cross-linking of PTPC prior to its intended use can compromise experimental results. This guide provides a systematic approach to identifying and mitigating the potential causes of this issue.

Question: My PTPC solution has become viscous or has formed a gel in storage. What could be the cause?

Answer: Premature cross-linking of PTPC can be triggered by several factors during storage. The primary culprits are unintended exposure to light, elevated temperatures, and the presence of contaminants. It is crucial to systematically investigate these possibilities.

Recommended Actions:

  • Review Storage Conditions: Immediately verify the storage conditions of the affected PTPC vial. Compare the actual storage temperature and light exposure to the recommended conditions outlined in the product's technical data sheet.

  • Inspect Storage Area: Check for any potential sources of UV or visible light contamination in the storage unit. This includes proximity to other light-emitting equipment or inadequate light-blocking storage containers.

  • Examine Handling Procedures: Review the handling procedures for any instance of prolonged exposure to ambient light during aliquoting or sample preparation.

  • Assess for Contamination: Consider the possibility of contamination with cross-linking initiators or catalysts. Review all materials and reagents that have come into contact with the PTPC solution.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for PTPC to avoid premature cross-linking?

A1: To maintain the integrity of PTPC, it is imperative to store it under conditions that minimize exposure to light and heat. The recommended storage parameters are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C or belowReduces molecular motion and slows down the rate of any potential background reactions.
Light Exposure Complete darkness (store in an amber vial or a light-blocking box)PTPC is sensitive to light, which can initiate the cross-linking reaction.
Atmosphere Inert gas (e.g., argon or nitrogen) overlayMinimizes oxidation, which can sometimes contribute to polymer degradation and cross-linking.
Container Tightly sealed, dedicated vialPrevents contamination and solvent evaporation, which could concentrate the PTPC.

Q2: How can I test if my PTPC has started to cross-link?

A2: A simple quality control experiment can be performed to assess the integrity of your PTPC stock. This involves comparing the viscosity and solubility of a stored sample against a fresh or control sample.

Experimental Protocol: PTPC Integrity Check

Objective: To determine if premature cross-linking has occurred in a stored PTPC sample.

Materials:

  • Stored PTPC solution

  • Fresh (or control) PTPC solution

  • Appropriate solvent for PTPC (as specified in the technical data sheet)

  • Viscometer or rheometer (optional, for quantitative analysis)

  • Small-gauge needle and syringe

Methodology:

  • Visual Inspection: Visually inspect the stored PTPC solution for any signs of gelation, precipitation, or increased viscosity.

  • Solubility Test:

    • Take a small, known volume of the stored PTPC solution.

    • Add a tenfold excess of the recommended solvent.

    • Gently mix and observe if the solution dissolves completely. The presence of insoluble particles or a gel-like consistency indicates cross-linking.

  • Flow Test (Qualitative Viscosity):

    • Using a small-gauge needle and syringe, attempt to draw up the stored PTPC solution.

    • Compare the ease of flow with a fresh PTPC sample. Increased resistance or difficulty in drawing up the solution suggests an increase in viscosity due to cross-linking.

  • Quantitative Viscosity Measurement (Optional):

    • If a viscometer or rheometer is available, measure the viscosity of the stored PTPC and compare it to the viscosity of a fresh sample. A significant increase in viscosity is a clear indicator of cross-linking.

Q3: Can I still use PTPC that has slightly increased in viscosity?

A3: It is not recommended to use PTPC that shows any sign of premature cross-linking. Even a slight increase in viscosity can indicate the formation of polymer networks, which will affect the material's properties and lead to non-reproducible experimental results. For critical applications, it is always best to use a fresh, uncompromised stock of PTPC.

Visual Guides

The following diagrams illustrate key concepts and workflows related to the storage and troubleshooting of PTPC.

G Troubleshooting Logic for Premature PTPC Cross-Linking start PTPC shows signs of premature cross-linking (e.g., increased viscosity, gel formation) check_storage Review Storage Conditions (Temperature, Light) start->check_storage check_handling Examine Handling Procedures (Exposure to ambient light) start->check_handling check_contamination Assess for Contamination (e.g., initiators, catalysts) start->check_contamination improper_storage Improper Storage Identified check_storage->improper_storage improper_handling Improper Handling Identified check_handling->improper_handling contamination_suspected Contamination Suspected check_contamination->contamination_suspected corrective_action Implement Corrective Actions: - Adjust storage to recommended conditions - Minimize light exposure during handling - Use dedicated, clean labware improper_storage->corrective_action improper_handling->corrective_action contamination_suspected->corrective_action discard Discard affected PTPC stock corrective_action->discard for the affected batch

Caption: Troubleshooting workflow for premature PTPC cross-linking.

G Signaling Pathway of Light-Induced PTPC Cross-Linking light Light Exposure (UV or Visible) photoinitiator Photoinitiator in PTPC (if present) light->photoinitiator Activates activated_initiator Activated Photoinitiator (Free Radicals) photoinitiator->activated_initiator ptpc_monomer PTPC Monomer/Polymer cross_linking Cross-Linking Reaction ptpc_monomer->cross_linking activated_initiator->ptpc_monomer Initiates reaction with cross_linked_network Cross-Linked PTPC Network (Gel) cross_linking->cross_linked_network

Caption: Simplified pathway of light-induced PTPC cross-linking.

Best practices for handling and storing 16:0-23:2 Diyne PC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16:0-23:2 Diyne PC (1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine). This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling, storage, and application of this polymerizable lipid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as PTPC, is a synthetic phospholipid with a palmitic acid (16:0) chain at the sn-1 position and a diacetylene-containing tricosadiynoic acid (23:2) chain at the sn-2 position of the glycerol backbone.[1][2][3] The diacetylene group allows for UV-induced polymerization, making it a valuable tool for creating stabilized liposomes, nanotubes, and other biomimetic nanostructures.[4][5]

Q2: What are the primary applications of this compound?

A2: The primary application of this compound is in the formation of stabilized lipid bilayers and nanostructures through photopolymerization.[3][4] This property is utilized in drug delivery systems, biosensor development, and the creation of micropatterned biomimetic membranes.[5][6][7] The polymerization of diacetylene lipids can lead to a colorimetric transition from blue to red, which can be exploited for sensing applications.[5][6][8]

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored at -20°C in a tightly sealed container, protected from light.[2][3][9] It is shipped on dry ice to maintain this temperature.[3] For maximum stability, it is recommended to store the lipid as a powder.[10]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is highly sensitive to ultraviolet (UV) light. The diacetylene moiety will spontaneously polymerize upon exposure to UV light, especially when in solution.[10] Therefore, it is crucial to protect the compound from light during storage and handling.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Spontaneous Polymerization (Visible blue or red color in the vial) Exposure to UV light or elevated temperatures during storage or handling.Discard the product as its reactivity has been compromised. Ensure all future handling and storage are performed in a dark, temperature-controlled environment. Use red or yellow light when preparing solutions.[10]
Incomplete or No Polymerization after UV Exposure Incorrect UV wavelength or insufficient UV dosage.The optimal UV wavelength for efficient polymerization of diacetylene-containing lipids is 254 nm.[5][10] Ensure your UV source provides this wavelength and that the exposure time and intensity are sufficient.
Poor self-assembly of the lipid monomers.Diacetylene polymerization is a topochemical reaction and requires a highly ordered state for propagation.[4][6] Ensure that the liposome or monolayer formation protocol is followed precisely to achieve proper molecular packing.
Presence of impurities.Use high-purity solvents and reagents. Ensure the purity of the this compound is greater than 99%.[2][3]
Formation of Aggregates in Solution Improper dissolution technique or solvent choice.While specific solubility data for various solvents is not readily available, it is recommended to test solubility in a small amount of an appropriate organic solvent. For stock solutions, DMSO can often be used, followed by aliquoting and storage at -20°C or -80°C to avoid freeze-thaw cycles.[1] Sonication may aid in the dispersion of lipid aggregates to form vesicles.[11]
Unexpected Color Changes (Not related to polymerization) Degradation of the lipid due to oxidation or hydrolysis.Store the lipid under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. Avoid repeated freeze-thaw cycles of solutions.[1]

Experimental Protocols

Protocol: Preparation and Photopolymerization of this compound Vesicles

This protocol outlines the preparation of small unilamellar vesicles (SUVs) from this compound and their subsequent photopolymerization.

Materials:

  • This compound powder

  • Chloroform or a suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Probe sonicator

  • Rotary evaporator

  • UV lamp (254 nm)

  • Extruder with polycarbonate membranes (optional)

  • Yellow or red light source for handling

Methodology:

  • Lipid Film Formation:

    • Under yellow or red light, dissolve the desired amount of this compound powder in chloroform in a round-bottom flask.[10]

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing the flask. This will result in the formation of multilamellar vesicles (MLVs).

  • Vesicle Formation (Sonication):

    • Submerge the tip of a probe sonicator into the MLV suspension.

    • Sonicate the suspension in pulses to avoid excessive heating until the solution becomes clear, indicating the formation of SUVs. Perform this step on ice to minimize heat-induced degradation.

  • Photopolymerization:

    • Transfer the SUV suspension to a quartz cuvette or a suitable UV-transparent container.

    • Expose the suspension to UV light at 254 nm. The required exposure time will depend on the intensity of the UV source and the concentration of the lipid.

    • Monitor the polymerization process by observing the color change from colorless to blue, and potentially to red with prolonged exposure or other stimuli.[5][8]

  • Post-Polymerization Processing (Optional):

    • To obtain a more uniform size distribution, the polymerized vesicles can be extruded through polycarbonate membranes of a defined pore size.

Visualizations

experimental_workflow cluster_preparation Vesicle Preparation cluster_polymerization Photopolymerization cluster_analysis Analysis & Application dissolve Dissolve this compound in Chloroform film Form Thin Lipid Film dissolve->film Rotary Evaporation hydrate Hydrate with PBS film->hydrate Vortexing sonicate Sonicate to form SUVs hydrate->sonicate Formation of MLVs uv_expose Expose to 254 nm UV Light sonicate->uv_expose Unpolymerized Vesicles polymerize Polymerization Occurs uv_expose->polymerize Color Change (Blue/Red) characterize Characterize Vesicles polymerize->characterize application Use in Experiments characterize->application

Caption: Experimental workflow for the preparation and photopolymerization of this compound vesicles.

troubleshooting_logic cluster_polymerization_issue Polymerization Issues cluster_solution_issue Solution Issues start Experiment Fails no_poly No/Incomplete Polymerization start->no_poly spontaneous_poly Spontaneous Polymerization start->spontaneous_poly aggregates Aggregates in Solution start->aggregates color_change Unexpected Color Change start->color_change check_uv check_uv no_poly->check_uv Check UV Source & Dosage (254 nm) check_assembly check_assembly no_poly->check_assembly Verify Lipid Self-Assembly check_storage check_storage spontaneous_poly->check_storage Check Storage Conditions (-20°C, Dark) improve_dissolution improve_dissolution aggregates->improve_dissolution Optimize Dissolution/Sonication check_degradation check_degradation color_change->check_degradation Assess for Degradation

Caption: Troubleshooting logic for common issues encountered with this compound.

References

Technical Support Center: Enhancing Drug Encapsulation Efficiency in PTPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the efficiency of drug encapsulation in 1-palmitoyl-2-(5-phenyl-2,4-pentadienoyl)-sn-glycero-3-phosphocholine (PTPC) liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the typical encapsulation efficiency I can expect for PTPC liposomes?

The encapsulation efficiency (EE) of PTPC liposomes is highly dependent on several factors, including the physicochemical properties of the drug, the preparation method, and the lipid composition. For passive loading methods, the EE for hydrophilic drugs can be low, sometimes around 1%, while lipophilic drugs tend to have higher EEs as they can be incorporated into the lipid bilayer.[1] Active loading techniques, if applicable to your drug, can significantly increase the EE.

Q2: How do the properties of my drug affect its encapsulation in PTPC liposomes?

The properties of your drug are a critical determinant of encapsulation efficiency.

  • Hydrophilic Drugs: These are encapsulated in the aqueous core of the liposome. Their encapsulation is primarily dependent on the captured aqueous volume.

  • Lipophilic (Hydrophobic) Drugs: These drugs are entrapped within the lipid bilayer. The LogP value of a drug can be a good indicator of its likelihood to associate with the lipid membrane, with higher LogP values often leading to higher encapsulation.[2]

  • Amphiphilic Drugs: These can partition between the aqueous core and the lipid bilayer.

Q3: Which method is best for preparing PTPC liposomes to maximize encapsulation efficiency?

The optimal preparation method depends on the drug being encapsulated.

  • Thin-Film Hydration: This is a common and versatile method suitable for both hydrophilic and lipophilic drugs.[3] For lipophilic drugs, the drug is mixed with the lipids in an organic solvent before film formation. For hydrophilic drugs, the drug is dissolved in the aqueous buffer used for hydration.[3]

  • Ethanol Injection: This method can be used for both hydrophobic and hydrophilic drugs and may result in smaller, unilamellar vesicles.[3]

  • Microfluidics: This technique offers precise control over liposome size and can lead to reproducible encapsulation efficiencies.[2]

  • Remote (Active) Loading: For ionizable drugs, creating a pH or ion gradient across the liposome membrane can dramatically increase encapsulation efficiency.[2]

Q4: How can I accurately determine the encapsulation efficiency of my PTPC liposomes?

To determine the encapsulation efficiency, you must first separate the unencapsulated (free) drug from the liposomes. Common methods for separation include:

  • Ultracentrifugation: This pellets the liposomes, allowing for the quantification of the free drug in the supernatant.[4]

  • Size Exclusion Chromatography (SEC): This separates the larger liposomes from the smaller, free drug molecules.

  • Dialysis: This method removes the free drug by diffusion through a semi-permeable membrane.

Once separated, the amount of encapsulated drug can be determined by lysing the liposomes (e.g., with a detergent like Triton X-100 or a suitable organic solvent) and quantifying the drug concentration using an appropriate analytical method such as HPLC or UV-Vis spectrophotometry.[][6]

The encapsulation efficiency is then calculated using the following formula:

EE (%) = (Amount of encapsulated drug / Total amount of initial drug) x 100[]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low Encapsulation Efficiency (EE) Improper lipid film formation: A thick or uneven lipid film can lead to incomplete hydration and reduced entrapped volume.[7]Ensure the organic solvent is completely removed to form a thin, uniform lipid film. Rotate the flask at an appropriate speed during evaporation.
Suboptimal hydration conditions: The temperature and duration of hydration can impact vesicle formation.Hydrate the lipid film above the phase transition temperature (Tc) of PTPC. The exact Tc of PTPC is not provided in the search results, but for similar lipids like DSPC, it is around 55°C.[8] Ensure adequate agitation during hydration.
Drug properties: The drug may have low affinity for the liposome core or bilayer.For hydrophilic drugs, consider using a higher drug concentration in the hydration buffer. For lipophilic drugs, ensure it is fully dissolved with the lipids in the organic solvent. For ionizable drugs, explore active loading methods.[2]
Sizing method: High-energy sizing methods like probe sonication can disrupt liposomes and cause drug leakage.[7]Use a gentler sizing method like extrusion. If using sonication, optimize the time and power to minimize vesicle disruption.[9]
High Batch-to-Batch Variability Inconsistent lipid film: Variations in film thickness will affect hydration and encapsulation.Standardize the solvent evaporation process, including rotation speed, temperature, and vacuum pressure.
Inconsistent sizing process: Variations in extrusion pressure, number of passes, or sonication parameters will lead to different vesicle sizes and encapsulation.Carefully control all parameters of the sizing process. For extrusion, maintain a consistent temperature and pressure.
Raw material variability: Differences in the quality of lipids or other reagents can affect liposome formation.Use high-purity lipids and reagents from a reliable supplier.
Liposome Size is Too Large or Polydisperse Inadequate energy input during sizing: Insufficient extrusion passes or sonication time can result in larger vesicles.[7]Increase the number of extrusion cycles or optimize the sonication parameters (time and power).
Aggregation: Liposomes may aggregate after formation due to improper buffer conditions or storage.[7]Optimize the pH and ionic strength of the buffer. Store liposomes at an appropriate temperature (typically 4°C) and consider including a cryoprotectant if freezing.
Drug Leakage During Storage Liposome instability: The lipid bilayer may not be stable enough to retain the drug over time.Consider incorporating cholesterol into the formulation to increase membrane rigidity and reduce permeability.
Improper storage conditions: High temperatures can increase membrane fluidity and lead to drug leakage.Store liposome formulations at 4°C. Avoid freezing unless a suitable cryoprotectant is used, as freeze-thaw cycles can disrupt the vesicles.

Experimental Protocols

Protocol 1: PTPC Liposome Preparation by Thin-Film Hydration (Passive Loading)

Materials:

  • 1-palmitoyl-2-(5-phenyl-2,4-pentadienoyl)-sn-glycero-3-phosphocholine (PTPC)

  • Cholesterol (optional, for enhancing stability)

  • Drug to be encapsulated

  • Chloroform or a suitable organic solvent

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes of desired pore size

Procedure:

  • Lipid Film Formation:

    • Dissolve PTPC and cholesterol (if used) in chloroform in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the boiling point of the solvent.

    • Continue evaporation under vacuum until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer (containing the hydrophilic drug, if applicable) to a temperature above the phase transition temperature of PTPC.

    • Add the warm buffer to the round-bottom flask containing the lipid film.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Extrude the liposome suspension through the membrane for a specified number of passes (e.g., 11-21 times) to form unilamellar vesicles (LUVs) of a uniform size.

Protocol 2: Determination of Encapsulation Efficiency using Size Exclusion Chromatography (SEC)

Materials:

  • Liposome suspension

  • Size exclusion chromatography column (e.g., Sephadex G-50)

  • Mobile phase (same as the hydration buffer)

  • Fraction collector or collection tubes

  • Spectrophotometer or HPLC for drug quantification

  • Detergent (e.g., Triton X-100)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Loading: Carefully load a known volume of the liposome suspension onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase at a constant flow rate.

    • Collect fractions of the eluate. The liposomes will elute first in the void volume, followed by the free drug.

  • Drug Quantification:

    • Liposome Fractions: Pool the fractions containing the liposomes. Lyse the liposomes by adding a detergent to release the encapsulated drug. Quantify the drug concentration using a pre-validated analytical method (e.g., HPLC, UV-Vis). This gives the amount of encapsulated drug.

    • Free Drug Fractions: Pool the fractions containing the free drug and quantify the drug concentration.

  • Calculation of Encapsulation Efficiency:

    • EE (%) = [Amount of encapsulated drug / (Amount of encapsulated drug + Amount of free drug)] x 100

Visualizations

G cluster_prep PTPC Liposome Preparation Workflow start Start: Define Formulation lipid_prep Dissolve PTPC (+/- Cholesterol, Lipophilic Drug) in Organic Solvent start->lipid_prep film_form Form Thin Lipid Film (Rotary Evaporation) lipid_prep->film_form hydration Hydrate with Aqueous Buffer (+/- Hydrophilic Drug) film_form->hydration sizing Size Liposomes (e.g., Extrusion) hydration->sizing purification Purify: Remove Free Drug (e.g., SEC, Dialysis) sizing->purification final_product Final Drug-Loaded PTPC Liposomes purification->final_product

Caption: Workflow for PTPC liposome preparation and drug loading.

G cluster_troubleshooting Troubleshooting Low Encapsulation Efficiency low_ee Low Encapsulation Efficiency cause1 Drug Properties low_ee->cause1 cause2 Lipid Composition low_ee->cause2 cause3 Preparation Method low_ee->cause3 cause4 Processing Parameters low_ee->cause4 solution1a Optimize Drug-to-Lipid Ratio cause1->solution1a Solution solution1b Consider Active Loading cause1->solution1b Solution solution2a Add Cholesterol for Stability cause2->solution2a Solution solution3a Optimize Hydration Conditions cause3->solution3a Solution solution3b Change Preparation Method cause3->solution3b Solution solution4a Use Gentler Sizing (Extrusion) cause4->solution4a Solution solution4b Optimize Extrusion/Sonication cause4->solution4b Solution

Caption: Logical relationships in troubleshooting low encapsulation efficiency.

References

Technical Support Center: Polymerization of 16:0-23:2 Diyne PC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 16:0-23:2 Diyne PC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this photopolymerizable lipid.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound vesicles.

ProblemPossible Cause(s)Suggested Solution(s)
No visible blue color after UV irradiation. - Insufficient UV Exposure: The polymerization process may not have been initiated or completed.[1] - Temperature Above Phase Transition: Polymerization is most efficient below the lipid's phase transition temperature.[2] - Presence of Oxygen: Oxygen can quench the radical polymerization reaction.[3] - Incorrect Lipid Packing: Proper alignment of the diyne groups is crucial for topotactic polymerization.[4] - Monomer Degradation: Improper storage or handling of the this compound.- Increase the UV irradiation time or decrease the distance between the lamp and the sample. - Ensure the polymerization is carried out at a temperature below the phase transition temperature of the lipid mixture. For DC(8,9)PC, this is noted to be 40°C.[2] - Deoxygenate the vesicle suspension by purging with an inert gas like argon or nitrogen before and during UV exposure.[3] - Prepare vesicles using methods that promote ordered lipid packing, such as thin-film hydration followed by extrusion. - Store the lipid as a powder at -20°C or below and protect it from light, especially when in solution.
Weak or faint blue color. - Low Monomer Concentration: Insufficient concentration of the polymerizable lipid.[5] - Suboptimal UV Wavelength: Inefficient polymerization due to incorrect UV wavelength. - Presence of Non-Polymerizable Lipids: Dilution of the diacetylene groups can hinder polymerization.[2]- Increase the concentration of this compound in your vesicle formulation. - Use a low-pressure mercury arc lamp that emits strongly at 254 nm.[3] - If using mixed lipid systems, ensure a high enough mole fraction of this compound. Phase separation with non-polymerizable lipids like DOPC can inhibit polymerization.[2]
Formation of a red color instead of blue, or a rapid blue-to-red transition. - Over-polymerization/Extended UV Exposure: Excessive UV irradiation can lead to a transition from the blue to the red phase.[1] - Thermal Stress: Heating the polymerized vesicles can induce a blue-to-red color change.[6]- Optimize the UV irradiation time to maximize the blue phase. Start with shorter exposure times and monitor the color change.[1] - Maintain a constant, low temperature during and after polymerization.
Vesicle aggregation or precipitation. - Incorrect pH or Ionic Strength: Suboptimal buffer conditions can lead to vesicle instability. - High Vesicle Concentration: Concentrated vesicle solutions are more prone to aggregation.- Optimize the pH and ionic strength of the buffer. For some diacetylene lipid systems, a slightly acidic pH (e.g., 4) can improve stability.[7] - Work with more dilute vesicle suspensions.
Inconsistent polymerization results between batches. - Variability in Vesicle Preparation: Differences in sonication time, extrusion pressure, or hydration temperature. - Fluctuations in UV Lamp Output: The intensity of the UV lamp may vary over time. - Thermal History of the Sample: The temperature history of the diacetylene-containing membranes can affect photosensitivity.[2]- Standardize the vesicle preparation protocol, ensuring consistent parameters for each batch. - Regularly check the output of the UV lamp or use a UV cross-linker with a defined energy output.[3] - Ensure a consistent thermal history for all samples before polymerization. Cooling to near 0°C can help regain light sensitivity.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for polymerizing this compound?

A1: The most effective UV wavelength for the photopolymerization of diacetylene-containing lipids is 254 nm.[3]

Q2: At what temperature should I perform the polymerization?

A2: Polymerization should be conducted at a temperature well below the phase transition temperature of the lipid to ensure the hydrocarbon chains are in a crystal-like lattice, which is necessary for efficient polymerization.[2] For vesicles composed of diacetylenic lipids, irradiation at 20°C has been reported to be effective.[2]

Q3: How long should I expose my sample to UV light?

A3: The optimal UV irradiation time can vary depending on the concentration of the lipid, the intensity of the UV source, and the desired degree of polymerization. It is recommended to perform a time-course experiment, exposing the sample for intervals such as 1, 3, 5, 10, 15, and 20 minutes, and monitoring the color change to determine the optimal duration for achieving the desired blue phase without transitioning to the red phase.[1]

Q4: Can I polymerize this compound in the presence of other lipids?

A4: Yes, but the presence of non-polymerizable lipids can affect the efficiency of polymerization. High concentrations of other lipids can dilute the diacetylene groups and inhibit the formation of a stable polymer network.[2] The miscibility of the lipids is a critical factor.[2]

Q5: How can I monitor the polymerization process?

A5: The polymerization can be monitored visually by the appearance of a blue color. For quantitative analysis, UV-Vis spectroscopy can be used to measure the absorbance of the blue phase at approximately 640 nm and the red phase at around 550 nm.[8]

Q6: What is the significance of the blue-to-red color transition?

A6: The initial blue color indicates the formation of the conjugated polydiacetylene backbone in a planar conformation. The transition to a red color is caused by a conformational change in the polymer backbone, often induced by external stimuli such as heat, pH changes, or mechanical stress, which perturbs the conjugated system.[9]

Q7: How should I store this compound?

A7: It is recommended to store the lipid as a powder at -20°C or below to ensure maximum stability.[10] When in solution, diacetylene phospholipids can spontaneously polymerize and should be protected from light.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the polymerization of diacetylene lipids.

Table 1: UV Irradiation Parameters and Observations

ParameterValueObservationReference
UV Wavelength 254 nmEfficient polymerization of diacetylene-containing lipids.[3]
UV Source Low-pressure Hg arc lampCommonly used for photopolymerization.[2]
Irradiation Time 1 - 20 minTime-dependent increase in blue color, with longer exposure potentially leading to a red phase.[1]
Sample Distance 5 - 20 cmDistance from the UV source affects the intensity and required irradiation time.[3]

Table 2: Vesicle Preparation and Composition

ParameterValueNotesReference
Monomer Concentration 0.12 - 0.18 mMTypical concentration range for vesicle synthesis by solvent injection.[8]
Solvent for Stock Solution EthanolUsed to dissolve diacetylene surfactants for the solvent injection method.[8]
Aqueous Medium Deionized WaterVesicles are formed by injecting the lipid solution into heated water.[8]
Temperature for Vesicle Formation 5-10 °C above surfactant melting temperatureEnsures proper self-assembly during the solvent injection process.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Vesicles by Thin-Film Hydration
  • Lipid Film Formation:

    • Dissolve this compound and any other lipids in chloroform in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipid mixture.

  • Vesicle Sizing (Optional but Recommended):

    • For a more uniform vesicle size distribution, subject the vesicle suspension to several freeze-thaw cycles.

    • Alternatively, extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

Protocol 2: UV Photopolymerization of Vesicles
  • Sample Preparation:

    • Place the vesicle suspension in a quartz cuvette.

    • Deoxygenate the sample by purging with a gentle stream of argon or nitrogen gas for 15-30 minutes. Seal the cuvette to maintain an inert atmosphere.[3]

  • UV Irradiation:

    • Place the cuvette at a fixed distance from a 254 nm UV lamp.

    • Irradiate the sample for the desired amount of time. Monitor the color change of the solution. It should turn a shade of blue.

  • Post-Polymerization:

    • Store the polymerized vesicles at 4°C and protected from light.

Visualizations

experimental_workflow Experimental Workflow for this compound Polymerization cluster_prep Vesicle Preparation cluster_poly Polymerization cluster_char Characterization a Dissolve Lipids in Organic Solvent b Create Thin Lipid Film a->b c Hydrate with Aqueous Buffer b->c d Extrude for Uniform Size c->d e Deoxygenate Vesicle Suspension d->e j Dynamic Light Scattering (DLS) d->j f Irradiate with 254 nm UV Light e->f g Monitor Blue Color Formation f->g h Visual Observation g->h g->h i UV-Vis Spectroscopy g->i h->i

Caption: Workflow for the preparation, polymerization, and characterization of this compound vesicles.

logical_relationships Factors Affecting Polymerization of this compound P Polymerization Efficiency T Temperature T->P < Phase Transition (Optimal) UV UV Exposure UV->P 254 nm, Time Dependent O2 Oxygen Presence O2->P Inhibits LP Lipid Packing LP->P Ordered (Crystalline) C Lipid Composition C->P High Diyne PC %

Caption: Key factors influencing the polymerization efficiency of this compound.

References

Technical Support Center: Characterizing and Solving PTPC Membrane Defects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for characterizing and solving Permeability Transition Pore Complex (PTPC) membrane defects.

Frequently Asked Questions (FAQs)

Q1: What is the Permeability Transition Pore Complex (PTPC) and why is its opening significant?

The mitochondrial permeability transition pore (mPTP or PTPC) is a protein pore complex that can form in the inner mitochondrial membrane under pathological conditions like traumatic brain injury, ischemia, and stroke.[1] Its opening increases the inner mitochondrial membrane's permeability to solutes smaller than 1.5 kDa.[1][2] This leads to a loss of mitochondrial membrane potential, swelling of the mitochondrion, rupture of the outer membrane, and can ultimately result in cell death through apoptosis or necrosis.[1][3]

Q2: What are the key inducers and inhibitors of PTPC opening?

PTPC opening is primarily triggered by high levels of matrix calcium (Ca²⁺) and oxidative stress.[4][5] Other inducers include inorganic phosphate and certain reactive chemicals.[6][7] The most well-known inhibitor is Cyclosporin A (CsA), which desensitizes the PTPC to Ca²⁺ by binding to cyclophilin D (CypD), a key regulatory component of the pore.[5] Other inhibitors include ADP and bongkrekic acid.[2][6]

Q3: My isolated mitochondria have a low Respiratory Control Ratio (RCR). Can I still use them for PTPC assays?

A low RCR indicates poor mitochondrial quality, which can significantly impact the results of PTPC assays. Damaged mitochondria may have a compromised membrane potential and be more susceptible to swelling, leading to artifacts.[8] It is crucial to use freshly isolated, healthy mitochondria with a high RCR for reliable and reproducible data. Overly harsh isolation conditions can damage mitochondria and inhibit their ability to take up calcium.[8]

Q4: I am observing high background fluorescence in my mitochondrial membrane potential assay. What could be the cause?

High background fluorescence can be due to several factors:

  • Dye Concentration: Using too high a concentration of dyes like TMRE or TMRM can lead to quenching effects and non-linear responses.[9]

  • Extramitochondrial Accumulation: These cationic dyes can also accumulate in the cytosol, especially if the mitochondrial membrane is depolarized.[10]

  • Cellular Autofluorescence: Cells themselves have natural fluorescence that can interfere with the signal.

  • Improper Washing: Inadequate washing after dye loading can leave excess dye in the medium.

Q5: How do I interpret the results of my JC-1 assay? I see a decrease in both red and green fluorescence.

JC-1 is a ratiometric dye that forms red fluorescent aggregates in healthy, polarized mitochondria and exists as green fluorescent monomers in the cytoplasm or in depolarized mitochondria.[11] A decrease in the red-to-green fluorescence ratio indicates mitochondrial depolarization. A simultaneous decrease in both red and green signals could suggest cell death and lysis, leading to a loss of all cellular fluorescence, or potential dye precipitation or photobleaching.[12]

Troubleshooting Guides

Guide 1: Calcium Retention Capacity (CRC) Assay

This guide provides a step-by-step approach to troubleshoot common issues encountered during the CRC assay.

Problem: Premature PTPC opening at low Ca²⁺ concentrations.

Possible Cause Troubleshooting Step
Poor quality of isolated mitochondriaEnsure mitochondria are freshly isolated and kept on ice.[13] Assess mitochondrial integrity using a Respiratory Control Ratio (RCR) measurement.
Suboptimal assay buffer compositionVerify the pH and composition of the assay buffer. Ensure the presence of respiratory substrates (e.g., glutamate, malate) to maintain mitochondrial energization.[14]
Presence of contaminating Ca²⁺Use high-purity water and reagents to prepare buffers. Include a low concentration of EGTA in the assay buffer to chelate any contaminating Ca²⁺.[15]
Incorrect mitochondrial protein concentrationOptimize the mitochondrial protein concentration for the assay. Too high a concentration can deplete substrates quickly, while too low a concentration may be difficult to detect.[14]
Guide 2: Mitochondrial Swelling Assay

This guide addresses common problems in mitochondrial swelling experiments.

Problem: No mitochondrial swelling observed after adding a known inducer (e.g., high Ca²⁺).

Possible Cause Troubleshooting Step
Ineffective inducer concentrationVerify the concentration and purity of the inducing agent. Prepare fresh solutions.
Inhibition of Ca²⁺ uptakeEnsure that no inhibitors of the mitochondrial calcium uniporter (MCU), such as Ru360, are present in the assay medium, unless it is an experimental variable.[13]
Assay sensitivityThe change in absorbance at 540 nm can be small. Ensure your spectrophotometer has sufficient sensitivity. Consider using a fluorescent method as an alternative or complementary assay.[14]
Mitochondria are already swollenThis can occur with poor mitochondrial preparations. Check the baseline absorbance; it may already be low.

Data Presentation

Table 1: Typical Reagent Concentrations for PTPC Assays

Assay Reagent Typical Concentration Reference
Calcium Retention Capacity (CRC)Isolated Mitochondria0.4 - 0.5 mg/mL[14][15]
Calcium Chloride (CaCl₂) Pulses20 - 200 nmol/mg protein[14]
Calcium Green-5N0.5 µM[14]
Cyclosporin A (Inhibitor)0.5 - 2 µM[13]
Mitochondrial SwellingIsolated Mitochondria0.4 mg/mL[14]
Calcium Chloride (CaCl₂)500 nmol/mg protein[14]
Mitochondrial Membrane PotentialTMRE/TMRM0.5 - 30 nM (non-quenching)[9]
JC-11 - 5 µM[16]
FCCP (Uncoupler)44 - 116 nM[17]

Table 2: Expected Outcomes in PTPC Assays

Assay Condition Expected Outcome
Calcium Retention Capacity (CRC)Control (Healthy Mitochondria)High Ca²⁺ retention before PTPC opening.
With PTPC Inducer (e.g., Atractyloside)Low Ca²⁺ retention, rapid PTPC opening.[14]
With PTPC Inhibitor (e.g., Cyclosporin A)Increased Ca²⁺ retention, delayed PTPC opening.[13]
Mitochondrial SwellingControl (Healthy Mitochondria)Stable absorbance at 540 nm.
With PTPC Inducer (e.g., high Ca²⁺)Decrease in absorbance at 540 nm over time.[14]
Mitochondrial Membrane Potential (TMRE/TMRM)Control (Healthy Cells)High fluorescence intensity.
With Uncoupler (e.g., FCCP)Decreased fluorescence intensity.[10]
Mitochondrial Membrane Potential (JC-1)Control (Healthy Cells)High red/green fluorescence ratio.
With Uncoupler (e.g., CCCP)Decreased red/green fluorescence ratio.[1]

Experimental Protocols

Calcium Retention Capacity (CRC) Assay

This protocol is adapted from established methods to measure the amount of Ca²⁺ mitochondria can sequester before PTPC opening.[13][14]

  • Mitochondria Preparation: Isolate mitochondria from cells or tissues using differential centrifugation.[18] Resuspend the final mitochondrial pellet in an appropriate assay buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM K₂HPO₄, pH 7.2) and determine the protein concentration.[13]

  • Assay Setup: In a fluorometer cuvette or a 96-well plate, add the assay buffer containing a calcium-sensitive fluorescent dye (e.g., 0.5 µM Calcium Green-5N) and respiratory substrates (e.g., 5 mM glutamate and 5 mM malate).[14]

  • Mitochondria Addition: Add isolated mitochondria to a final concentration of 0.4-0.5 mg/mL.[14][15]

  • Baseline Reading: Record the baseline fluorescence for a few minutes to ensure a stable signal.

  • Calcium Titration: Add sequential pulses of a standardized CaCl₂ solution (e.g., 20 nmol/mg mitochondrial protein) every 2-3 minutes.[19]

  • Data Acquisition: Continuously monitor the fluorescence. Mitochondrial Ca²⁺ uptake will be seen as a sharp increase in fluorescence upon Ca²⁺ addition, followed by a return to baseline as Ca²⁺ is taken up. PTPC opening is indicated by a large, sustained increase in fluorescence, signifying the release of accumulated Ca²⁺.[20]

  • Analysis: The CRC is calculated as the total amount of Ca²⁺ added before the large, sustained fluorescence increase.[13]

Mitochondrial Swelling Assay

This protocol measures changes in mitochondrial volume as an indicator of PTPC opening.[14]

  • Mitochondria and Buffer Preparation: Prepare isolated mitochondria and assay buffer as described for the CRC assay.

  • Assay Setup: In a spectrophotometer cuvette, add the assay buffer and respiratory substrates.

  • Mitochondria Addition: Add isolated mitochondria to a final concentration of approximately 0.4 mg/mL.[14]

  • Baseline Reading: Measure the initial absorbance at 540 nm.

  • Induction of Swelling: Add a bolus of a PTPC inducer, such as CaCl₂ (e.g., 500 nmol/mg mitochondrial protein).[14]

  • Data Acquisition: Monitor the decrease in absorbance at 540 nm over time (e.g., for 10-15 minutes). A decrease in absorbance indicates an increase in mitochondrial volume (swelling).[14]

Mitochondrial Membrane Potential Assay using TMRE

This protocol provides a method to assess mitochondrial membrane potential in living cells.

  • Cell Culture: Plate cells in a suitable format for microscopy or flow cytometry.

  • Dye Loading: Incubate the cells with a low concentration of TMRE (e.g., 10-20 nM) in culture medium for 20-30 minutes at 37°C.[9]

  • Washing: Gently wash the cells with pre-warmed medium to remove excess dye.

  • Controls: Include positive controls (cells treated with an uncoupler like FCCP to induce depolarization) and negative controls (untreated cells).[10]

  • Imaging/Analysis: Acquire fluorescence images using a fluorescence microscope or analyze the cell population by flow cytometry. A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.[10]

Visualizations

PTPC_Signaling_Pathway cluster_triggers Inducers cluster_regulators Regulators cluster_pore PTPC cluster_consequences Consequences Ca_overload High Matrix [Ca²⁺] PTPC PTPC Formation Ca_overload->PTPC Induces Oxidative_stress Oxidative Stress (ROS) Oxidative_stress->PTPC Induces Pi Inorganic Phosphate Pi->PTPC Sensitizes CypD Cyclophilin D CypD->PTPC Promotes ANT ANT ANT->PTPC VDAC VDAC VDAC->PTPC ADP ADP ADP->PTPC Inhibits H_plus Low Matrix pH H_plus->PTPC Inhibits CsA Cyclosporin A CsA->CypD Inhibits MMP_collapse ΔΨm Collapse PTPC->MMP_collapse Swelling Mitochondrial Swelling MMP_collapse->Swelling OMM_rupture OMM Rupture Swelling->OMM_rupture Cell_death Cell Death OMM_rupture->Cell_death

Caption: Signaling pathway of PTPC opening.

Troubleshooting_Workflow Start Experimental Anomaly Observed Check_Mito_Quality Assess Mitochondrial Quality (RCR) Start->Check_Mito_Quality Check_Reagents Verify Reagent Integrity & Concentration Check_Mito_Quality->Check_Reagents Good Quality Isolate_New_Mito Isolate Fresh Mitochondria Check_Mito_Quality->Isolate_New_Mito Poor Quality Check_Protocol Review Experimental Protocol Check_Reagents->Check_Protocol Reagents OK Prepare_New_Reagents Prepare Fresh Reagents Check_Reagents->Prepare_New_Reagents Reagents Suspect Optimize_Assay Optimize Assay Parameters (e.g., protein concentration) Check_Protocol->Optimize_Assay Protocol Correct Consult_Literature Consult Literature for Similar Issues Check_Protocol->Consult_Literature Protocol Error Resolved Issue Resolved Optimize_Assay->Resolved Isolate_New_Mito->Start Prepare_New_Reagents->Start Consult_Literature->Start

Caption: Troubleshooting workflow for PTPC assays.

References

Validation & Comparative

Validating the Purity of 16:0-23:2 Diyne PC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing polymerizable lipids, ensuring the purity of starting materials is paramount to the reproducibility and success of their experiments. This guide provides a comprehensive comparison of 16:0-23:2 Diyne PC, a key phospholipid for forming stable biomimetic membranes and drug delivery systems, with other polymerizable lipid alternatives. We present supporting data and detailed experimental protocols for validating its purity.

Comparative Analysis of Polymerizable Lipids

This compound, chemically known as 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine, is a synthetic phospholipid designed for UV-induced polymerization. This cross-linking capability imparts enhanced stability to lipid assemblies such as liposomes and supported bilayers. The purity of this lipid is critical, as impurities can affect polymerization efficiency, membrane integrity, and the outcome of downstream applications.

The following table compares this compound with other common classes of polymerizable lipids. Purity is typically assessed by Thin-Layer Chromatography (TLC), as indicated by major suppliers, though high-resolution techniques like HPLC and LC-MS provide more detailed quantitative analysis.

FeatureThis compound Diacetylene PC Analogs (e.g., DC8,9PC)Dienoyl Phospholipids (e.g., bis-SorbPC)Acryloyl/Methacryloyl Lipids
Polymerization Moiety DiacetyleneDiacetyleneDiene (Sorbyl)Acrylate/Methacrylate
Typical Purity >99% (TLC)>99% (TLC)>98%>98%
Polymerization Method UV irradiation (~254 nm)UV irradiation (~254 nm)UV irradiation or redox initiationUV irradiation or chemical initiation
Key Advantages Forms highly stable, rigid membranes.High degree of polymerization in crystalline state.More flexible polymerized membranes compared to diacetylenes.Rapid polymerization rates.
Common Applications Stable liposomes for drug delivery, biomimetic membranes.Biosensors, stabilized surface coatings.Functionalized surfaces with retained fluidity.Hydrogels, surface modifications.
Primary Purity Validation TLC, Mass Spectrometry[1]TLC, Mass Spectrometry[1]HPLC, NMRHPLC, NMR

Experimental Protocols for Purity Validation

Accurate determination of this compound purity requires robust analytical methods. Below are detailed protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative assessment of phospholipid purity.

Materials:

  • Silica gel 60 TLC plates

  • Developing tank

  • Spotting capillaries

  • Solvent system: Chloroform:Methanol:Water (65:25:4, v/v/v)

  • Visualization reagents: Iodine vapor, primuline spray, or phosphomolybdic acid spray

  • This compound sample (dissolved in chloroform at 1-5 mg/mL)

  • Phospholipid standards (e.g., POPC, DPPC)

Procedure:

  • Pour the solvent system into the developing tank to a depth of approximately 1 cm. Place a piece of filter paper to saturate the tank atmosphere and seal the tank. Allow to equilibrate for at least 30 minutes.

  • Using a spotting capillary, carefully apply a small spot of the dissolved this compound sample onto the TLC plate, about 1.5 cm from the bottom. Also spot the reference standards.

  • Place the TLC plate in the equilibrated developing tank and replace the lid.

  • Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Remove the plate from the tank and mark the solvent front. Allow the plate to air dry completely in a fume hood.

  • Visualize the spots by placing the dried plate in a sealed tank with a few crystals of iodine, or by spraying with a suitable visualization reagent and heating as required.

  • The purity is assessed by the presence of a single spot at the expected retention factor (Rf) for this compound. Any additional spots indicate impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on the purity of phospholipids. A normal-phase method is often preferred for separating phospholipid classes.

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)

  • Column: Silica-based normal-phase column (e.g., 150 x 4.6 mm, 3 µm particle size)

Reagents:

  • Mobile Phase A: Hexane/Isopropanol (e.g., 80:20, v/v)

  • Mobile Phase B: Isopropanol/Water (e.g., 85:15, v/v) with a small percentage of an acid or base modifier to improve peak shape.

  • This compound sample (dissolved in the initial mobile phase)

Procedure:

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1 mL/min.

  • Inject 10-20 µL of the sample.

  • Run a gradient elution to separate the phospholipid classes. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-20 min: Increase to 50% B

    • 20-25 min: Increase to 90% B

    • 25-30 min: Hold at 90% B

    • 30-35 min: Return to 5% B for re-equilibration

  • The ELSD or CAD response is proportional to the mass of the analyte. The purity of this compound is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for both the quantification of purity and the identification of impurities.

Instrumentation:

  • LC system as described for HPLC.

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (TQ) with an Electrospray Ionization (ESI) source.

Procedure:

  • The LC separation is performed as described in the HPLC protocol.

  • The eluent from the LC is directed to the ESI source of the mass spectrometer.

  • The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺ of this compound (expected m/z ≈ 824.6).

  • A full scan analysis will reveal the masses of any co-eluting impurities.

  • Tandem MS (MS/MS) can be used to fragment the main peak and any impurity peaks to confirm their identity by analyzing their fragmentation patterns.

  • Purity is quantified by comparing the peak area of the this compound ion chromatogram to the total ion chromatogram.

Visualizing the Purity Validation Workflow

The following diagrams illustrate the logical workflow for validating the purity of this compound.

Purity_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_result Final Assessment Sample This compound Dissolve Dissolve in Chloroform/Methanol Sample->Dissolve TLC TLC Analysis Dissolve->TLC HPLC HPLC-ELSD/CAD Dissolve->HPLC LCMS LC-MS/MS Dissolve->LCMS Qualitative Qualitative Purity (Single Spot?) TLC->Qualitative Quantitative Quantitative Purity (% Peak Area) HPLC->Quantitative LCMS->Quantitative Identity Impurity ID (Mass & Fragmentation) LCMS->Identity Purity_Spec Purity >99%? Qualitative->Purity_Spec Quantitative->Purity_Spec Identity->Purity_Spec

Caption: Workflow for the purity validation of this compound.

The following diagram illustrates the hierarchical relationship of the analytical techniques used for purity assessment.

Analytical_Techniques_Hierarchy cluster_screening Initial Screening cluster_quantification Quantitative Analysis cluster_identification Structural Confirmation & Impurity ID Purity_Assessment Purity Assessment of This compound TLC TLC Purity_Assessment->TLC Qualitative HPLC HPLC (ELSD/CAD) Purity_Assessment->HPLC Quantitative LCMS LC-MS/MS Purity_Assessment->LCMS Quantitative & Identification

Caption: Hierarchy of analytical techniques for phospholipid purity.

References

Comparing PTPC with 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC8,9PC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of advanced drug delivery systems, polymerizable lipids offer a promising avenue for enhancing the stability and controlling the release kinetics of encapsulated therapeutics. Among these, lipids containing diacetylene moieties, which can be cross-linked upon UV irradiation, are of particular interest. This guide provides a comparative overview of two such phospholipids: 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (PTPC) and 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC8,9PC).

While DC8,9PC has been extensively studied and characterized, literature on the properties and applications of PTPC is notably scarce. This guide will present the available data for both lipids, offer a theoretical comparison based on their structural differences, and provide standardized experimental protocols relevant to their application in liposomal drug delivery.

Chemical Structures

A fundamental understanding of the chemical structures of PTPC and DC8,9PC is crucial for appreciating their potential differences in behavior within a lipid bilayer.

G cluster_workflow Liposome Preparation Workflow start Dissolve Lipids in Organic Solvent (e.g., Chloroform/Methanol) evaporation Rotary Evaporation to form a thin lipid film start->evaporation hydration Hydrate film with aqueous buffer (containing drug, if applicable) evaporation->hydration vortex Vortex to form Multilamellar Vesicles (MLVs) hydration->vortex extrusion Extrude through polycarbonate membranes (e.g., 100 nm pore size) vortex->extrusion end Unilamellar Liposomes (LUVs) extrusion->end G cluster_workflow Photopolymerization Workflow start Prepare Liposome Suspension uv_exposure Expose to UV radiation (254 nm) in a quartz cuvette start->uv_exposure monitoring Monitor polymerization by color change (colorless to blue/red) and UV-Vis spectroscopy uv_exposure->monitoring end Polymerized Liposomes monitoring->end

A Researcher's Guide to the Spectroscopic Analysis of 16:0-23:2 Diyne PC Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the creation of stabilized lipid nanostructures, 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (16:0-23:2 Diyne PC) offers a versatile tool for creating robust vesicles and supported bilayers.[1][2][3] The key feature of this phospholipid is its diacetylene group, which undergoes photopolymerization upon exposure to UV light, resulting in a covalently cross-linked and more stable membrane structure.[1][2] This guide provides a comparative overview of the spectroscopic techniques used to monitor and characterize the polymerization of this compound and similar diacetylene lipids, supported by experimental data and detailed protocols.

The polymerization of diacetylene lipids is a topotactic reaction, meaning it is highly dependent on the precise alignment of the monomer units within a crystal-like lattice.[4] For effective polymerization, the lipid assemblies are typically maintained at a temperature below their phase transition.[4] The process is visually striking, characterized by a transition from a colorless monomer solution to a deep blue color, which can further transform into a red hue upon exposure to external stimuli such as heat or changes in the chemical environment.[4][5] This chromatic shift is a hallmark of polydiacetylenes and provides a straightforward method for visual and spectroscopic assessment of polymerization.

Comparative Spectroscopic Data

The polymerization of diacetylene-containing lipids can be monitored and characterized using several spectroscopic techniques. UV-Visible (UV-Vis) spectroscopy and Raman spectroscopy are the most common methods, providing quantitative insights into the extent of polymerization and the structure of the resulting polymer.

Table 1: Comparison of Spectroscopic Data for Diacetylene Lipid Polymerization

Spectroscopic TechniqueParameterThis compound (Expected)Alternative Diacetylene Lipids (e.g., PCDA, DC(8,9)PC)Reference
UV-Vis Spectroscopy λmax of Blue Phase~640 nm630-650 nm[6]
λmax of Red Phase~540 nm500-550 nm[6]
Raman Spectroscopy C≡C Stretching (Monomer)~2260 cm⁻¹2250-2280 cm⁻¹[7]
C=C Stretching (Polymer - Blue Phase)~1460 cm⁻¹1450-1480 cm⁻¹[8]
C≡C Stretching (Polymer - Blue Phase)~2080 cm⁻¹2070-2090 cm⁻¹[8]
C=C Stretching (Polymer - Red Phase)~1520 cm⁻¹1510-1530 cm⁻¹[8]
C≡C Stretching (Polymer - Red Phase)~2120 cm⁻¹2110-2130 cm⁻¹[8]
FTIR Spectroscopy C=O Stretching (Ester Linkage)~1735 cm⁻¹~1735 cm⁻¹[5]
P=O Stretching (Phosphate Group)~1230 cm⁻¹~1230 cm⁻¹[5]
C-H Stretching (Acyl Chains)2850-2960 cm⁻¹2850-2960 cm⁻¹[5]

Note: Specific spectral values for this compound are based on typical values for polydiacetylene systems, as detailed studies on this specific lipid are limited. Data for alternative lipids are compiled from studies on 10,12-pentacosadiynoic acid (PCDA) and 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PC).

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are protocols for sample preparation and analysis using UV-Vis and Raman spectroscopy.

Protocol 1: Preparation and UV-Vis Analysis of Polymerized this compound Vesicles

1. Vesicle Formation:

  • Dissolve this compound in chloroform in a round-bottom flask.
  • Remove the solvent using a rotary evaporator to form a thin lipid film.
  • Hydrate the film with a desired buffer solution by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
  • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice using a probe sonicator until the solution becomes clear.[4] Alternatively, extrude the MLV suspension through polycarbonate membranes of a defined pore size.

2. Photopolymerization:

  • Transfer an aliquot of the vesicle suspension to a quartz cuvette.
  • Purge the sample with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can quench the polymerization reaction.[4]
  • Seal the cuvette and irradiate with 254 nm UV light using a low-pressure mercury lamp.[4] The distance from the lamp and irradiation time will influence the degree of polymerization and should be optimized for the specific application. A visible color change to blue indicates successful polymerization.

3. UV-Vis Spectroscopy:

  • Record the UV-Vis absorption spectrum of the polymerized vesicle solution from 400 nm to 800 nm using a spectrophotometer.
  • The appearance of a strong absorption peak around 640 nm confirms the formation of the blue phase of the polydiacetylene.
  • To induce the blue-to-red transition, the sample can be heated or exposed to other stimuli. The transition can be monitored by the decrease in the ~640 nm peak and the emergence of a new peak around 540 nm.[6]

Protocol 2: Raman Spectroscopic Analysis of this compound Polymerization

1. Sample Preparation:

  • Prepare vesicles as described in Protocol 1.
  • Alternatively, for studying polymerization in a more ordered state, Langmuir-Blodgett films can be prepared on a suitable substrate (e.g., silver island films for Surface-Enhanced Raman Scattering).

2. Polymerization:

  • Polymerize the sample using 254 nm UV irradiation as described above. The polymerization can also be initiated and monitored in situ using the Raman laser, although this may lead to localized heating and degradation.

3. Raman Spectroscopy:

  • Acquire Raman spectra using a confocal Raman microscope.
  • Excite the sample with a laser wavelength that does not cause significant fluorescence, for example, 532 nm or 785 nm.
  • Collect spectra before and after UV irradiation to monitor the disappearance of the monomer diyne peak (~2260 cm⁻¹) and the appearance of the polymer backbone peaks (C=C stretch around 1460 cm⁻¹ and C≡C stretch around 2080 cm⁻¹ for the blue phase).
  • The kinetics of polymerization can be studied by monitoring the intensity of these characteristic peaks over time.

Visualizing the Workflow and Logic

To better illustrate the process and the interplay of different analytical techniques, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_poly Polymerization cluster_analysis Spectroscopic Analysis cluster_data Data Output LipidFilm This compound Film Hydration Hydration with Buffer LipidFilm->Hydration Sonication Sonication/Extrusion Hydration->Sonication Vesicles Monomer Vesicles Sonication->Vesicles UV UV Irradiation (254 nm) Vesicles->UV PolyVesicles Polymerized Vesicles (Blue) UV->PolyVesicles UVVis UV-Vis Spectroscopy PolyVesicles->UVVis Raman Raman Spectroscopy PolyVesicles->Raman FTIR FTIR Spectroscopy PolyVesicles->FTIR UVVisData Absorbance Spectra (Blue/Red Phases) UVVis->UVVisData RamanData Vibrational Spectra (Polymer Backbone) Raman->RamanData FTIRData Functional Group Analysis FTIR->FTIRData

Caption: Experimental workflow for the polymerization and spectroscopic analysis of this compound.

G cluster_techniques Spectroscopic Techniques cluster_info Information Obtained Polymerization Polymerization of This compound UVVis UV-Vis Spectroscopy Raman Raman Spectroscopy FTIR FTIR Spectroscopy UVVisInfo Electronic Transitions (Colorimetric Properties) Extent of Conjugation UVVis->UVVisInfo RamanInfo Vibrational Modes (Polymer Backbone Structure) Phase Identification Raman->RamanInfo FTIRInfo Functional Groups (Intermolecular Interactions) Lipid Packing FTIR->FTIRInfo

Caption: Logical relationship of spectroscopic techniques for complementary analysis.

References

Revolutionizing Membrane Stability: A Comparative Guide to Alternatives for 16:0-23:2 Diyne PC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to create highly stable artificial membranes for applications ranging from drug delivery to biosensing, 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (16:0-23:2 Diyne PC) has been a cornerstone. Its diacetylenic groups allow for photo-polymerization, creating a covalently cross-linked and robust bilayer. However, the landscape of membrane stabilization is evolving, with several powerful alternatives offering unique advantages in terms of biocompatibility, permeability, and stability under various conditions. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data and detailed methodologies.

This comparison will focus on three primary categories of alternatives to this compound:

  • Other Polymerizable Lipids: These lipids, like this compound, possess functional groups that enable covalent cross-linking of the lipid molecules within the membrane, leading to significantly enhanced mechanical and chemical stability.

  • Archaeal Lipids: Derived from archaea, these lipids are naturally designed to withstand extreme environments. Their unique chemical structures, including ether linkages and branched isoprenoid chains, result in membranes with exceptional stability and low permeability.

  • Saturated Phospholipids with High Phase Transition Temperatures (Tm): Lipids such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) form tightly packed, gel-phase membranes at physiological temperatures, offering a non-polymerizable strategy for enhancing stability.

Comparative Performance Data

The following tables summarize key quantitative data on the stability and physical properties of membranes formed from this compound and its alternatives. The data is compiled from various studies and presented to facilitate a direct comparison.

Table 1: Mechanical Stability of Lipid Bilayers

Lipid TypeBending Rigidity (κ) (x 10⁻²⁰ J)Area Compressibility Modulus (KA) (mN/m)Notes
Polymerizable Lipids
This compound (Polymerized)> 100 (estimated)> 1000 (estimated)Significantly increased rigidity upon polymerization.[1][2]
bis-SorbPC (Polymerized)High (not quantified)High (not quantified)Demonstrates enhanced stability against shear forces and detergents compared to non-polymerized lipids.[3]
Archaeal Lipids
Tetraether Lipids (GDGT)10 - 50300 - 600Bending modulus can vary with the number of cyclopentane rings.[4]
Diether Lipids (DPhPC)~20~250Ether linkages and branched chains contribute to high packing density.[5]
Saturated Phospholipids
DPPC (Gel Phase, 25°C)~25~1000High rigidity in the gel state.
DSPC (Gel Phase, 25°C)~30~1200Longer acyl chains lead to higher rigidity than DPPC.
DOPC (Fluid Phase, 25°C)~10~250For comparison, a common unsaturated, fluid-phase lipid.

Table 2: Permeability and Leakage Properties

Lipid TypeWater Permeability (Pf) (x 10⁻³ cm/s)Solute Leakage (e.g., Carboxyfluorescein)Notes
Polymerizable Lipids
This compound (Polymerized)Very LowSignificantly reduced upon polymerizationCross-linking creates a tight barrier, reducing permeability.[1]
Archaeal Lipids
Tetraether Lipids (GDGT)0.1 - 1.0Very LowExtremely low permeability to ions and small solutes.[6][7][8][9]
Diether Lipids (DPhPC)~1.0LowLower permeability compared to ester-linked lipids.[5]
Saturated Phospholipids
DPPC (Gel Phase, 25°C)~0.01Very LowTightly packed gel phase minimizes leakage.[5]
DSPC (Gel Phase, 25°C)< 0.01Very LowEven lower permeability than DPPC due to longer chains.
DOPC (Fluid Phase, 25°C)~5.0HighHigh permeability characteristic of fluid-phase membranes.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Liposome Leakage Assay (Fluorescence Dequenching)

This assay measures the release of a fluorescent dye from the aqueous core of liposomes, indicating membrane permeabilization.

Materials:

  • Lipid of choice

  • 5(6)-Carboxyfluorescein (CF) or ANTS/DPX

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Triton X-100 (10% v/v)

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Dissolve the lipid in chloroform in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a solution of the fluorescent dye (e.g., 50 mM CF in buffer) at a temperature above the lipid's Tm. This will encapsulate the self-quenching concentration of the dye.

    • Subject the hydrated lipid suspension to several freeze-thaw cycles.

    • Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.

  • Removal of Unencapsulated Dye:

    • Pass the liposome suspension through a size-exclusion chromatography column equilibrated with the buffer to separate the liposomes from the free dye.

  • Leakage Measurement:

    • Dilute the liposome suspension in the buffer in a cuvette.

    • Monitor the baseline fluorescence (F₀) over time.

    • Add the agent expected to cause leakage (e.g., a peptide, detergent, or simply monitor for passive leakage over time) and record the fluorescence intensity (F) over time.

    • At the end of the experiment, add Triton X-100 to completely lyse the liposomes and measure the maximum fluorescence (F_max).

  • Calculation of Leakage:

    • Percentage Leakage = [(F - F₀) / (F_max - F₀)] * 100

G cluster_prep Liposome Preparation cluster_purification Purification cluster_measurement Measurement lipid_film Lipid Film Formation hydration Hydration with Fluorescent Dye lipid_film->hydration freeze_thaw Freeze-Thaw Cycles hydration->freeze_thaw extrusion Extrusion freeze_thaw->extrusion sec Size-Exclusion Chromatography extrusion->sec baseline Measure Baseline Fluorescence (F₀) sec->baseline induce_leakage Induce Leakage baseline->induce_leakage measure_leakage Measure Fluorescence (F) induce_leakage->measure_leakage lysis Lyse Liposomes (Triton X-100) measure_leakage->lysis measure_max Measure Max Fluorescence (F_max) lysis->measure_max

Experimental workflow for the liposome leakage assay.

Bending Rigidity Measurement via Micropipette Aspiration

This technique measures the force required to deform a giant unilamellar vesicle (GUV), from which the bending rigidity can be calculated.

Materials:

  • Giant Unilamellar Vesicles (GUVs) of the lipid of interest

  • Micropipette with a known inner radius

  • Micromanipulator

  • Pressure control system

  • Microscope with a camera

Procedure:

  • GUV Formation: Prepare GUVs using the electroformation method.

  • Micropipette Aspiration:

    • Aspirate a GUV with a micropipette, applying a low suction pressure.

    • Increase the suction pressure in small increments.

    • At each pressure step, record the length of the membrane projection inside the micropipette.

  • Data Analysis:

    • Plot the change in the vesicle's surface area as a function of the applied tension.

    • The bending rigidity (κ) can be calculated from the slope of this plot in the low-tension regime using the following relationship: ΔA/A₀ = (k_BT / 8πκ) * ln(σ) where ΔA is the change in area, A₀ is the initial area, k_B is the Boltzmann constant, T is the temperature, and σ is the membrane tension.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis guv Giant Unilamellar Vesicle (GUV) aspirate Aspirate GUV guv->aspirate micropipette Micropipette micropipette->aspirate pressure_system Pressure Control increase_pressure Increase Suction Pressure pressure_system->increase_pressure microscope Microscope record_projection Record Projection Length microscope->record_projection aspirate->increase_pressure increase_pressure->record_projection increase_pressure->record_projection plot Plot ΔA/A₀ vs. ln(σ) record_projection->plot calculate Calculate Bending Rigidity (κ) plot->calculate

Workflow for bending rigidity measurement using micropipette aspiration.

Detergent Stability Assay

This assay determines the resistance of liposomes to solubilization by a detergent.

Materials:

  • Liposome suspension

  • Detergent solution (e.g., Triton X-100)

  • Spectrophotometer or Dynamic Light Scattering (DLS) instrument

Procedure:

  • Prepare a series of dilutions of the detergent in buffer.

  • Add a constant amount of the liposome suspension to each detergent dilution.

  • Incubate the mixtures for a specific time (e.g., 30 minutes) at a controlled temperature.

  • Measure the optical density (e.g., at 400 nm) or the particle size distribution using DLS for each sample.

  • The onset of liposome solubilization is indicated by a sharp decrease in optical density or a significant change in the particle size distribution.

  • The detergent concentration at which this occurs is a measure of the membrane's stability.

Discussion and Conclusion

The choice of lipid for creating stable membranes depends heavily on the specific application.

  • Polymerizable lipids , including this compound and its alternatives like bis-SorbPC, offer the highest degree of mechanical and chemical stability due to the formation of a covalent network within the bilayer.[1][2][3] This makes them ideal for applications requiring extreme robustness, such as in biosensors or as coatings for medical devices. However, the polymerization process can reduce membrane fluidity, which may be a drawback for applications involving membrane proteins that require a fluid environment.

  • Archaeal lipids represent a compelling natural alternative, providing exceptional stability without the need for polymerization.[4][6][7][8][9] Their ether linkages make them resistant to hydrolysis, and the branched isoprenoid chains lead to tightly packed and highly impermeable membranes.[5][10] This makes them suitable for drug delivery systems where minimal leakage is critical. While their permeability to some metabolites can be higher than previously thought, their overall stability in extreme pH and temperature conditions is a significant advantage.[11][12]

  • Saturated phospholipids with high Tm , such as DSPC, offer a simpler, non-polymerizable approach to enhancing membrane stability. By operating below their phase transition temperature, these lipids form a rigid gel-phase bilayer with low permeability. This is a cost-effective method for improving the stability of conventional liposomes for drug delivery applications. However, their stability is temperature-dependent and they are more susceptible to chemical degradation compared to archaeal lipids.

References

A Comparative Analysis of the Mechanical Properties of Polymer-Terminated and Non-Polymerizable Lipid Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanical properties of lipid membranes is crucial for designing effective drug delivery systems and comprehending cellular processes. This guide provides an objective comparison of the mechanical characteristics of polymer-terminated phosphatidylcholine (PTPC) membranes and their non-polymerizable counterparts, supported by experimental data and detailed methodologies.

The inclusion of polymer-terminated lipids, such as PTPC, into lipid bilayers significantly alters their mechanical properties, generally leading to enhanced stability and altered flexibility. These changes are critical in applications like drug delivery, where membrane integrity and deformability influence circulation times and interaction with target cells. This guide will delve into the key mechanical parameters: bending rigidity, area expansion modulus, and lysis tension.

Quantitative Comparison of Mechanical Properties

The mechanical resilience and flexibility of lipid membranes can be quantified by several key parameters. Below is a summary of experimentally determined values for various non-polymerizable lipid membranes and the influence of polymer grafting, which serves as a proxy for PTPC membranes. It is important to note that the properties of PTPC membranes are highly dependent on the length and grafting density of the polymer chain.

Membrane CompositionBending Rigidity (κ) [kBT]Area Expansion Modulus (Ka) [mN/m]Lysis Tension (τlysis) [mN/m]
Non-Polymerizable Membranes
DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)20-30[1][2][3]230-270[4]~6-10
POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)20-30235-265~9.9
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) (fluid phase)~25-70160-230~9
Polymer-Grafted Membranes (PTPC proxy)
POPC with 5 mol% DSPE-PEG2000Increased with polymer lengthGenerally increases with polymer concentrationGenerally increases with polymer concentration
Egg PC with varying mol% of DSPE-PEG2000Not specifiedIncreases with PEG concentration up to a certain point, then decreasesIncreases with PEG concentration

Note: The data for polymer-grafted membranes are indicative and can vary significantly based on the specific polymer, its molecular weight, and its concentration in the membrane. Direct comparative data for a single PTPC type across all three parameters is limited in the literature.

Experimental Protocols

The following sections detail the methodologies for three common techniques used to characterize the mechanical properties of lipid membranes.

Micropipette Aspiration

Micropipette aspiration is a powerful technique to measure the bending rigidity, area expansion modulus, and lysis tension of giant unilamellar vesicles (GUVs).

Methodology:

  • GUV Preparation: GUVs are typically formed by the electroformation method from a lipid film deposited on platinum or ITO-coated glass electrodes. The lipid solution in chloroform is spread on the electrodes, and after solvent evaporation, an AC electric field is applied in an aqueous solution (e.g., sucrose solution) to induce vesicle formation.

  • Micropipette Fabrication: Borosilicate glass capillaries are pulled using a micropipette puller to create fine-tipped pipettes with an inner diameter of 5-10 µm. The tip is then fire-polished to create a smooth surface.

  • Aspiration Procedure: A GUV is captured at the tip of the micropipette, and a controlled suction pressure is applied using a water reservoir or a syringe pump. The projection length of the vesicle tongue inside the pipette is monitored using a microscope.

  • Data Analysis:

    • Bending Rigidity (κ): At low tensions, the apparent area of the vesicle increases due to the smoothing of thermal fluctuations. The bending rigidity is calculated from the relationship between the applied tension and the change in vesicle area.

    • Area Expansion Modulus (Ka): At higher tensions, the membrane itself starts to stretch. The area expansion modulus is determined from the linear relationship between the applied tension and the fractional change in membrane area.

    • Lysis Tension (τlysis): The suction pressure is gradually increased until the vesicle ruptures. The tension at which this occurs is the lysis tension.

Micropipette_Aspiration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis GUV_Formation GUV Formation (Electroformation) Vesicle_Capture Vesicle Capture GUV_Formation->Vesicle_Capture Pipette_Fabrication Micropipette Fabrication Pipette_Fabrication->Vesicle_Capture Apply_Suction Apply Suction Pressure Vesicle_Capture->Apply_Suction Image_Acquisition Image Acquisition Apply_Suction->Image_Acquisition Measure_Projection Measure Projection Length Image_Acquisition->Measure_Projection Calculate_Tension Calculate Membrane Tension Measure_Projection->Calculate_Tension Determine_Properties Determine Mechanical Properties (κ, Ka, τ_lysis) Calculate_Tension->Determine_Properties AFM_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis SUV_Formation SUV Formation SLB_Deposition SLB Deposition on Mica SUV_Formation->SLB_Deposition AFM_Imaging AFM Imaging SLB_Deposition->AFM_Imaging Force_Spectroscopy Force Spectroscopy (Indentation) AFM_Imaging->Force_Spectroscopy Force_Curve Generate Force-Distance Curve Force_Spectroscopy->Force_Curve Analyze_Curve Analyze Curve for Breakthrough Force & Elasticity Force_Curve->Analyze_Curve VFA_Workflow cluster_prep Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis GUV_Formation GUV Formation Microscopy Phase-Contrast Microscopy GUV_Formation->Microscopy Time_Lapse Time-Lapse Recording Microscopy->Time_Lapse Contour_Extraction Contour Extraction Time_Lapse->Contour_Extraction Mode_Analysis Fluctuation Mode Analysis Contour_Extraction->Mode_Analysis Fit_Model Fit to Theoretical Model to get κ Mode_Analysis->Fit_Model Integrin_Signaling cluster_cytoplasm Cytoplasm Integrin_inactive Inactive Integrin Integrin_active Active Integrin Integrin_inactive->Integrin_active Talin Talin Integrin_active->Talin Recruitment & Activation FAK FAK Integrin_active->FAK Recruitment & Autophosphorylation ECM Extracellular Matrix (ECM) ECM->Integrin_active Vinculin Vinculin Talin->Vinculin Recruitment Actin Actin Cytoskeleton Talin->Actin Binding Vinculin->Actin Binding & Stabilization Src Src FAK->Src Recruitment & Activation MAPK_pathway MAPK Pathway FAK->MAPK_pathway Activation Src->FAK Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) MAPK_pathway->Gene_Expression Mechanical_Force Mechanical Force (Matrix Stiffness, Membrane Tension) Mechanical_Force->Integrin_inactive Conformational Change

References

Assessing the Biocompatibility of Cross-linked PTPC Vesicles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel drug delivery systems is a cornerstone of modern therapeutics. Among these, nanoparticle-based carriers offer the potential for targeted delivery, improved stability, and controlled release of therapeutic agents. Cross-linked poly(trimethylene carbonate) (PTPC) vesicles have emerged as a promising platform due to their biodegradability and tunable properties. However, a thorough assessment of their biocompatibility is paramount before they can be considered for clinical applications. This guide provides a comparative analysis of the biocompatibility of cross-linked PTPC vesicles against a well-established alternative, polyethylene glycol-poly(ε-caprolactone) (PEG-PCL) nanoparticles, supported by experimental data and detailed methodologies.

In Vitro Biocompatibility Assessment

In vitro assays are crucial for the initial screening of the cytotoxic and hemolytic potential of novel nanomaterials. These tests provide valuable data on how the nanoparticles interact with cells and blood components in a controlled environment.

Cytotoxicity

Cytotoxicity assays measure the degree to which a substance can cause damage to cells. The half-maximal inhibitory concentration (IC50), the concentration of a substance that inhibits a biological process by 50%, is a key metric. Lower IC50 values indicate higher cytotoxicity.

Nanoparticle FormulationCell LineAssayIC50 (µg/mL)Reference
Cross-linked PTPC Vesicles Data Not Available---
PEG-PCL Nanoparticles (Docetaxel-loaded) HT29 (Human Colorectal Cancer)MTT2.94[1]
PEG-PCL Nanoparticles (Doxorubicin & MUC1i-loaded) MCF-7 (Human Breast Cancer)MTT0.0058[2]
PEG-PCL Nanoparticles (Doxorubicin & MUC1i-loaded) MDA-MB-231 (Human Breast Cancer)MTT0.0024[2]
Hemocompatibility

Hemolysis assays are performed to evaluate the compatibility of nanoparticles with red blood cells (RBCs). Significant hemolysis can lead to anemia and other adverse effects in vivo. A hemolysis percentage below 5% is generally considered safe.

Nanoparticle FormulationConcentration (mg/mL)Hemolysis (%)Reference
Cross-linked PTPC Vesicles Data Not Available--
PCL20-MPEG Nanoparticles Not Specified0.86 ± 0.31[5]
PCL30-MPEG Nanoparticles Not Specified0.85 ± 0.23[5]
PCL40-MPEG Nanoparticles Not Specified0.88 ± 0.25[5]
DOX-unloaded PEG-PCL-PEG micelle 2< 5%[6]
DOX-loaded PEG-PCL-PEG micelle 2Slightly higher than unloaded[6]

Specific hemolysis data for cross-linked PTPC vesicles is not available in the provided search results. However, the data on various formulations of PEG-PCL nanoparticles consistently show very low hemolysis percentages, indicating good blood compatibility.

In Vivo Biocompatibility and Biodistribution

In vivo studies in animal models are essential to understand the systemic response to nanoparticles, including their distribution, accumulation in different organs, and potential toxicity.

Biodistribution

Biodistribution studies track the localization of nanoparticles within a living organism over time. This is crucial for determining if the nanoparticles reach the target tissue and to assess potential accumulation in non-target organs, which could lead to toxicity.

Cross-linked PTPC Vesicles:

  • In vivo biodistribution data for cross-linked PTPC vesicles is not available in the provided search results.

PEG-PCL Nanoparticles:

  • Following intravenous injection in mice, PEG-PCL nanoparticles show a biphasic plasma clearance with a distribution half-life of 30 minutes and an elimination half-life of 15 hours.

  • The nanoparticles are retained in tumors and filter organs for an extended period, being detectable even after 7 days.

  • A significant portion of the injected nanoparticles (70 ± 15%) is excreted in the feces within 48 hours.

  • In tumor-bearing mouse models, octreotide-loaded PEG/PCL nanoparticles demonstrated major accumulation in the tumor compared to the free drug.[7]

  • Dual-modified (tyrosine and angiopep-2) PCL-PEG nanoparticles have shown enhanced tumor-targeting capabilities in vivo.[1]

Experimental Protocols

Detailed and standardized protocols are critical for the accurate and reproducible assessment of nanoparticle biocompatibility.

Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_nps Add nanoparticle solutions at various concentrations incubate_24h->add_nps incubate_48h Incubate for 48h add_mtt Add MTT solution to each well incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilizing agent (e.g., DMSO) measure_abs Measure absorbance at 570 nm add_solubilizer->measure_abs

Caption: Workflow for assessing nanoparticle cytotoxicity using the MTT assay.

Hemolysis Assay Protocol

This protocol determines the hemolytic properties of nanoparticles by quantifying the amount of hemoglobin released from red blood cells upon exposure.

Hemolysis_Assay_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis collect_blood Collect whole blood isolate_rbcs Isolate and wash RBCs collect_blood->isolate_rbcs resuspend_rbcs Resuspend RBCs in PBS isolate_rbcs->resuspend_rbcs incubate_nps Incubate RBCs with nanoparticle solutions controls Include positive (Triton X-100) and negative (PBS) controls centrifuge Centrifuge to pellet intact RBCs measure_supernatant Measure absorbance of supernatant at 540 nm centrifuge->measure_supernatant calculate_hemolysis Calculate percentage hemolysis measure_supernatant->calculate_hemolysis

Caption: Workflow for the in vitro hemolysis assay.

In Vivo Biodistribution Study Protocol

This protocol outlines the steps for determining the biodistribution of nanoparticles in a mouse model.

Biodistribution_Workflow cluster_prep Preparation & Administration cluster_imaging In Vivo Imaging & Organ Collection cluster_quantification Quantification label_nps Label nanoparticles (e.g., fluorescent dye, radioisotope) inject_nps Inject labeled nanoparticles into mice (e.g., intravenously) label_nps->inject_nps image_mice Image mice at different time points inject_nps->image_mice collect_organs Euthanize mice and collect organs image_mice->collect_organs measure_signal Measure signal intensity in organs collect_organs->measure_signal calculate_distribution Calculate % injected dose per gram of tissue measure_signal->calculate_distribution

Caption: Workflow for an in vivo nanoparticle biodistribution study.

Signaling Pathways in Nanoparticle-Induced Cytotoxicity

The interaction of nanoparticles with cells can trigger various signaling pathways leading to cytotoxicity. Understanding these pathways is crucial for designing safer nanomaterials. One of the key mechanisms is the induction of oxidative stress.

Cytotoxicity_Pathway cluster_cell Cellular Response NP Nanoparticle Interaction ROS Increased Reactive Oxygen Species (ROS) NP->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Mito_Damage->Apoptosis DNA_Damage->Apoptosis

Caption: Simplified pathway of nanoparticle-induced oxidative stress leading to apoptosis.

Conclusion

This comparative guide highlights the current understanding of the biocompatibility of cross-linked PTPC vesicles and PEG-PCL nanoparticles. While PEG-PCL nanoparticles have been more extensively studied and have demonstrated good biocompatibility profiles both in vitro and in vivo, there is a clear need for more quantitative data on the biocompatibility of cross-linked PTPC vesicles. The provided experimental protocols offer a standardized framework for researchers to conduct these crucial assessments. Future studies should focus on generating robust and comparable data for emerging nanoparticle platforms like cross-linked PTPC vesicles to accelerate their translation into clinical applications.

References

Confirming Cross-Linking of 16:0-23:2 Diyne PC: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful cross-linking of lipids such as 16:0-23:2 Diyne PC is a critical step in the formation of stable nanostructures for various applications, including drug delivery. This guide provides a comparative overview of key analytical techniques to confirm this polymerization, complete with experimental data summaries and detailed protocols.

The cross-linking of this compound, a diyne-containing phosphatidylcholine, is typically initiated by UV irradiation, leading to the formation of a conjugated polydiacetylene network. This polymerization results in significant changes to the physicochemical properties of the lipid assembly, which can be monitored and verified using several analytical methods. This guide focuses on four principal techniques: UV-Vis Spectroscopy, Raman Spectroscopy, Mass Spectrometry, and Atomic Force Microscopy.

Comparative Analysis of Techniques

The choice of technique for confirming cross-linking depends on the specific information required, such as the kinetics of polymerization, the chemical structure of the cross-linked product, or the morphological changes in the lipid assembly. The following table summarizes the key attributes of each technique for easy comparison.

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
UV-Vis Spectroscopy Real-time monitoring of polymerization kinetics, confirmation of polydiacetylene formation.[1][2][3]Lipid solution or suspension (e.g., liposomes).HighSimple, rapid, and allows for continuous monitoring.[3]Indirect confirmation of cross-linking; provides limited structural information.
Raman Spectroscopy Direct evidence of diyne bond conversion to polydiacetylene backbone, information on polymer conformation ("blue" and "red" phases).[4][5][6][7]Solid-state samples (e.g., lipid films) or concentrated solutions.MediumHigh chemical specificity, non-destructive, and provides detailed structural information.[4][5][8]Can be affected by fluorescence, may require specialized equipment.
Mass Spectrometry Identification of cross-linked lipid oligomers and polymers, confirmation of covalent bond formation.[9][10][11][12]Solubilized cross-linked lipid sample.Low to MediumProvides direct evidence of cross-linking at the molecular level and can identify different polymer lengths.[9][10]Can be complex to interpret spectra of large polymers, may require sample derivatization.
Atomic Force Microscopy (AFM) Visualization of morphological changes in lipid bilayers upon cross-linking, such as pore formation or increased rigidity.[1][13]Supported lipid bilayers or adsorbed vesicles on a flat substrate.LowProvides high-resolution imaging of surface topography and mechanical properties.[13]Requires specialized sample preparation, may not be suitable for all sample types.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for each of the key techniques discussed.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a solution or suspension of this compound liposomes in a suitable buffer (e.g., PBS) at a known concentration.

  • Baseline Measurement: Record the UV-Vis spectrum of the non-cross-linked sample from 200 nm to 700 nm.

  • UV Irradiation: Expose the sample to a controlled dose of UV light (e.g., 254 nm).[1] This can be done in situ in a UV-Vis spectrophotometer with a UV light source or ex situ with subsequent measurements.

  • Spectral Acquisition: Record UV-Vis spectra at different time intervals during or after UV exposure.

  • Data Analysis: Monitor the appearance and increase in absorbance of the characteristic polydiacetylene peaks, typically around 480 nm and 530 nm, which indicate the formation of the "blue" and "red" phases of the polymer, respectively.[1]

Raman Spectroscopy Protocol
  • Sample Preparation: Prepare a thin film of this compound on a suitable substrate (e.g., a silver-coated slide for Surface-Enhanced Raman Spectroscopy - SERS).[4][6]

  • Initial Spectrum: Acquire a Raman spectrum of the non-cross-linked lipid film. Key peaks to note are the C≡C stretching vibrations of the diyne group (around 2260 cm⁻¹).

  • UV Irradiation: Irradiate the film with UV light (e.g., 254 nm) for a specific duration.

  • Post-Irradiation Spectrum: Acquire a Raman spectrum of the irradiated film.

  • Data Analysis: Observe the decrease in the intensity of the diyne C≡C stretching peak and the appearance of new, strong peaks corresponding to the C=C (around 1500 cm⁻¹) and C≡C (around 2100 cm⁻¹) stretching modes of the polydiacetylene backbone.[6][7]

Mass Spectrometry Protocol
  • Sample Preparation: Cross-link the this compound lipids in a desired formulation (e.g., liposomes).

  • Solubilization: Solubilize the cross-linked lipid sample in an appropriate organic solvent compatible with the chosen mass spectrometry technique (e.g., MALDI or ESI).

  • Mass Analysis: Acquire mass spectra of the sample. For MALDI-MS, the sample is co-crystallized with a suitable matrix. For ESI-MS, the sample is infused directly into the mass spectrometer.

  • Data Analysis: Look for the presence of ions with masses corresponding to dimers, trimers, and higher-order oligomers of the this compound monomer. This provides direct evidence of covalent cross-linking.

Atomic Force Microscopy (AFM) Protocol
  • Substrate Preparation: Prepare a flat substrate (e.g., mica or silicon wafer).

  • Lipid Bilayer Formation: Form a supported lipid bilayer of this compound on the substrate using methods like vesicle fusion.

  • Initial Imaging: Image the surface of the non-cross-linked lipid bilayer in a liquid environment using AFM to observe its morphology.

  • UV Irradiation: Irradiate the supported lipid bilayer with UV light (e.g., 254 nm).

  • Post-Irradiation Imaging: Image the same area of the lipid bilayer after UV exposure.

  • Data Analysis: Compare the images before and after irradiation. Look for changes in the surface morphology, such as the formation of pores, domains, or an increase in the mechanical stiffness of the bilayer, which are indicative of successful cross-linking.[13]

Visualizing the Workflow

To better illustrate the experimental process and the logical flow of confirming cross-linking, the following diagrams are provided.

Crosslinking_Confirmation_Workflow cluster_prep Sample Preparation cluster_crosslinking Cross-linking cluster_analysis Analytical Confirmation cluster_results Confirmation Metrics Lipid_Solution This compound Solution/Liposomes UV_Irradiation UV Irradiation (e.g., 254 nm) Lipid_Solution->UV_Irradiation Expose to UV UV_Vis UV-Vis Spectroscopy UV_Irradiation->UV_Vis Monitor Absorbance Raman Raman Spectroscopy UV_Irradiation->Raman Analyze Vibrational Modes Mass_Spec Mass Spectrometry UV_Irradiation->Mass_Spec Identify Oligomers AFM Atomic Force Microscopy UV_Irradiation->AFM Image Morphology UV_Vis_Result Appearance of Polydiacetylene Peaks UV_Vis->UV_Vis_Result Raman_Result Shift in C≡C and C=C Bands Raman->Raman_Result Mass_Spec_Result Detection of Polymer Ions Mass_Spec->Mass_Spec_Result AFM_Result Morphological Changes (e.g., Pores) AFM->AFM_Result

Caption: Workflow for cross-linking this compound and confirmation.

Signaling_Pathway_Analogy UV_Photon UV Photon (Initiator) Diyne_Monomer This compound (Monomer) UV_Photon->Diyne_Monomer Absorption Excited_State Excited Monomer Diyne_Monomer->Excited_State Excitation Polymer_Chain Polydiacetylene Chain (Cross-linked) Excited_State->Polymer_Chain Polymerization Cascade Spectroscopic_Signature Spectroscopic & Morphological Changes Polymer_Chain->Spectroscopic_Signature Results in

Caption: Analogy of the photopolymerization process as a signaling cascade.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for 16:0-23:2 Diyne PC

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals utilizing 16:0-23:2 Diyne PC, also known as 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine, must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment. This polymerizable lipid, while instrumental in nanoparticle research and drug delivery systems, requires careful handling throughout its lifecycle, from acquisition to disposal.

Key Compound Data

A summary of the essential quantitative data for this compound is presented below, facilitating easy reference for experimental planning and safety assessments.

PropertyValueReference
Chemical Formula C₄₇H₈₆NO₈P[1][2]
Molecular Weight 824.16 g/mol [1][2]
CAS Number 84271-00-1[1][2]
Purity >99%[3]
Physical Form Powder[1]
Storage Temperature -20°C[1][3]
Stability 3 Months[3]

Proper Disposal Procedures for this compound

While specific safety data sheets (SDS) for this compound do not classify it as a hazardous substance, it is imperative to follow standard laboratory chemical disposal procedures. The following steps provide a clear guide for the safe disposal of this compound and associated waste.

Step 1: Segregation of Waste

Proper segregation is the first critical step in the disposal process.

  • Solid Waste: Collect any unused or expired this compound powder in its original vial or a clearly labeled, sealed container. This also includes any lab materials grossly contaminated with the solid compound, such as weighing paper or spatulas.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless compatible.

  • Sharps Waste: Needles or other sharps used to handle the compound should be disposed of in a designated sharps container.

Step 2: Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling the compound and its waste.

  • Gloves: Use chemical-resistant gloves.

  • Eye Protection: Wear safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to protect from spills.

Step 3: Waste Collection and Storage

Store waste in a designated, secure area away from general lab traffic.

  • Ensure all waste containers are tightly sealed to prevent leaks or spills.

  • Label containers clearly with "this compound Waste" and any solvents used.

Step 4: Final Disposal

Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for chemical waste disposal.

  • Do not dispose of this compound down the drain or in regular trash.

Experimental Protocol: Preparation of Liposomes

This compound is frequently used to prepare polymerizable liposomes. The following is a general protocol for their formation.

  • Lipid Film Hydration:

    • Dissolve this compound in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least one hour to remove residual solvent.

    • Hydrate the lipid film with an aqueous buffer by vortexing, forming multilamellar vesicles (MLVs).

  • Vesicle Sonication:

    • Sonicate the MLV suspension using a probe sonicator to create small unilamellar vesicles (SUVs).[4] This should be done in a controlled temperature environment.

  • Polymerization:

    • Expose the SUV solution to UV light at 254 nm to induce cross-linking between the diyne groups of the lipid tails.[4]

    • Note: Protect diacetylene phospholipids from light, especially when in solution, to prevent premature polymerization.[4]

Visualizing the Laboratory Workflow for this compound

To ensure safe and efficient handling, the following diagram outlines the key stages of the this compound lifecycle within a research setting.

G cluster_0 Procurement & Storage cluster_1 Experimental Use cluster_2 Waste Management & Disposal Receipt Receive Compound (Store at -20°C) Inventory Log in Chemical Inventory Receipt->Inventory Weighing Weigh Powder in Hood Inventory->Weighing Retrieve from Storage Solubilization Dissolve in Solvent Weighing->Solubilization Experiment Perform Experiment (e.g., Liposome Formation) Solubilization->Experiment Segregate Segregate Waste (Solid, Liquid, Sharps) Experiment->Segregate Generate Waste Store Store in Labeled, Sealed Containers Segregate->Store EHS Contact EHS for Pickup Store->EHS Disposal Final Disposal via Licensed Facility EHS->Disposal

Caption: Laboratory workflow for this compound.

References

Essential Safety and Logistical Information for Handling 16:0-23:2 Diyne PC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized reagents like 16:0-23:2 Diyne PC (1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine) is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational protocols, and disposal plans to maintain a safe laboratory environment.

Key Properties and Storage

Proper storage is crucial for maintaining the stability and integrity of this compound. Below is a summary of its key properties and recommended storage conditions.

PropertyValue
Chemical Name 1-palmitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine
Synonym PTPC
Molecular Formula C₄₇H₈₆NO₈P
Purity >99%
Form Powder
Storage Temperature -20°C[1][2][3][4][5]
Stability 3 Months[1][3][5]
Light Sensitivity Polymerizable upon UV irradiation[2][4]

Personal Protective Equipment (PPE)

Due to the reactive nature of diacetylene compounds, a comprehensive approach to personal protection is required. The following PPE should be worn at all times when handling this compound.

PPE CategorySpecific Recommendations
Hand Protection Wear chemical-resistant gloves. A double layer of nitrile gloves or a combination of nitrile and neoprene or butyl rubber gloves is recommended.
Eye Protection Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]
Body Protection A flame-retardant lab coat should be worn. For larger quantities or when splashing is likely, a chemical-resistant apron is also advised.[1]
Respiratory Protection While not always mandatory for small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary for larger scale operations or if an aerosol is generated. Consult your institution's safety officer.

Experimental Protocols: Safe Handling and Disposal

Adherence to strict protocols is essential for the safe use of this compound, from initial handling to final disposal.

Step-by-Step Handling Protocol
  • Preparation and Environment:

    • Before handling, ensure that an emergency eyewash station and a safety shower are readily accessible.

    • Conduct all work in a well-ventilated chemical fume hood.

    • To prevent polymerization, protect the compound from UV light by working in a dimly lit area or using amber-colored vials.[2]

    • For sensitive experiments, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential oxidation.

  • Handling the Compound:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Use only non-sparking tools to handle the solid powder.

    • When preparing solutions, add the solvent slowly to the compound. Diacetylene phospholipids can spontaneously polymerize in solution, so prompt use after dissolution is recommended.[2]

  • During the Experiment:

    • Keep the container sealed when not in use.

    • Avoid inhalation of any dust or aerosol.

    • Prevent contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Step-by-Step Disposal Plan

On-site treatment of diyne compounds is not recommended due to their reactive nature. A professional hazardous waste disposal service should be utilized.[1]

  • Waste Collection:

    • Collect all waste materials, including unused compound, contaminated consumables (e.g., pipette tips, gloves), and empty containers, in a designated and clearly labeled hazardous waste container.

    • The container should be robust, sealable, and made of a material compatible with the waste.

  • Labeling and Storage:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard warnings.

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide them with a full description of the waste, including its reactive nature.

Visualizing the Safe Handling Workflow

To provide a clear, at-a-glance understanding of the safety procedures, the following diagram illustrates the logical workflow for handling this compound.

start Start prep_area Prepare Workspace (Fume Hood, Low Light) start->prep_area don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe handle_compound Handle Compound (Inert Atmosphere if needed) don_ppe->handle_compound experiment Perform Experiment handle_compound->experiment spill Spill? experiment->spill spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes waste_collection Collect Waste in Designated Container spill->waste_collection No spill_procedure->waste_collection label_waste Label Waste Container waste_collection->label_waste store_waste Store in Secure Area label_waste->store_waste disposal Arrange Professional Disposal (EHS) store_waste->disposal end End disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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16:0-23:2 Diyne PC
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